3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methoxy-1,3-dimethyl-5-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-6-11-7-9(2)12(13-4)10(3)8-11/h5,7-8H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKAPIQETROJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498162 | |
| Record name | 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53483-16-2 | |
| Record name | 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, a substituted allylbenzene derivative. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the viable synthetic strategies, focusing on the underlying chemical principles, experimental design, and practical considerations. We will explore two primary, robust methodologies: the Wittig olefination and a Grignard reagent-based approach. Each pathway is critically evaluated, presenting detailed protocols, mechanistic insights, and comparative analyses to guide the scientist in selecting the most appropriate route for their specific laboratory context and research goals.
Introduction and Strategic Overview
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is a specific aromatic compound characterized by a methoxy- and dimethyl-substituted phenyl ring attached to an allyl group. While its direct applications are not broadly documented in mainstream literature, its structural motif is analogous to naturally occurring phenylpropanoids, which are of significant interest in medicinal chemistry and materials science. The synthesis of such molecules serves as a valuable exercise in C-C bond formation and functional group manipulation.
The core of our synthetic strategy revolves around the disconnection of the terminal double bond, a classic retrosynthetic approach that points to a carbonyl precursor. This strategy identifies 3,5-dimethyl-4-methoxybenzaldehyde as the pivotal starting material. Our investigation will therefore focus on the most efficient methods to convert this aldehyde into the desired terminal alkene.
Retrosynthetic Analysis and Key Precursor
A logical retrosynthetic analysis of the target molecule reveals the most direct pathways for its construction. The primary disconnection is made across the alkene double bond, suggesting an olefination reaction.
Caption: Retrosynthetic analysis of the target molecule.
The central challenge is the formation of the C=C bond between the benzylic carbon and the adjacent vinyl carbon. This leads us to two primary classes of reactions:
-
Wittig-type Olefination: Employing a phosphorus ylide to introduce the C2 unit of the propene chain.
-
Grignard Reagent Addition: Using an allyl Grignard reagent to form an intermediate alcohol, followed by elimination.
The starting aldehyde, 3,5-dimethyl-4-methoxybenzaldehyde, can be sourced commercially or synthesized from the more readily available 3,5-dimethyl-4-hydroxybenzaldehyde via Williamson ether synthesis.[1]
Synthetic Pathway I: The Wittig Olefination Approach
The Wittig reaction is a powerful and highly reliable method for converting aldehydes and ketones into alkenes.[2] Its primary advantage lies in the unambiguous placement of the double bond, avoiding the potential for isomeric mixtures that can arise from elimination reactions.
Principle and Rationale
This pathway involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with a phosphonium ylide. The ylide is a nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a cyclic intermediate, an oxaphosphetane, which collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct. The formation of the very strong P=O bond is the thermodynamic driving force for the reaction.[3][4]
For the synthesis of a terminal alkene, an unstabilized ylide derived from a methyltriphenylphosphonium halide is required. However, to add an allyl group, we must start with an allyl-substituted phosphonium salt.
Caption: Workflow for the Wittig Olefination Pathway.
Experimental Protocol
Part A: Ylide Generation
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add allyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the characteristic orange-red color of the ylide should develop.
Part B: Olefination Reaction
-
In a separate flask, dissolve 3,5-dimethyl-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add the aldehyde solution to the ylide suspension dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to isolate the final product.
Data Summary
| Reagent/Parameter | Molar Ratio (to Aldehyde) | Key Considerations |
| 3,5-Dimethyl-4-methoxybenzaldehyde | 1.0 | Ensure high purity. |
| Allyltriphenylphosphonium Bromide | 1.1 - 1.2 | Must be thoroughly dried before use. |
| n-Butyllithium (n-BuLi) | 1.05 - 1.15 | Titrate solution before use for accuracy. |
| Solvent | Anhydrous THF | Strict anhydrous conditions are critical. |
| Temperature | -78 °C to RT | Low temperature addition minimizes side reactions. |
| Typical Yield | 70-85% | Dependent on purity of reagents and technique. |
Synthetic Pathway II: The Grignard Reaction Approach
An alternative C-C bond-forming strategy involves the use of an organometallic Grignard reagent. This method is a two-step process: nucleophilic addition to the aldehyde to form a secondary alcohol, followed by an elimination reaction (dehydration) to generate the alkene.
Principle and Rationale
Step 1: Grignard Addition. Allylmagnesium bromide, a potent nucleophile, attacks the carbonyl carbon of 3,5-dimethyl-4-methoxybenzaldehyde.[5] An acid workup protonates the resulting alkoxide to yield 1-(3,5-dimethyl-4-methoxyphenyl)but-3-en-1-ol.
Step 2: Dehydration. The secondary alcohol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a secondary carbocation. A base (e.g., water) then abstracts a proton from an adjacent carbon to form the double bond. The major challenge with this step is the potential for carbocation rearrangements and the formation of isomeric alkenes, although in this specific case, rearrangement is less likely.
Caption: Workflow for the Grignard Reaction Pathway.
Experimental Protocol
Part A: Grignard Addition
-
To a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.5 equivalents) and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF.
-
Slowly add a solution of allyl bromide (1.3 equivalents) in anhydrous ether/THF dropwise to initiate the reaction.[6] The disappearance of the iodine color and gentle refluxing indicates initiation.
-
Once initiated, add the remaining allyl bromide solution at a rate that maintains a gentle reflux. After addition, stir for an additional hour.
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly add a solution of 3,5-dimethyl-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous ether/THF dropwise.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude alcohol.
Part B: Dehydration
-
Dissolve the crude alcohol from Part A in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 equivalents).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting alcohol is consumed.
-
Cool the reaction mixture, wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Data Summary
| Reagent/Parameter | Molar Ratio (to Aldehyde) | Key Considerations |
| Step 1: Grignard | ||
| Magnesium Turnings | 1.5 | Use of fresh, high-quality turnings is best. |
| Allyl Bromide | 1.3 | Add slowly to control the exothermic reaction. |
| Solvent | Anhydrous Ether or THF | Strict anhydrous conditions are essential. |
| Step 2: Dehydration | ||
| Intermediate Alcohol | 1.0 | Can be used crude in the next step. |
| p-Toluenesulfonic Acid | 0.05 (catalytic) | Stronger acids (e.g., H₂SO₄) can be used but may cause charring. |
| Solvent | Toluene | Allows for azeotropic removal of water. |
| Typical Overall Yield | 55-70% | Generally lower than the Wittig approach. |
Comparative Analysis of Pathways
| Feature | Wittig Olefination | Grignard Reaction & Dehydration |
| Number of Steps | One primary synthetic step (plus ylide prep). | Two distinct synthetic steps. |
| Regioselectivity | Excellent. The double bond is formed precisely at the location of the original carbonyl.[2] | Good, but with a minor risk of isomerization during dehydration depending on conditions. |
| Key Reagents | Organophosphorus compounds, strong organolithium base. | Magnesium metal, allyl halide, strong acid catalyst. |
| Conditions | Requires cryogenic temperatures (-78 °C) and strictly inert atmosphere. | Grignard step is moisture-sensitive; dehydration requires heating. |
| Byproducts | Triphenylphosphine oxide, which can sometimes complicate purification. | Magnesium salts and water. |
| Overall Efficiency | Typically higher yielding and more direct. | Often results in a lower overall yield due to the two-step sequence. |
Recommendation: For a clean, high-yielding, and unambiguous synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, the Wittig olefination is the superior methodology . While the Grignard approach is a valid and instructive alternative, its multi-step nature and the potential for side reactions in the dehydration step make it less efficient.
Conclusion
The synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is most effectively achieved via a Wittig reaction, utilizing 3,5-dimethyl-4-methoxybenzaldehyde and an allylic phosphonium ylide. This pathway offers high yields and excellent control over the final product's structure. The alternative Grignard-based synthesis, while feasible, presents greater challenges in terms of reaction control and overall efficiency. The selection of the synthetic route should be guided by the availability of reagents, the scale of the reaction, and the desired level of product purity. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this target compound.
References
- Science of Synthesis. (n.d.). Knowledge Updates 2010/4: Grignard Reagents. Thieme.
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Retrieved from [Link]
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Valga, K., et al. (2021). Pd-catalyzed allylative dearomatisation using Grignard reagents. National Center for Biotechnology Information. Retrieved from [Link]
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Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]
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University of California, Irvine. (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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PubChem. (n.d.). (E)-3-(4-methoxyphenyl)-1-[2,4,6-trimethoxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]
- Google Patents. (2016). A process for preparation of 3,4-dimethylbenzaldehyde.
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Organic Syntheses. (n.d.). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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- 6. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]
A Technical Guide to the Predicted Spectroscopic Data of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene (CAS 53483-16-2). Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and extensive data from structurally analogous molecules to construct a reliable, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who may be working with this or structurally related compounds, offering a robust framework for identification, characterization, and quality control. The methodologies for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are detailed, providing a complete workflow from sample preparation to data interpretation.
Introduction and Rationale
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is a substituted aromatic compound featuring a central benzene ring with two methyl groups, a methoxy group, and an allyl substituent. While its existence is confirmed in chemical databases[1], a thorough search of the scientific literature and spectral databases reveals a lack of published experimental spectroscopic data. In modern chemical research and development, a complete spectroscopic profile is essential for structural verification, purity assessment, and regulatory compliance.
This guide addresses this data gap by providing a rigorously predicted spectroscopic profile. The predictions herein are not arbitrary; they are grounded in the fundamental principles of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry. To ensure the highest degree of accuracy, we have synthesized data from well-characterized analogous compounds that share key structural motifs with the target molecule. These analogues include:
-
Anethole (1-methoxy-4-(1-propenyl)benzene): Provides insight into the interaction between a methoxy group and a propenyl chain on a benzene ring.[2][3][4]
-
3,5-Dimethylanisole: Offers data on the specific substitution pattern of the aromatic ring.[5][6][7]
-
Allylbenzene (3-phenylpropene): Provides characteristic signals for the allyl group attached to a phenyl ring.[8][9][10]
-
4-Allylanisole (Estragole): Combines the features of an allyl group and a methoxy-substituted benzene ring.[11][12][13][14]
By deconstructing the target molecule into its constituent functional groups and analyzing the spectra of these analogues, we can confidently predict the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted Chemical Shifts and Coupling Constants
The predicted ¹H NMR spectrum of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, allyl, methoxy, and methyl protons. The symmetry of the aromatic ring (a plane of symmetry through the methoxy and allyl groups) simplifies the aromatic region.
-
Aromatic Protons (H-2, H-6): Due to the symmetrical substitution, the two aromatic protons are chemically equivalent. They are expected to appear as a singlet in the aromatic region. The electron-donating methoxy and alkyl groups will shield these protons, shifting them upfield relative to benzene (δ 7.3 ppm).[1][15] Based on data for 3,5-dimethylanisole, a chemical shift around δ 6.6-6.8 ppm is predicted.[6]
-
Allyl Protons (H-1', H-2', H-3'): The allyl group will give rise to a complex splitting pattern.
-
H-2': The internal vinyl proton will be a multiplet, split by the terminal vinyl protons (H-3') and the allylic protons (H-1'). A predicted chemical shift is around δ 5.9-6.1 ppm .[9]
-
H-3': The two terminal vinyl protons will appear as a multiplet around δ 5.0-5.2 ppm .[9]
-
H-1': The allylic protons, being adjacent to the aromatic ring, will appear as a doublet around δ 3.3-3.4 ppm , split by H-2'.[9]
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet. A chemical shift of approximately δ 3.7-3.8 ppm is expected, consistent with typical methoxy groups on an aromatic ring.[4][6]
-
Methyl Protons (Ar-CH₃): The six protons of the two equivalent methyl groups on the aromatic ring will produce a single, sharp singlet. Their chemical shift is predicted to be around δ 2.2-2.3 ppm .[6]
Table 1: Predicted ¹H NMR Data for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-6 (Aromatic) | 6.70 | s (singlet) | - |
| H-2' (Allyl) | 6.00 | m (multiplet) | - |
| H-3' (Allyl) | 5.10 | m (multiplet) | - |
| H-1' (Allyl) | 3.35 | d (doublet) | ~6.5 |
| -OCH₃ (Methoxy) | 3.75 | s (singlet) | - |
| Ar-CH₃ (Methyl) | 2.25 | s (singlet) | - |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.
Visualization: ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
Predicted Chemical Shifts
Based on additivity rules and data from analogous compounds, the following chemical shifts are predicted for the 10 unique carbon atoms in 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
-
Aromatic Carbons:
-
C-4 (C-O): The carbon bearing the methoxy group is expected to be significantly deshielded, with a predicted shift around δ 157-159 ppm .
-
C-1 (C-allyl): The carbon attached to the allyl group will be around δ 135-137 ppm .
-
C-3, C-5 (C-CH₃): The carbons bearing the methyl groups are predicted around δ 130-132 ppm .
-
C-2, C-6 (Ar-CH): The two equivalent aromatic CH carbons are expected around δ 112-114 ppm .
-
-
Allyl Carbons:
-
C-2': The internal vinyl carbon is predicted at δ 137-139 ppm .
-
C-3': The terminal vinyl carbon (=CH₂) is expected at δ 115-117 ppm .
-
C-1': The allylic carbon (-CH₂-) will be found upfield, around δ 39-41 ppm .
-
-
Methoxy and Methyl Carbons:
-
-OCH₃: The methoxy carbon will have a characteristic shift around δ 55-57 ppm .
-
Ar-CH₃: The two equivalent methyl carbons are predicted to be the most upfield, around δ 16-18 ppm .
-
Table 2: Predicted ¹³C NMR Data for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (Ar, C-O) | 158.0 |
| C-2' (Allyl, =CH-) | 138.0 |
| C-1 (Ar, C-allyl) | 136.0 |
| C-3, C-5 (Ar, C-CH₃) | 131.0 |
| C-3' (Allyl, =CH₂) | 116.0 |
| C-2, C-6 (Ar, C-H) | 113.0 |
| -OCH₃ (Methoxy) | 56.0 |
| C-1' (Allyl, -CH₂-) | 40.0 |
| Ar-CH₃ (Methyl) | 17.0 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus at ~100 MHz.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, due to the low sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).
Visualization: ¹³C NMR Workflow
Caption: Workflow for ¹³C NMR analysis.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.
Predicted Vibrational Frequencies
The IR spectrum of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene will be characterized by absorptions from the aromatic ring, the alkene, and the ether linkage.[16][17]
-
Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3010-3050 cm⁻¹ region.[18]
-
Alkenyl C-H Stretch: The =C-H bonds of the allyl group will also absorb just above 3000 cm⁻¹, likely in the 3070-3090 cm⁻¹ range.
-
Aliphatic C-H Stretch: The methyl and methylene groups will show strong absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.
-
C=C Stretch (Alkene): A medium intensity band is predicted for the carbon-carbon double bond of the allyl group, around 1640-1650 cm⁻¹ .[17]
-
C=C Stretch (Aromatic): The aromatic ring will exhibit two to three characteristic bands of variable intensity in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.
-
C-O Stretch (Aryl Ether): Aryl alkyl ethers show two characteristic strong bands. An asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1050 cm⁻¹ .[19]
-
=C-H Bend (Out-of-Plane): The terminal vinyl group (R-CH=CH₂) will show strong out-of-plane bending (wagging) absorptions around 910-920 cm⁻¹ and 990-1000 cm⁻¹ .[17]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Predicted Intensity |
| 3075 | =C-H Stretch | Alkene | Medium |
| 3030 | =C-H Stretch | Aromatic | Medium-Weak |
| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| 1645 | C=C Stretch | Alkene | Medium |
| 1605, 1500 | C=C Stretch | Aromatic | Medium-Variable |
| 1250 | C-O Stretch (asymmetric) | Aryl Ether | Strong |
| 1040 | C-O Stretch (symmetric) | Aryl Ether | Strong |
| 995, 915 | =C-H Bend (OOP) | Alkene | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place one drop of the neat liquid sample directly onto the crystal of an ATR-FTIR spectrometer.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Spectral Range: 4000-650 cm⁻¹.
-
-
Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber.
Visualization: IR Spectroscopy Workflow
Caption: Workflow for ATR-FTIR analysis.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Predicted Molecular Ion and Fragmentation Pattern
For 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene (C₁₂H₁₆O), the exact mass is 176.1201 Da.
-
Molecular Ion (M⁺•): In electron ionization (EI) mass spectrometry, a clear molecular ion peak is expected at m/z = 176 .
-
Major Fragmentation Pathways: The fragmentation of allylbenzenes is well-documented and typically involves cleavage of the benzylic C-C bond or rearrangement.[20][21]
-
Loss of a Methyl Radical ([M-15]⁺): A common fragmentation for methoxy- and methyl-substituted aromatics is the loss of a methyl radical (•CH₃) from either the methoxy or ring methyl groups, leading to a fragment at m/z = 161 .
-
Benzylic Cleavage/Rearrangement: The most prominent fragmentation for many allylbenzenes is rearrangement to a more stable conjugated system followed by cleavage. A significant peak is expected at m/z = 145 , corresponding to the loss of the allyl side chain elements after rearrangement. The most stable fragment would likely be the 3,5-dimethyl-4-hydroxybenzyl cation.
-
Tropylium Ion Formation: A peak at m/z = 135 could arise from the loss of the allyl group and subsequent rearrangement of the aromatic portion.
-
Table 4: Predicted Key Fragments in EI-MS
| m/z | Predicted Identity | Fragmentation Pathway |
| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 161 | [M - CH₃]⁺ | Loss of a methyl radical |
| 145 | [M - C₃H₅]⁺ | Loss of allyl radical after rearrangement |
| 135 | [C₉H₁₁O]⁺ | Further fragmentation |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or hexane) via a gas chromatograph (GC-MS) or direct insertion probe.
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters (EI-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization: Predicted MS Fragmentation Pathway
Caption: Predicted EI-MS fragmentation pathway.
Conclusion
This guide provides a detailed, predicted spectroscopic profile for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene based on a rigorous analysis of established spectroscopic principles and data from structurally analogous compounds. The predicted data presented in the tables and the methodologies described offer a comprehensive framework for researchers to identify and characterize this molecule. While predicted data is a powerful tool, experimental verification remains the gold standard. This document should serve as a valuable reference for guiding and interpreting future experimental work on this compound.
References
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CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of trans-anethole (a) and of pure essential oil of fennel (b). Retrieved January 18, 2026, from [Link]
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Fritz Haber Institute. (2002, October 4). The infrared spectrum of Al –benzene in the gas phase. Retrieved January 18, 2026, from [Link]
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ACS Publications. (2000, March 3). Isolating trans-Anethole from Anise Seeds and Elucidating Its Structure: A Project Utilizing One- and Two-Dimensional NMR Spectrometry. Retrieved January 18, 2026, from [Link]
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CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved January 18, 2026, from [Link]
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ACS Publications. (2016, January 25). Liquid CO2 Extraction and NMR Characterization of Anethole from Fennel Seed: A General Chemistry Laboratory. Retrieved January 18, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). 1 H and 13 C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 18, 2026, from [Link]
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3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
Abstract
This technical guide provides a comprehensive overview of 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene, a substituted allylbenzene of interest to researchers in organic synthesis and medicinal chemistry. While specific literature on this exact molecule is sparse, this document constructs a robust scientific profile by detailing a highly plausible synthetic route, predicting its spectroscopic characteristics based on analogous structures, and discussing its potential applications in drug development. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the chemistry of this compound class.
Introduction and Rationale
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene belongs to the class of allylbenzenes, a structural motif found in numerous natural products and pharmacologically active compounds. The strategic placement of dimethyl and methoxy substituents on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation in drug discovery programs. The allyl group provides a reactive handle for further chemical modifications, enabling the synthesis of diverse derivatives.
This guide will delineate a logical and efficient synthetic pathway, provide detailed experimental protocols, and offer a thorough characterization profile to facilitate its synthesis and identification in a laboratory setting.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. These values are estimated based on its chemical structure and data from structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | Calculated |
| Molecular Weight | 176.26 g/mol | Calculated |
| CAS Number | 53483-16-2 | [1] |
| Appearance | Colorless to pale yellow oil (predicted) | - |
| Boiling Point | ~230-240 °C at 760 mmHg (estimated) | - |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) | Predicted |
Proposed Synthetic Pathway
A robust and logical two-step synthesis is proposed for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, commencing from commercially available 3,5-dimethyl-4-hydroxybenzaldehyde. The pathway involves an initial methylation followed by a Wittig reaction to introduce the allyl group.
Step 1: Synthesis of 3,5-Dimethyl-4-methoxybenzaldehyde
Causality of Experimental Choices: The synthesis of the key intermediate, 3,5-dimethyl-4-methoxybenzaldehyde, is achieved through the methylation of 3,5-dimethyl-4-hydroxybenzaldehyde. The use of dimethyl sulfate as the methylating agent and potassium carbonate as a base in acetone is a standard and high-yielding method for the O-methylation of phenols.[2] Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the phenoxide, which then acts as a nucleophile to attack the dimethyl sulfate. Acetone is an excellent solvent for this reaction due to its polarity and ability to dissolve the reactants.
Detailed Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethyl-4-hydroxybenzaldehyde (10.0 g, 66.6 mmol), anhydrous potassium carbonate (18.4 g, 133.2 mmol), and 150 mL of acetone.
-
Addition of Methylating Agent: Stir the suspension vigorously and add dimethyl sulfate (9.2 g, 73.3 mmol) dropwise over 10 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethyl-4-methoxybenzaldehyde as a solid, which can be further purified by recrystallization from ethanol/water if necessary.
Step 2: Synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene via Wittig Reaction
Causality of Experimental Choices: The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[3][4] This step utilizes a phosphonium ylide, generated in situ from allyltriphenylphosphonium bromide and a strong base like n-butyllithium (n-BuLi). The ylide then reacts with the 3,5-dimethyl-4-methoxybenzaldehyde to form the desired propene. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can dissolve both the phosphonium salt and the ylide. The reaction is typically conducted at low temperatures to control the reactivity of the organolithium reagent.
Detailed Experimental Protocol:
-
Preparation of the Ylide: In a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend allyltriphenylphosphonium bromide (30.5 g, 80.0 mmol) in 200 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Add n-butyllithium (2.5 M in hexanes, 32 mL, 80.0 mmol) dropwise to the suspension with vigorous stirring. The solution will turn a deep orange or red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Aldehyde: Dissolve 3,5-dimethyl-4-methoxybenzaldehyde (11.5 g, 70.0 mmol) in 50 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by column chromatography on silica gel using hexane as the eluent to afford the pure 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene.
Spectroscopic Characterization
The identity and purity of the synthesized 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene can be confirmed by standard spectroscopic methods. The following data are predicted based on the analysis of similar molecular structures.[5][6]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.95 | s | 2H | Aromatic H |
| ~5.95 | ddt | 1H | -CH=CH₂ |
| ~5.10-5.00 | m | 2H | -CH=CH₂ |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.35 | d | 2H | Ar-CH₂- |
| ~2.25 | s | 6H | Ar-CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Aromatic C-O |
| ~137.5 | -CH=CH₂ |
| ~135.0 | Aromatic C-C (ipso) |
| ~130.0 | Aromatic C-C (ipso, methyl) |
| ~128.0 | Aromatic C-H |
| ~115.5 | -CH=CH₂ |
| ~60.0 | -OCH₃ |
| ~39.5 | Ar-CH₂- |
| ~16.0 | Ar-CH₃ |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Assignment |
| ~3075 | =C-H stretch (alkene) |
| ~2950-2850 | C-H stretch (alkane) |
| ~1640 | C=C stretch (alkene) |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1240 | C-O-C stretch (asymmetric) |
| ~1040 | C-O-C stretch (symmetric) |
| ~990, 910 | =C-H bend (out-of-plane, alkene) |
Mass Spectrometry
The electron impact mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 176.
Potential Applications in Drug Development
Substituted allylbenzenes are a class of compounds with a wide range of reported biological activities. The structural features of 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene suggest several potential avenues for pharmacological investigation:
-
Anti-inflammatory and Analgesic Properties: Many natural and synthetic phenylpropanoids exhibit anti-inflammatory and analgesic effects. The specific substitution pattern on the aromatic ring of the target molecule could modulate its interaction with inflammatory pathways.[7][8]
-
Antimicrobial Activity: The lipophilic nature of the compound, conferred by the dimethyl and methoxy groups, may facilitate its ability to disrupt microbial cell membranes, suggesting potential antibacterial or antifungal properties.[9]
-
Synthetic Building Block: The terminal alkene of the allyl group is a versatile functional group that can be readily transformed into other functionalities such as epoxides, diols, or aldehydes. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Further research, including in vitro and in vivo screening, is necessary to fully elucidate the pharmacological profile of this compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene. By leveraging established synthetic methodologies and predictive spectroscopic analysis, this document serves as a valuable resource for researchers aiming to explore the chemical and biological properties of this and related substituted allylbenzenes. The detailed protocols and mechanistic insights are designed to ensure reproducibility and a thorough understanding of the underlying chemical principles.
References
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Synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene from 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene
<
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene from its precursor, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene. The core of this transformation lies in the methylation of a sterically hindered phenolic hydroxyl group. This document will delve into the mechanistic underpinnings of this reaction, present a detailed and optimized experimental protocol, discuss critical reaction parameters, and outline robust analytical methods for the characterization of the final product. The insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and safely perform this synthesis.
Introduction: Significance and Applications
The conversion of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene to its methylated analogue, 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, is a crucial step in the synthesis of various compounds of interest in medicinal chemistry and materials science. The starting material, a substituted phenol, possesses a reactive hydroxyl group that can participate in hydrogen bonding and other interactions. By converting this hydroxyl group to a methoxy ether, the polarity of the molecule is significantly altered, which can have profound effects on its biological activity, solubility, and metabolic stability. This modification is a common strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Mechanistic Insights: The Williamson Ether Synthesis
The methylation of the phenolic hydroxyl group in 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is typically achieved via the Williamson ether synthesis.[1][2] This classic organic reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent in an SN2 reaction.[2][3]
Deprotonation of the Phenol
The first step of the Williamson ether synthesis is the deprotonation of the acidic phenolic proton by a suitable base to form a more nucleophilic phenoxide ion.[4][5] The choice of base is critical and depends on the acidity of the phenol. For many phenols, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are sufficient.[4][6]
The SN2 Reaction with a Methylating Agent
Once the phenoxide is formed, it attacks the electrophilic methyl group of the methylating agent.[3] A common and highly effective methylating agent for this purpose is dimethyl sulfate ((CH₃)₂SO₄).[7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion attacks the carbon atom of the methyl group, leading to the displacement of the leaving group (in this case, the methyl sulfate anion).[2]
It is important to note that while dimethyl sulfate is highly reactive and cost-effective, it is also extremely toxic and a suspected carcinogen.[8] Therefore, strict safety precautions must be observed when handling this reagent. Alternative, less hazardous methylating agents like dimethyl carbonate (DMC) can also be employed, often in the presence of a catalyst.[9][10]
Considerations for Sterically Hindered Phenols
The presence of two methyl groups ortho to the hydroxyl group in 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene introduces steric hindrance. This can potentially slow down the rate of the SN2 reaction. However, the Williamson ether synthesis is generally robust enough to overcome moderate steric hindrance. In some cases, the use of phase-transfer catalysis can enhance the reaction rate by facilitating the interaction between the aqueous phenoxide and the organic-soluble methylating agent.[11]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene | C₁₁H₁₄O | 162.23 | 1.0 eq | Starting material |
| Sodium Hydroxide | NaOH | 40.00 | 1.1 eq | Base |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 1.2 eq | Methylating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | |
| Deionized Water | H₂O | 18.02 | For workup | |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | For workup | ||
| Brine (Saturated NaCl solution) | NaCl(aq) | For workup | ||
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent | |
| Celite® | Filtration aid |
Reaction Setup and Procedure
Safety First: Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen.[8][12] All manipulations involving this reagent must be performed in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and impermeable gloves.[8][13] Have an appropriate quenching solution (e.g., dilute ammonium hydroxide) readily available in case of spills.[8]
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 eq). Stir the biphasic mixture vigorously for 15-20 minutes to facilitate the formation of the sodium phenoxide salt.
-
Addition of Methylating Agent: Cool the reaction mixture in an ice bath. Slowly add dimethyl sulfate (1.2 eq) dropwise to the vigorously stirred mixture. Caution: The reaction can be exothermic. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully quench any unreacted dimethyl sulfate by slowly adding a small amount of dilute ammonium hydroxide solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[4]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the filter cake with a small amount of DCM.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Analytical Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the methoxy group (a singlet around 3.7-3.9 ppm), the aromatic protons, the vinylic protons of the propene group, and the methyl groups on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the methoxy carbon (around 55-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum should show the disappearance of the broad O-H stretching band of the starting phenol (typically around 3200-3600 cm⁻¹) and the appearance of characteristic C-O stretching bands for the aryl ether (around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹).[14] C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will also be present.[14]
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the product, confirming the addition of a methyl group. The fragmentation pattern can also provide structural information.
Characterization Workflow
Caption: Logical flow of the characterization process.
Conclusion
The synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene from its corresponding phenol is a straightforward yet crucial transformation in organic synthesis. This guide has provided a detailed protocol based on the robust Williamson ether synthesis, emphasizing the mechanistic principles and safety considerations. By following the outlined experimental and analytical procedures, researchers can confidently and efficiently prepare this valuable methylated compound for further applications in drug discovery and materials science.
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An In-depth Technical Guide to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene (CAS 53483-16-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene, registered under CAS number 53483-16-2. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on structurally analogous compounds. This guide covers the core chemical and physical properties, a probable synthetic route, predicted spectroscopic characteristics, potential applications in drug discovery and medicinal chemistry, and essential safety and handling protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science.
Chemical Identity and Structure
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is an aromatic organic compound featuring a substituted benzene ring linked to a propene tail. The core structure consists of a methoxy and two methyl groups attached to the phenyl ring, which confers specific electronic and steric properties that are of interest in synthetic chemistry.
The canonical structure and key identifiers are presented below:
-
IUPAC Name: 1-(4-methoxy-3,5-dimethylphenyl)prop-2-ene
-
Synonyms: 2-methoxy-1,3-dimethyl-5-prop-2-enylbenzene[1]
-
CAS Number: 53483-16-2[2]
-
Molecular Formula: C₁₂H₁₆O[1]
-
Molecular Weight: 176.26 g/mol [1]
Structural Diagram:
A 2D representation of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
Physicochemical Properties (Predicted)
Due to the absence of specific experimental data for 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene, the following properties are predicted based on its chemical structure and data from analogous compounds. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Justification/Reference Analog |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Insoluble in water. | Based on the nonpolar nature of the molecule. |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | Common for substituted phenylpropenes. |
Synthesis Pathway
A plausible and efficient synthetic route to 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene would likely involve a Wittig reaction or a Grignard reaction followed by dehydration. A proposed two-step synthesis starting from commercially available 3,5-dimethyl-4-methoxybenzaldehyde is outlined below.
Proposed Synthesis Workflow:
A proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 1-(3,5-dimethyl-4-methoxyphenyl)propan-1-ol
-
To a solution of 3,5-dimethyl-4-methoxybenzaldehyde in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide in THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.
Step 2: Dehydration to 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene
-
Dissolve the crude 1-(3,5-dimethyl-4-methoxyphenyl)propan-1-ol in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene.
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the structure of 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene and spectral data from analogous compounds.[3][4][5]
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic protons: Signals in the range of 6.5-7.0 ppm (singlets or narrow multiplets).
-
Vinyl protons: A multiplet for the -CH=CH₂ group, typically between 5.0 and 6.5 ppm. The terminal =CH₂ protons would appear as two distinct multiplets, and the -CH= proton would be a multiplet coupled to the adjacent protons.
-
Allylic protons: A doublet for the -CH₂- group adjacent to the double bond, likely in the region of 3.3-3.5 ppm.
-
Methoxy protons: A sharp singlet for the -OCH₃ group, expected around 3.7-3.9 ppm.
-
Methyl protons: A singlet for the two aromatic -CH₃ groups, expected around 2.2-2.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic carbons: Signals in the range of 110-160 ppm. The carbon bearing the methoxy group would be the most downfield.
-
Vinyl carbons: Signals for the -CH=CH₂ group, typically between 115 and 140 ppm.
-
Allylic carbon: A signal for the -CH₂- group, expected around 35-45 ppm.
-
Methoxy carbon: A signal for the -OCH₃ carbon, expected around 55-60 ppm.
-
Methyl carbons: A signal for the aromatic -CH₃ carbons, expected around 15-25 ppm.
IR (Infrared) Spectroscopy
-
C-H stretch (aromatic): Around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Around 2850-3000 cm⁻¹.
-
C=C stretch (alkene): Around 1640-1680 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether): A strong band around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 176.
-
Major Fragmentation Patterns: Expect fragmentation corresponding to the loss of a methyl group (M-15), a methoxy group (M-31), and cleavage of the propenyl chain. A significant peak corresponding to the benzylic cation formed by cleavage of the C-C bond between the aromatic ring and the propenyl group is also anticipated.
Potential Applications in Drug Discovery and Medicinal Chemistry
Substituted phenylpropenes are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific applications for 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene have not been extensively reported, its structural motifs suggest potential for exploration in several therapeutic areas.
-
Scaffold for Bioactive Molecules: The phenylpropene core is a common scaffold in natural products and synthetic compounds with demonstrated anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The specific substitution pattern of this compound could be fine-tuned to optimize interactions with biological targets.
-
Precursor for Novel Compounds: This molecule can serve as a versatile starting material for the synthesis of more complex molecules, including chalcones, flavonoids, and other heterocyclic systems known for their pharmacological relevance.
-
Chemical Probe: In chemical biology, it could be utilized as a chemical probe to investigate the structure-activity relationships of enzymes or receptors that recognize phenylpropanoid structures.
Safety, Handling, and Toxicology
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.
Toxicological Profile (Inferred)
-
Acute Toxicity: May be harmful if swallowed or inhaled. May cause irritation to the skin, eyes, and respiratory tract.[6][7]
-
Chronic Toxicity: The long-term health effects have not been investigated. Studies on structurally related compounds, such as 3-chloro-2-methylpropene, have indicated potential for toxicity with chronic exposure.[7][8]
-
Carcinogenicity and Mutagenicity: No data available.
Disclaimer: The toxicological information provided is inferred and should be treated with caution. A comprehensive toxicological assessment would require dedicated studies.
Conclusion
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is a chemical entity with potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not yet available in the public domain, this technical guide has provided a detailed overview of its structure, predicted properties, a plausible synthetic route, and anticipated spectroscopic characteristics based on sound chemical principles and data from analogous structures. It is our hope that this guide will serve as a valuable resource for researchers and professionals, stimulating further investigation into the properties and applications of this intriguing molecule.
References
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Environment Canada, Health Canada. Screening Assessment for 1-Propene Chemical Abstracts Service Registry Number 115-07-1. [Link]
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Royal Society of Chemistry. Supplementary Material. [Link]
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PubChem. Dimethyl (p-methoxybenzylidene)malonate. [Link]
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PubChem. Methyl 3-(4-methoxyphenyl)propanoate. [Link]
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MDPI. A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. [Link]
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ChemRxiv. Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. [Link]
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PubMed. Chronic inhalation toxicity and carcinogenicity studies of 3-chloro-2-methylpropene in BDF1 mice. [Link]
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Open Research@CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. [Link]
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NIST WebBook. 1-Propene, 3-methoxy-. [Link]
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NIST WebBook. 3-(4-Methoxyphenyl)propionic acid. [Link]
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ResearchGate. 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link]
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J-STAGE. Occupational Exposure Limits for ethylidene norbornene, ethyleneimine, benomyl, and 2,3-epoxypropyl methacrylate, and classifications on carcinogenicity. [Link]
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PubChem. Npc214776. [Link]
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ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]
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Oakwood Chemical. 3-(4-Methoxyphenyl)-1-propene. [Link]
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PubMed. NTP Toxicology and Carcinogenesis Studies of 3-Chloro-2-methylpropene (Technical grade containing 5% dimethylvinyl chloride) (CAS No. 563-47-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies). [Link]
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SpectraBase. 1-(p-Methoxyphenyl)-1-(4'-methylphenyl)-3,3-diphenyl-1,3-propadiene - Optional[Vapor Phase IR] - Spectrum. [Link]
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ResearchGate. (E)-1-(4-Methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. [Link]
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ResearchGate. 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate. [Link]
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An In-Depth Spectroscopic Guide to 4-allyl-2,6-dimethylanisole: 1H and 13C NMR Analysis
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-allyl-2,6-dimethylanisole. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, underpinned by fundamental principles of NMR spectroscopy. We will explore the expected chemical shifts, coupling constants, and signal multiplicities, drawing on comparative data from structurally related analogs to build a robust predictive model. This guide also outlines the experimental considerations for acquiring high-quality NMR data for this class of compounds and includes illustrative diagrams to clarify structural assignments and through-bond correlations.
Introduction: The Structural Significance of 4-allyl-2,6-dimethylanisole
4-allyl-2,6-dimethylanisole is a substituted aromatic compound with a unique arrangement of functional groups that gives rise to a distinct NMR fingerprint. The molecule comprises a central benzene ring substituted with a methoxy group, two methyl groups flanking the methoxy group in the ortho positions, and an allyl group in the para position. This substitution pattern has implications for the electronic environment of each nucleus, which is directly probed by NMR spectroscopy. A thorough understanding of its ¹H and ¹³C NMR spectra is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of 4-allyl-2,6-dimethylanisole. By examining the influence of each substituent on the chemical shifts and coupling patterns, we will provide a detailed roadmap for spectral assignment.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-resolution and accurate NMR spectra, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of 4-allyl-2,6-dimethylanisole.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for 4-allyl-2,6-dimethylanisole due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal.[1]
-
Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of CDCl₃ is recommended for standard ¹H NMR experiments. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Instrument Parameters
-
Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving the aromatic and vinyl proton signals.
-
¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse experiment (zg30 or similar).
-
Spectral Width : Approximately 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program : A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width : Approximately 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.
-
Predicted ¹H NMR Spectrum of 4-allyl-2,6-dimethylanisole
The ¹H NMR spectrum of 4-allyl-2,6-dimethylanisole can be divided into three distinct regions: the aromatic region, the vinyl region of the allyl group, and the aliphatic region. The predicted chemical shifts and multiplicities are detailed in Table 1 and the rationale for these assignments is discussed below.
Table 1: Predicted ¹H NMR Data for 4-allyl-2,6-dimethylanisole in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-3, H-5 | ~6.85 | s | 2H | Aromatic Protons |
| H-1' | ~5.95 | ddt | 1H | Allyl Methine Proton |
| H-2'a | ~5.10 | dq | 1H | Allyl Methylene Proton (trans) |
| H-2'b | ~5.05 | dq | 1H | Allyl Methylene Proton (cis) |
| OCH₃ | ~3.70 | s | 3H | Methoxy Protons |
| Ar-CH₂ | ~3.35 | d | 2H | Allyl Methylene Protons |
| Ar-CH₃ | ~2.25 | s | 6H | Methyl Protons |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-3, H-5) : Due to the symmetrical substitution pattern of the benzene ring, the two aromatic protons are chemically equivalent. They are expected to appear as a singlet at approximately 6.85 ppm. The electron-donating methoxy and methyl groups will shield these protons, causing them to resonate at a relatively high field (upfield) for aromatic protons.
-
Allyl Group Protons : The allyl group will give rise to a characteristic set of signals.[2]
-
Methine Proton (H-1') : This proton is coupled to the two adjacent methylene protons (Ar-CH₂) and the two terminal vinyl protons (H-2'). This will result in a complex multiplet, specifically a doublet of doublets of triplets (ddt), centered around 5.95 ppm.
-
Terminal Methylene Protons (H-2'a, H-2'b) : These two protons are diastereotopic and therefore chemically non-equivalent. They will appear as two distinct signals, likely around 5.10 and 5.05 ppm. Each will be a doublet of quartets (dq) due to geminal coupling with each other and cis/trans coupling to the methine proton (H-1').
-
Benzylic Methylene Protons (Ar-CH₂) : These protons are adjacent to the aromatic ring and the vinyl group. They will be coupled to the methine proton (H-1'), resulting in a doublet at approximately 3.35 ppm.
-
-
Methoxy Protons (OCH₃) : The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet at around 3.70 ppm.
-
Methyl Protons (Ar-CH₃) : The six protons of the two equivalent methyl groups at positions 2 and 6 will also appear as a sharp singlet, expected around 2.25 ppm.
Predicted ¹³C NMR Spectrum of 4-allyl-2,6-dimethylanisole
The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for 4-allyl-2,6-dimethylanisole in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~156 | Aromatic Quaternary Carbon (ipso to OCH₃) |
| C-1' | ~138 | Allyl Methine Carbon |
| C-4 | ~135 | Aromatic Quaternary Carbon (ipso to Allyl) |
| C-2, C-6 | ~131 | Aromatic Quaternary Carbons (ipso to CH₃) |
| C-3, C-5 | ~129 | Aromatic Methine Carbons |
| C-2' | ~116 | Allyl Methylene Carbon |
| OCH₃ | ~60 | Methoxy Carbon |
| Ar-CH₂ | ~40 | Allyl Methylene Carbon |
| Ar-CH₃ | ~16 | Methyl Carbons |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons :
-
C-1 : The carbon attached to the electron-donating methoxy group will be the most deshielded of the aromatic carbons, appearing around 156 ppm.
-
C-2, C-6, and C-4 : The other three quaternary aromatic carbons will have distinct chemical shifts. The carbons bearing the methyl groups (C-2, C-6) are predicted to be around 131 ppm, while the carbon attached to the allyl group (C-4) will be slightly more downfield at approximately 135 ppm.
-
C-3, C-5 : The two equivalent methine carbons in the aromatic ring are expected to resonate at approximately 129 ppm.
-
-
Allyl Group Carbons :
-
C-1' : The methine carbon of the allyl group is expected to appear around 138 ppm.
-
C-2' : The terminal methylene carbon of the allyl group will be the most upfield of the sp² hybridized carbons, at approximately 116 ppm.
-
Ar-CH₂ : The methylene carbon attached to the aromatic ring will be found in the aliphatic region, around 40 ppm.
-
-
Substituent Carbons :
-
OCH₃ : The methoxy carbon will resonate at a characteristic chemical shift of about 60 ppm.
-
Ar-CH₃ : The carbons of the two equivalent methyl groups will be found in the upfield region of the spectrum, at approximately 16 ppm.
-
Structural Visualization and Key Correlations
The following diagrams illustrate the structure of 4-allyl-2,6-dimethylanisole and the expected NMR correlations.
Figure 1: Molecular structure of 4-allyl-2,6-dimethylanisole.
Figure 2: Experimental workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of 4-allyl-2,6-dimethylanisole provide a wealth of information that allows for its unambiguous structural elucidation. By understanding the interplay of substituent effects on chemical shifts and the predictable coupling patterns of the allyl group, researchers can confidently identify this compound and assess its purity. The predictive data and experimental guidelines presented in this technical guide serve as a valuable resource for scientists and professionals working with this and structurally related molecules. The application of two-dimensional NMR techniques, such as COSY and HSQC, can further corroborate these assignments and provide deeper insights into the molecular structure.
References
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Service, C. A., & Flynn, P. F. (n.d.). NMR Assignments For 4-Allylanisole. University of Utah. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 4 in DMSO-d 6. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]
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- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
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Biological Magnetic Resonance Bank. (n.d.). bmse010054 4-Allyl-2,6-dimethoxyphenol. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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An In-Depth Technical Guide to Key Isomers of C12H16O: Properties, Analysis, and Applications
This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological significance of prominent isomers of C12H16O, with a focus on compounds relevant to researchers in chemistry and drug development.
Introduction
The molecular formula C12H16O represents a diverse group of isomers with significant applications ranging from flavor and fragrance agents to precursors in pharmaceutical synthesis. This document focuses on several key phenylpropanoids and related aromatic compounds, including chavicol, estragole, and their derivatives. Understanding the distinct properties of these isomers is crucial for their effective application and for the development of novel molecules.
Part 1: Physicochemical Properties of Selected C12H16O Isomers
The subtle variations in the structures of C12H16O isomers lead to distinct physical and chemical properties. These properties are fundamental for their isolation, characterization, and application.
Physical Properties
A summary of the key physical properties of selected C12H16O isomers is presented below. These properties are critical for predicting the behavior of these compounds in different environments and for designing purification and formulation strategies.
| Property | Chavicol | Estragole | Anethole | 4-Propylphenol |
| Molecular Weight | 176.25 g/mol | 176.25 g/mol | 176.25 g/mol | 176.25 g/mol |
| Boiling Point | 237 °C | 215-216 °C | 232-234 °C | 233 °C |
| Melting Point | 16 °C | -22 °C | 21-22 °C | 22 °C |
| Density | 1.01 g/cm³ | 0.965 g/cm³ | 0.988 g/cm³ | 0.989 g/cm³ |
| Solubility in Water | Slightly soluble | Insoluble | Insoluble | Slightly soluble |
| Refractive Index | 1.544 | 1.521 | 1.561 | 1.533 |
Spectroscopic Data
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of C12H16O isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For instance, the position of the double bond in the propyl side chain of chavicol versus estragole results in distinct chemical shifts and coupling patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The presence of a hydroxyl (-OH) group in chavicol and 4-propylphenol gives rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is absent in estragole and anethole.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. While isomers will have the same molecular ion peak, their fragmentation patterns can differ, aiding in their differentiation.
Part 2: Chemical Properties and Reactivity
The chemical reactivity of C12H16O isomers is largely dictated by their functional groups and the electronic properties of the aromatic ring.
Reactions of the Hydroxyl Group (in Phenolic Isomers)
Chavicol and 4-propylphenol, being phenols, undergo reactions characteristic of this functional group:
-
Acidity: The phenolic proton is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This is often the first step in ether and ester synthesis.
-
Etherification (Williamson Ether Synthesis): The phenoxide ion can act as a nucleophile, reacting with alkyl halides to form ethers.
-
Esterification: Phenols can be acylated using acid chlorides or anhydrides to form esters.
Reactions of the Alkene Side Chain
The double bond in the side chain of isomers like chavicol, estragole, and anethole is susceptible to various electrophilic addition reactions:
-
Hydrogenation: The double bond can be reduced to a single bond in the presence of a catalyst (e.g., Pd/C) and hydrogen gas.
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) following Markovnikov's rule.
Electrophilic Aromatic Substitution
The aromatic ring in these compounds is activated towards electrophilic substitution. The position of substitution is directed by the existing substituents. For example, the hydroxyl group in chavicol is an ortho-, para-director.
Part 3: Experimental Protocols
The following sections detail standardized protocols for the analysis and purification of C12H16O isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds like the C12H16O isomers.
Objective: To separate and identify individual isomers in a mixture.
Methodology:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
Separation: The separation is typically achieved on a non-polar or medium-polar capillary column (e.g., DB-5 or HP-5ms). A temperature program is used to elute the compounds based on their boiling points and interactions with the stationary phase.
-
Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) for identification.
Caption: A simplified workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Purification by Column Chromatography
Column chromatography is a standard method for purifying C12H16O isomers from reaction mixtures or natural extracts.
Objective: To isolate a specific isomer from a mixture.
Methodology:
-
Stationary Phase Selection: Silica gel is a commonly used stationary phase for these relatively non-polar to medium-polarity compounds.
-
Mobile Phase Selection: A solvent system (eluent) is chosen based on the polarity of the target compound. A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is often used. The ratio is optimized using thin-layer chromatography (TLC).
-
Column Packing: The column is carefully packed with the stationary phase slurried in the mobile phase.
-
Sample Loading: The sample is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.
-
Elution: The mobile phase is passed through the column, and the separated compounds are collected in fractions.
-
Analysis: The collected fractions are analyzed by TLC or GC-MS to identify those containing the pure desired isomer.
Part 4: Biological Activity and Applications
Many C12H16O isomers exhibit interesting biological activities, making them valuable in drug discovery and development.
-
Chavicol: Has demonstrated antimicrobial, anti-inflammatory, and antioxidant properties.
-
Estragole: A known flavoring agent, but its use is regulated due to concerns about its potential carcinogenicity and genotoxicity.
-
Anethole: Widely used in the food and cosmetic industries for its anise-like flavor and fragrance. It also possesses antimicrobial properties.
The structural similarities of these compounds to endogenous signaling molecules have spurred research into their potential as scaffolds for the development of new therapeutic agents.
Caption: Relationship between the properties of C12H16O isomers and their applications.
Conclusion
The C12H16O isomers represent a fascinating and commercially important class of compounds. A thorough understanding of their distinct physical, chemical, and biological properties is essential for leveraging their full potential in research and industry. The methodologies outlined in this guide provide a solid foundation for their analysis, purification, and application in drug development and other scientific endeavors.
References
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PubChem. (n.d.). Chavicol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Estragole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Anethole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Propylphenol. National Center for Biotechnology Information. Retrieved from [Link]
A Technical Guide to the Biological Activities of Methoxyphenylpropene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyphenylpropene derivatives, a class of naturally occurring and synthetic compounds, have garnered significant scientific interest due to their broad spectrum of biological activities. This guide provides an in-depth analysis of their therapeutic potential, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will explore the underlying mechanisms of action, present robust experimental protocols for their evaluation, and summarize key quantitative data. This document is designed to serve as a comprehensive resource for researchers aiming to harness the potential of these molecules in drug discovery and development.
Introduction: The Chemical Landscape of Methoxyphenylpropenes
Methoxyphenylpropenes are characterized by a phenyl ring substituted with both a methoxy group and a propenyl side chain. A prominent example is anethole (1-methoxy-4-(prop-1-en-1-yl)benzene), the primary bioactive compound in anise and fennel.[1] These compounds are widely used as flavoring agents in various industries.[1] Recent research has unveiled a wealth of pharmacological effects, positioning them as promising candidates for therapeutic development.[1] Their biological activities are diverse, ranging from anti-inflammatory and anticarcinogenic to antidiabetic and neuroprotective effects.[1]
This guide will systematically dissect the major biological activities, providing both the mechanistic rationale and the practical methodologies required for their investigation.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Methoxyphenylpropene derivatives, particularly anethole, have demonstrated significant potential as anticancer agents.[2][3] Their efficacy stems from the ability to modulate multiple critical signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and angiogenesis.[2][3]
Mechanism of Action: Modulating Key Cancer Pathways
The anticancer effects of these derivatives are not attributed to a single target but rather to a complex interplay with various cellular signaling cascades.[3][4] Key modulated pathways include:
-
NF-κB Signaling: Anethole has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates inflammatory responses and promotes cell survival in cancer.[1][5]
-
Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) by activating caspase cascades (caspase-3, -9) and Poly (ADP-ribose) polymerase 1 (PARP1).[4][6]
-
Cell Cycle Regulation: Anethole can induce cell cycle arrest by up-regulating cyclin-dependent kinase inhibitors like p21 and tumor suppressor genes like p53, while inhibiting oncogenes such as cyclin D1.[4]
-
PI3K/Akt/mTOR Pathway: This critical pathway for cell growth and proliferation is another target that is modulated by anethole.[2][3]
-
VEGFR2 Inhibition: Certain derivatives can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis, which is crucial for tumor growth and metastasis.[7]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to evaluate cell viability and the cytotoxic potential of compounds.[8][9]
Principle of Causality: This assay relies on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.[8]
Self-Validating System: The inclusion of appropriate controls is critical for data integrity.
-
Untreated Control: Cells cultured in media alone serve as the baseline for 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) to account for any solvent-induced toxicity.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) to confirm the assay is performing correctly.
Step-by-Step Methodology: [11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxyphenylpropene derivative. Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compound.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plates for 1-4 hours at 37°C, allowing for the formazan crystals to form.[11]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to correct for background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary: Anticancer Activity
The following table summarizes the reported cytotoxic activities of various methoxyphenylpropene derivatives against different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Methoxyphenylcipro (CMPP) | MD-MB-486 | Breast Cancer | Not Specified | [12] |
| Methoxyphenylcipro (CMPP) | MV3 | Melanoma | Not Specified | [12] |
| 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one | Dalton's Ascites Lymphoma | Lymphoma | Not Specified | [13] |
| Anethole | Ca9-22 | Oral Cancer | Dose-dependent decrease in proliferation | [4] |
| Methoxyphenyl derivatives | U-87 | Glioblastoma | Varied | [14] |
| Methoxyphenyl derivatives | MDA-MB-231 | Triple-negative breast cancer | Varied, generally less cytotoxic than against U-87 | [14] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key factor in the pathophysiology of numerous diseases.[15] Methoxyphenylpropene derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.[1][16]
Mechanism of Action: Targeting Pro-inflammatory Mediators
These compounds exert their anti-inflammatory effects by:
-
Inhibiting Pro-inflammatory Cytokines: They can suppress the production of key inflammatory mediators like TNF-α and IL-1β.[17]
-
Suppressing COX-2 and iNOS: They reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that produce inflammatory prostaglandins and nitric oxide, respectively.[15][16]
-
Modulating Signaling Pathways: The anti-inflammatory actions are often mediated by the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[16][18][19]
Experimental Protocol: COX-2 Inhibitor Screening Assay
This assay determines a compound's ability to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.
Principle of Causality: The assay measures the activity of the COX-2 enzyme by detecting the production of its intermediate product, Prostaglandin G2, from the substrate arachidonic acid.[20] A fluorometric probe reacts with this product to generate a fluorescent signal. A decrease in fluorescence in the presence of a test compound indicates inhibition of COX-2 activity.
Self-Validating System:
-
100% Initial Activity Well: Contains the enzyme and substrate without any inhibitor, representing maximum enzyme activity.
-
Inhibitor Control Well: Contains a known COX-2 inhibitor (e.g., Celecoxib) to validate the assay's ability to detect inhibition.[20]
-
Background Well: Contains all reagents except the enzyme to measure any non-specific fluorescence.
Step-by-Step Methodology (Fluorometric): [20][21][22]
-
Reagent Preparation: Reconstitute and prepare all reagents (COX assay buffer, probe, cofactor, arachidonic acid, and human recombinant COX-2 enzyme) as per the manufacturer's instructions.
-
Plate Setup: In a 96-well white opaque plate, add the assay buffer to all wells.
-
Inhibitor Addition: Add the test compound (methoxyphenylpropene derivative) at various concentrations to the designated wells. Add the vehicle control and a known COX-2 inhibitor to their respective wells.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[22]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Calculate the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
Several methoxyphenylpropene derivatives, particularly trans-anethole, have shown promising activity against a range of bacteria and fungi.[23][24] This makes them potential candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.[25]
Mechanism of Action: Disrupting Microbial Integrity
The exact antimicrobial mechanisms are still under investigation, but it is believed that these lipophilic compounds may:
-
Disrupt Cell Membranes: Interfere with the integrity and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibit Key Enzymes: Interfere with essential metabolic enzymes within the microbial cell.
-
Synergistic Effects: Trans-anethole has been shown to have a synergistic effect when combined with conventional antibiotics like ampicillin and gentamicin, potentially helping to overcome resistance.[23][26]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27][28] The broth microdilution method is a gold standard for determining MIC values.[27][29]
Principle of Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium.[27] The presence or absence of visible growth (turbidity) after incubation directly indicates whether the compound has inhibited microbial proliferation at that concentration.
Self-Validating System:
-
Growth Control: Wells containing only the broth and the microorganism to ensure the bacteria can grow under the assay conditions.
-
Sterility Control: Wells containing only the broth to check for contamination.
-
Positive Control: A known antibiotic is tested in parallel to validate the susceptibility of the test organism.
Step-by-Step Methodology: [27][29]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to the final testing concentration (approximately 5 x 10^5 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the methoxyphenylpropene derivative in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells (those at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability upon subculturing.
Quantitative Data Summary: Antimicrobial Activity
The following table presents MIC values for trans-anethole against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| trans-anethole | Enterococcus faecalis (multiple strains) | 500 - 1000 | [23] |
| trans-anethole | Enterococcus cloacae | No activity at tested concentrations | [23] |
| Anethole-rich essential oil | Nosocomial pathogens | 3.91 - 125 | [5] |
Future Perspectives and Conclusion
Methoxyphenylpropene derivatives represent a class of molecules with significant and diverse therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their favorable safety profiles, make them attractive candidates for further drug development.[17]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives to optimize potency and selectivity for specific biological targets.
-
Advanced Mechanistic Studies: Utilizing transcriptomics, proteomics, and other 'omics' technologies to further elucidate the complex mechanisms of action.[18][19]
-
In Vivo Efficacy: Translating the promising in vitro results into well-designed animal models to assess efficacy and pharmacokinetics.
-
Drug Delivery Systems: Developing novel formulations to improve the bioavailability and targeted delivery of these often-lipophilic compounds.[24]
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(E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC - NIH. Available from: [Link]
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Various Therapeutic Activities and Drug Delivery Strategies of Anethole: An Overview - IJSDR. Available from: [Link]
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Trans-anethole ameliorates LPS-induced inflammation via suppression of TLR4/NF-κB pathway in IEC-6 cells - PubMed. Available from: [Link]
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Synergistic Effect of Anethole and Platinum Drug Cisplatin against Oral Cancer Cell Growth and Migration by Inhibiting MAPKase, Beta-Catenin, and NF-κB Pathways - PMC - NIH. Available from: [Link]
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(PDF) 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene - ResearchGate. Available from: [Link]
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Antioxidant Assays - ResearchGate. Available from: [Link]
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Promising antibacterial activities of anethole and green-synthesized magnetite nanoparticles against multiple antibiotic-resistant bacteria | Water Science & Technology | IWA Publishing. Available from: [Link]
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Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells - ResearchGate. Available from: [Link]
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Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI. Available from: [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Allyl-2,6-dimethylanisole
Abstract
This technical guide provides an in-depth exploration of 4-allyl-2,6-dimethylanisole, a substituted aromatic ether. While a direct seminal discovery of this specific molecule is not extensively documented, its synthesis and characterization are logically derived from well-established chemical principles. This document outlines a robust synthetic pathway, commencing with the pivotal Claisen rearrangement to form the precursor phenol, 4-allyl-2,6-dimethylphenol, followed by its methylation. We will delve into the mechanistic underpinnings of these transformations and provide detailed protocols. Furthermore, a comprehensive characterization of the target molecule is presented, with predicted spectroscopic data based on analogous compounds and foundational principles of analytical chemistry. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Synthetic Strategy
The synthesis of 4-allyl-2,6-dimethylanisole is most effectively achieved through a two-step process. The initial and most critical step involves the formation of its phenolic precursor, 4-allyl-2,6-dimethylphenol (also known as 4-allyl-2,6-xylenol). This is accomplished via a[1][1]-sigmatropic rearrangement, specifically the Claisen rearrangement, of allyl 2,6-dimethylphenyl ether.[1][2][3][4] The ortho positions of the starting ether are blocked by methyl groups, which directs the allyl group to the para position.[4] The subsequent step is a standard etherification of the resulting phenol to yield the target anisole.
This strategic approach is dictated by the principles of electrophilic aromatic substitution and rearrangement reactions. Direct allylation of 2,6-dimethylanisole would likely result in a mixture of products and be less regioselective. The Claisen rearrangement, being an intramolecular process, offers a high degree of control and predictability in placing the allyl group.[5]
Synthesis of 4-Allyl-2,6-dimethylanisole: A Two-Step Approach
The overall synthetic pathway is depicted below, starting from 2,6-dimethylphenol.
Caption: Synthetic workflow for 4-allyl-2,6-dimethylanisole.
Step 1: Synthesis of 4-Allyl-2,6-dimethylphenol via Claisen Rearrangement
The first phase involves the preparation of allyl 2,6-dimethylphenyl ether, followed by its thermal rearrangement.
2.1.1. Protocol for Allyl 2,6-Dimethylphenyl Ether Synthesis
-
To a solution of 2,6-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To this stirring suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure allyl 2,6-dimethylphenyl ether.
2.1.2. Protocol for Claisen Rearrangement
-
Place the purified allyl 2,6-dimethylphenyl ether in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the ether to a temperature of 180-200 °C.[4] The rearrangement is typically performed neat (without solvent), but a high-boiling solvent like diphenyl ether can be used.[2]
-
Maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by 1H NMR or GC-MS.
-
Upon completion, cool the reaction mixture. The resulting 4-allyl-2,6-dimethylphenol can be purified by vacuum distillation or recrystallization.
The mechanism of the Claisen rearrangement is a concerted, pericyclic process that proceeds through a cyclic transition state.[5]
Caption: Mechanism of the Claisen Rearrangement.
Step 2: Methylation of 4-Allyl-2,6-dimethylphenol
The final step is the conversion of the phenol to the target anisole.
2.2.1. Protocol for Methylation
-
Dissolve 4-allyl-2,6-dimethylphenol (1.0 eq) in acetone and add potassium carbonate (1.5 eq).
-
To this stirring mixture, add dimethyl sulfate (1.2 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.
-
Heat the reaction to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling, filter the mixture and remove the solvent in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to obtain 4-allyl-2,6-dimethylanisole.
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Data for 4-Allyl-2,6-dimethylanisole
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~6.85 | s | 2H | Aromatic protons |
| H-b | ~5.95 | m | 1H | -CH=CH₂ |
| H-c | ~5.05 | m | 2H | -CH=CH ₂ |
| H-d | ~3.70 | s | 3H | -OCH ₃ |
| H-e | ~3.30 | d | 2H | Ar-CH ₂- |
| H-f | ~2.25 | s | 6H | Ar-CH ₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-1 | ~157 | C-OCH₃ |
| C-2, C-6 | ~131 | C-CH₃ |
| C-3, C-5 | ~129 | C-H (aromatic) |
| C-4 | ~134 | C-CH₂- |
| C-g | ~137 | -C H=CH₂ |
| C-h | ~116 | -CH=C H₂ |
| C-i | ~40 | Ar-C H₂- |
| C-j | ~60 | -OC H₃ |
| C-k | ~16 | Ar-C H₃ |
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for 4-Allyl-2,6-dimethylanisole
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080-3010 | C-H stretch | Aromatic & Alkene |
| 2960-2850 | C-H stretch | Alkane (CH₃, CH₂) |
| 1640 | C=C stretch | Alkene |
| 1610, 1480 | C=C stretch | Aromatic ring |
| 1250-1200 | C-O stretch | Aryl ether |
| 990, 910 | =C-H bend | Alkene (out-of-plane) |
Mass Spectrometry (MS)
For mass spectrometry, the expected molecular ion peak [M]⁺ for C₁₂H₁₆O would be at m/z = 176. Key fragmentation patterns would likely include the loss of a methyl group (-15) to give a fragment at m/z = 161, and a benzylic cleavage to lose the allyl group (-41) resulting in a fragment at m/z = 135.
Potential Applications and Significance
While the specific biological activities of 4-allyl-2,6-dimethylanisole are not extensively studied, related compounds from the allylanisole and eugenol families have demonstrated a range of biological effects. For instance, derivatives of 4-allyl-2-methoxyphenol (eugenol) have been investigated for their cytotoxic effects against cancer cells and as antifungal agents.[9][10] The structural motifs present in 4-allyl-2,6-dimethylanisole suggest that it could be a valuable building block in medicinal chemistry and materials science. Further research is warranted to explore its potential biological and chemical properties.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 4-allyl-2,6-dimethylanisole. By employing a logical two-step synthetic strategy centered around the Claisen rearrangement, this compound can be accessed in a controlled and efficient manner. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers aiming to synthesize and study this molecule and its derivatives. The structural similarities to biologically active natural products suggest that 4-allyl-2,6-dimethylanisole may be a compound of interest for future investigations in drug discovery and other fields.
References
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Kincaid, J. F., & Tarbell, D. S. (1939). The Claisen Rearrangement. II. A Kinetic Study of the Rearrangement of Allyl 2,6-Dimethylphenyl Ether in Diphenyl Ether Solution. Journal of the American Chemical Society, 61(11), 3085–3089. [Link]
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Yadav, G. D., & Krishnan, M. S. (2020). Claisen Rearrangement of Allyl-2,6-Dimethylphenyl Ether Over a Solid Superacid UDCaT-5 Catalyst. Catalysis in Green Chemistry and Engineering, 3(1), 1-10. [Link]
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Wikipedia contributors. (2023). Claisen rearrangement. Wikipedia, The Free Encyclopedia. [Link]
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Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions, 2, 1-48. [Link]
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Austin, C. S., & Flynn, P. F. (n.d.). NMR Assignments For 4-Allylanisole. University of Utah. [Link]
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Kamadatu, L., & Santoso, M. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 231-234. [Link]
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PrepChem. (n.d.). Synthesis of 4-n-hexanoyl-2,6-dimethylanisole. [Link]
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Miller, B., & McLaughlin, M. P. (1982). Reactions of 2,6-dimethylphenol and 2,6-dimethylanisole with electrophilic allylating agents. The Journal of Organic Chemistry, 47(26), 5204–5207. [Link]
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PubChem. (n.d.). 2,4-Dimethylanisole. National Center for Biotechnology Information. [Link]
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Miller, B., & McLaughlin, M. P. (1982). Reactions of 2,6-dimethylphenol and 2,6-dimethylanisole with electrophilic allylating agents. The Journal of Organic Chemistry, 47(26), 5204–5207. [Link]
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PubChem. (n.d.). 2,6-Dimethylanisole. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Notes and Protocols for the Spectroscopic Analysis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
Abstract
This comprehensive guide provides a detailed protocol for the spectroscopic analysis and characterization of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, a key aromatic intermediate in various research and development applications. This document outlines the theoretical underpinnings and practical steps for acquiring and interpreting data from a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By integrating established principles with data from structurally analogous compounds, this guide serves as a robust resource for researchers, scientists, and drug development professionals, ensuring the unambiguous structural elucidation and purity assessment of this compound.
Introduction: The Structural Significance of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is an organic compound featuring a substituted benzene ring linked to a propene group. The specific arrangement of the dimethyl and methoxy substituents on the phenyl ring, along with the unsaturation in the propyl chain, gives rise to a unique electronic and structural profile. Accurate characterization of this molecule is paramount for its application in synthetic chemistry, materials science, and pharmaceutical development, where precise molecular architecture dictates function. Spectroscopic analysis provides the necessary tools to confirm its identity, purity, and electronic properties.
This guide is designed to provide both the "how" and the "why" of the spectroscopic workflow. Each protocol is presented with an emphasis on the rationale behind experimental parameters and the logical process of data interpretation, ensuring a self-validating approach to structural confirmation.
Molecular Structure and Predicted Spectroscopic Correlations
The key to interpreting the spectra of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene lies in understanding how its different structural components contribute to the overall spectroscopic fingerprint. The diagram below illustrates the molecular structure and highlights the key protons and carbons for NMR analysis.
Caption: Molecular structure of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene with key atoms labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Protocol and Interpretation
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we expect distinct signals for the aromatic, vinylic, allylic, methoxy, and methyl protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as residual solvent peaks should not obscure signals of interest.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Predicted ¹H NMR Data and Interpretation:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.8-7.0 | s | 2H | Aromatic H (H-2', H-6') | The two aromatic protons are equivalent due to the symmetrical substitution pattern, resulting in a singlet. |
| ~5.8-6.0 | m | 1H | Vinylic H (H-2) | The vinylic proton on C2 will be a multiplet due to coupling with the protons on C1 and C3. |
| ~5.0-5.2 | m | 2H | Vinylic H (H-3) | The terminal vinylic protons on C3 will appear as a multiplet. |
| ~3.3-3.5 | d | 2H | Allylic H (H-1) | The allylic protons on C1 are coupled to the vinylic proton on C2, resulting in a doublet. |
| ~3.7-3.8 | s | 3H | Methoxy H (-OCH₃) | The three protons of the methoxy group are equivalent and not coupled to other protons, hence a singlet is expected. |
| ~2.2-2.3 | s | 6H | Methyl H (-CH₃) | The six protons of the two equivalent methyl groups on the aromatic ring will appear as a single sharp singlet. |
¹³C NMR Spectroscopy: Protocol and Interpretation
Rationale: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-160 | C4' (Ar-O) | The aromatic carbon attached to the electron-donating methoxy group is significantly deshielded. |
| ~137-140 | C2 (Vinylic) | The internal vinylic carbon. |
| ~130-135 | C1' (Ar-C) | The aromatic carbon attached to the propene chain. |
| ~128-132 | C3', C5' (Ar-C) | The aromatic carbons bearing the methyl groups. |
| ~125-128 | C2', C6' (Ar-C) | The aromatic carbons bearing hydrogen atoms. |
| ~115-118 | C3 (Vinylic) | The terminal vinylic carbon. |
| ~60 | -OCH₃ | The carbon of the methoxy group. |
| ~40 | C1 (Allylic) | The allylic carbon. |
| ~16-20 | -CH₃ | The carbons of the two equivalent aromatic methyl groups. |
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates or the empty sample compartment.
-
Place the prepared sample in the IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3100-3000 | C-H Stretch | Vinylic and Aromatic C-H | [1][2] |
| 3000-2850 | C-H Stretch | Aliphatic (Methyl, Methoxy, Allylic) C-H | [1][3] |
| ~1640 | C=C Stretch | Alkene (C=C) | [3] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | [2] |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether | [4] |
| ~990, ~910 | C-H Bend | Alkene (out-of-plane) | [3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The substituted styrene core of the molecule is expected to show characteristic absorptions.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the spectrum over a range of approximately 200-400 nm.
-
The resulting spectrum plots absorbance versus wavelength (nm).
-
Predicted UV-Vis Absorption:
| λ_max (nm) | Electronic Transition | Chromophore | Reference |
| ~250-280 | π → π* | Substituted Styrene | [5][6][7] |
The exact position of the maximum absorbance (λ_max) will be influenced by the methoxy and dimethyl substituents on the aromatic ring, which act as auxochromes.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an energy of 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at the calculated molecular weight of the compound (C₁₂H₁₆O), m/z = 176.
-
Key Fragments:
-
m/z 161: Loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for methylated compounds.[8]
-
m/z 145: Loss of a methoxy radical (•OCH₃).
-
Benzylic/Allylic Cleavage: Cleavage of the bond between C1 and the aromatic ring can lead to fragments related to the substituted phenyl group and the propene chain.
-
Tropylium Ion: Rearrangement and fragmentation can lead to the formation of a substituted tropylium ion, a common feature in the mass spectra of alkylbenzenes.[9][10]
-
Caption: A streamlined workflow for the complete spectroscopic characterization of the target compound.
Conclusion
The combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a comprehensive and orthogonal dataset for the unambiguous characterization of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. By following the detailed protocols and utilizing the predictive interpretation guides outlined in this application note, researchers can confidently verify the structure and purity of their synthesized material. This rigorous analytical approach is fundamental to ensuring the reliability and reproducibility of downstream applications in all fields of chemical science.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
ResearchGate. (n.d.). UV-absorption spectra for poly (para-substituted styrene) in solid... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0259191). Retrieved from [Link]
-
Defense Technical Information Center. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]
-
PubChem. (n.d.). (E)-3-(4-methoxyphenyl)-1-[2,4,6-trimethoxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one. Retrieved from [Link]
-
Supporting Information for "Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes". (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propene. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) UV-Vis absorbance spectrum of styrene in methanol. (ii) Solid-state.... Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Phenylpropanol. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Phenylpropanol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl (p-methoxybenzylidene)malonate. Retrieved from [Link]
-
ResearchGate. (n.d.). (E)-1-(4-Methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethyl-4-methoxybenzeneboronic acid. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Retrieved from [Link]
-
ARKAT USA, Inc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yl)amines. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-ethenyl-4-methoxy-. Retrieved from [Link]
-
Dr. Gutow. (2012). Styrene. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Methoxy-β-nitrostyrene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
noah.nrw. (1989). Concerning the fragmentation of ortho,ortho-dimethyl substituted alkylbenzenes induced by [gamma]-H migration. Retrieved from [Link]
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ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
-
MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
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Analysis of 4-Allyl-2,6-dimethoxyphenol by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note and Protocol for Researchers and Scientists
Abstract
This document provides detailed methodologies for the quantitative analysis of 4-allyl-2,6-dimethoxyphenol, a key compound found in various natural sources and of interest in flavor science and drug discovery. We present two robust analytical methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine quality control and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols herein cover instrumentation, sample preparation, and method validation principles, providing a comprehensive guide for researchers in pharmaceutical and analytical sciences.
Introduction: Analyte Characterization and Analytical Strategy
The target analyte for this guide is 4-allyl-2,6-dimethoxyphenol. It is a substituted phenol with an allyl group and two methoxy groups on the benzene ring.[1] This structure imparts moderate polarity, making it well-suited for reversed-phase liquid chromatography.
Analyte Properties:
-
Molecular Formula: C₁₁H₁₄O₃[1]
-
Molecular Weight: 194.23 g/mol [1]
-
Appearance: Yellow clear liquid (est)[2]
-
Boiling Point: 168-169 °C at 11 mmHg[2]
Given its chromophore (the substituted benzene ring), it can be readily detected by UV spectroscopy, forming the basis of the HPLC-UV method. For enhanced sensitivity and specificity, particularly in complex biological or food matrices, LC-MS/MS is the preferred technique.[3] This method utilizes the unique mass-to-charge ratio of the molecule and its fragments for definitive identification and quantification.
The validation of these analytical procedures is paramount to ensure they are fit for their intended purpose. The principles outlined in the International Council for Harmonisation (ICH) guidelines provide a framework for demonstrating that an analytical method is reliable, reproducible, and accurate for the intended analysis.[4][5][6]
Method 1: HPLC-UV Analysis of 4-Allyl-2,6-dimethoxyphenol
This method is designed for the quantification of 4-allyl-2,6-dimethoxyphenol in relatively clean sample matrices, such as formulated products or reaction mixtures, where high sensitivity is not the primary requirement.
Principle of HPLC-UV
Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the analytes from the column. For 4-allyl-2,6-dimethoxyphenol, a C18 column is an excellent choice as it provides sufficient retention and good peak shape. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength where it exhibits maximum absorbance, ensuring good sensitivity.
Experimental Protocol: HPLC-UV
Step 1: Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-allyl-2,6-dimethoxyphenol reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
Step 2: HPLC Instrumentation and Conditions The following table summarizes the recommended starting conditions for the HPLC-UV analysis.
| Parameter | Recommended Condition | Causality and Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system capable of gradient elution and UV detection. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides optimal retention for this moderately polar analyte. The column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid aids in protonating silanol groups on the column, improving peak shape. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 0-1 min: 40% B1-8 min: 40% to 90% B8-9 min: 90% B9-10 min: 90% to 40% B10-12 min: 40% B | A gradient is used to ensure the analyte is eluted with a good peak shape and to clean the column of any more hydrophobic impurities after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| UV Detection | 275 nm | The phenolic structure of the analyte is expected to have a strong absorbance in this region. This should be confirmed by running a UV scan of a standard. |
Step 3: Data Analysis
-
Integrate the peak area of 4-allyl-2,6-dimethoxyphenol.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
HPLC Workflow Diagram
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In vitro biological activity screening of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene analogs
An Application Guide for the In Vitro Biological Activity Screening of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene Analogs
Introduction: Unveiling the Therapeutic Potential of Phenylpropanoid Analogs
The 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene scaffold represents a class of phenylpropanoid analogs with significant therapeutic promise. The presence of a methoxy group on the phenyl ring is a common feature in many natural products and synthetic molecules exhibiting potent biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5][6] The lipophilicity conferred by these methoxy groups can facilitate the transport of the active compounds to their target proteins.[1] This guide provides a comprehensive framework of detailed protocols for the initial in vitro screening of these novel analogs to elucidate their potential as anticancer, anti-inflammatory, and antimicrobial agents.
As a Senior Application Scientist, this document is structured to provide not only the step-by-step protocols but also the underlying scientific rationale for each methodological choice. The assays described herein are robust, widely accepted, and form the cornerstone of early-stage drug discovery campaigns.
Section 1: Anticancer Activity Screening via Cytotoxicity Assessment
The primary step in evaluating the anticancer potential of any new chemical entity is to determine its cytotoxicity against relevant cancer cell lines. This establishes the concentration-dependent effect of the compound on cell viability and provides the half-maximal inhibitory concentration (IC₅₀), a key metric for potency.
Scientific Rationale: Why Use the XTT Assay?
Tetrazolium-based assays are standard for measuring cell viability by quantifying the metabolic activity of living cells.[7][8] While the MTT assay is a classic method, it requires a solubilization step to dissolve the formazan crystals formed, which can introduce variability.[9][10] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a superior alternative that produces a water-soluble formazan product, eliminating the solubilization step.[7][9] This streamlines the protocol, reduces handling errors, and makes it more suitable for high-throughput screening.[9]
Caption: Inhibition of the canonical NF-κB pathway by a test compound.
Protocol 2: Inhibition of TNF-α-Induced NF-κB Activity
Objective: To quantify the ability of the propene analogs to inhibit the activation of the NF-κB pathway in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line [11]* Complete culture medium
-
Test compounds and a known NF-κB inhibitor (e.g., JSH-23) [12]* Recombinant murine TNF-α
-
ELISA kit for a downstream cytokine (e.g., Interleukin-6, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test analogs for 1-2 hours. [11]3. Inflammatory Stimulation: Induce inflammation by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification: Quantify the concentration of IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of IL-6 production for each compound concentration relative to the TNF-α stimulated control. Plot the percent inhibition against the log of compound concentration to determine the IC₅₀ value.
Protocol 3: Fluorometric COX-2 Inhibition Assay
Objective: To determine the direct inhibitory effect of the propene analogs on the enzymatic activity of recombinant human COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric) [13]* Recombinant human COX-2 enzyme
-
Assay Buffer
-
COX Probe and Cofactor
-
Arachidonic Acid (Substrate)
-
Known COX-2 inhibitor (e.g., Celecoxib) [13]* 96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's protocol. [13]Keep the diluted enzyme on ice.
-
Plate Setup: Add 10 µL of diluted test inhibitor or assay buffer (for enzyme control) to the appropriate wells. Add the control inhibitor (Celecoxib) to its designated wells. [13]3. Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously, preferably using a multi-channel pipette. [13][14]7. Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. [13]8. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic plot.
-
Calculate the percentage of COX-2 inhibition using the formula: (1 - (Slope of Inhibitor / Slope of Enzyme Control)) x 100.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
-
Data Presentation: Hypothetical Anti-Inflammatory Data
| Analog ID | Target | IC₅₀ (µM) |
| PPA-01 | NF-κB (IL-6 Release) | 15.2 |
| PPA-02 | COX-2 Enzyme | 9.8 |
| PPA-03 | NF-κB (IL-6 Release) | 7.1 |
| PPA-03 | COX-2 Enzyme | 4.5 |
| Celecoxib (Control) | COX-2 Enzyme | 0.45 |
Section 3: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. [15]Phenylpropanoid structures are known to possess antimicrobial properties, making this an essential screening cascade for the novel analogs.
Scientific Rationale: Determining the Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the potency of an antimicrobial agent. [16][17]It is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a standardized incubation period. [16][18]The broth microdilution method is a highly efficient and reproducible technique for determining MIC values, making it ideal for screening a library of new compounds against various bacterial strains. [17][19]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 4: Broth Microdilution MIC Assay
Objective: To determine the MIC of the propene analogs against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) [18]* Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and a standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Dilution: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound (at twice the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating across to well 10. [17][20]Discard the final 50 µL from well 10. Well 11 will be the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculum Preparation: From a fresh culture plate, prepare a bacterial suspension in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). [17]3. Final Inoculation: Dilute the adjusted bacterial suspension in CAMHB so that after adding it to the wells, the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. Do not add bacteria to well 12. [16][19]The total volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [19]5. MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the turbid growth control in well 11. [18]The sterility control in well 12 should remain clear.
Data Presentation: Hypothetical Antimicrobial Data
| Analog ID | Organism | MIC (µg/mL) |
| PPA-01 | S. aureus | 16 |
| PPA-01 | E. coli | >64 |
| PPA-04 | S. aureus | 8 |
| PPA-04 | E. coli | 32 |
| Ciprofloxacin (Control) | S. aureus | 0.5 |
| Ciprofloxacin (Control) | E. coli | 0.015 |
References
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- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
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- MTT assay. Wikipedia.
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- Broth Dilution Method for MIC Determination. Microbe Online.
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Application Notes and Protocols for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Foreword: Unveiling the Potential of a Novel Phenylpropene Scaffold
The phenylpropene scaffold is a recurring motif in a vast array of biologically active natural products and synthetic molecules, demonstrating a remarkable spectrum of pharmacological activities.[1][2] From the anti-inflammatory and analgesic properties of eugenol to the anticancer potential of certain chalcones, the strategic functionalization of the phenyl ring and the propene chain has yielded compounds of significant medicinal interest.[3][4][5] This document provides a comprehensive guide to the potential applications of a specific, yet underexplored, derivative: 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene .
While direct experimental data on this particular molecule is nascent, its structural features—a methoxy-substituted phenyl ring, dimethyl substitution, and a terminal propene group—suggest a rich pharmacological landscape waiting to be explored. This guide, therefore, is constructed upon a foundation of established knowledge from structurally analogous compounds. It aims to provide researchers with a robust framework for investigating the medicinal chemistry of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, from initial synthesis and characterization to detailed protocols for evaluating its therapeutic potential. The protocols and applications outlined herein are proposed based on established methodologies for similar molecular classes and are intended to serve as a validated starting point for further investigation.
Molecular Profile and Synthetic Strategy
1.1. Structural Features and Predicted Physicochemical Properties
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene possesses a unique combination of structural motifs that are hypothesized to influence its biological activity. The methoxy group is a common feature in many bioactive molecules and can influence metabolic stability and receptor interactions. The dimethyl substitution pattern may enhance lipophilicity and modulate binding to biological targets.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₆O | Indicates a relatively small and potentially orally bioavailable molecule. |
| Molecular Weight | 176.26 g/mol | Falls within the range for good oral absorption (Lipinski's Rule of Five). |
| LogP (predicted) | ~3.5-4.0 | Suggests good membrane permeability. |
| Hydrogen Bond Donors | 0 | Can contribute to favorable oral bioavailability. |
| Hydrogen Bond Acceptors | 1 (the methoxy oxygen) | Provides a potential point of interaction with biological targets. |
| Rotatable Bonds | 3 | Offers conformational flexibility for target binding. |
1.2. Proposed Synthetic Route: Wittig Reaction
A reliable and versatile method for the synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is the Wittig reaction, which is a cornerstone of alkene synthesis. This approach offers high yields and stereochemical control.
Caption: Proposed synthetic workflow for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene via the Wittig reaction.
Protocol 1: Synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Add a strong base (e.g., n-butyllithium in hexanes) dropwise to the suspension with vigorous stirring. Allow the reaction to stir at 0°C for 1 hour, during which the color should change, indicating the formation of the phosphonium ylide.
-
Wittig Reaction: In a separate flame-dried flask, dissolve 3,5-dimethyl-4-methoxybenzaldehyde in anhydrous THF.
-
Slowly add the solution of the aldehyde to the ylide suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Applications and Investigational Protocols
Based on the pharmacological activities of structurally related phenylpropenes and chalcones, 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is a promising candidate for investigation in several therapeutic areas.
2.1. Anticancer Activity
Chalcones and other phenylpropenes have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][6] The substitution pattern on the phenyl ring is crucial for this activity.
Protocol 2: In Vitro Anticancer Activity Screening
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
MTT Assay for Cytotoxicity:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Cell Cycle Analysis:
-
Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Fix the cells in ice-cold 70% ethanol.
-
Stain the cells with PI and treat with RNase.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.
-
Caption: Workflow for in vitro anticancer screening of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
2.2. Anti-inflammatory Activity
Phenylpropanoids are well-documented for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways such as those involving cyclooxygenase (COX) enzymes and nitric oxide (NO) production.[1][7]
Protocol 3: In Vitro Anti-inflammatory Assays
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After 24 hours, measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
A known NO inhibitor (e.g., L-NAME) should be used as a positive control.
-
-
COX-2 Inhibition Assay:
-
Utilize a commercially available COX-2 inhibitor screening assay kit.
-
These kits typically measure the peroxidase activity of COX-2.
-
Follow the manufacturer's protocol to determine the inhibitory effect of the compound on COX-2 activity.
-
Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Cytokine Production (ELISA):
-
Treat LPS-stimulated RAW 264.7 cells with the test compound.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
-
2.3. Antimicrobial Activity
The structural features of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, particularly the substituted phenyl ring, suggest potential antimicrobial activity.[8]
Protocol 4: Antimicrobial Screening
-
Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
After determining the MIC, aliquot a small volume from the wells showing no growth onto agar plates.
-
Incubate the plates and observe for colony formation.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.
-
Structure-Activity Relationship (SAR) Studies
To optimize the therapeutic potential of the 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene scaffold, systematic SAR studies are crucial.[9][10][11]
Caption: A strategic approach for structure-activity relationship studies of the lead compound.
Concluding Remarks and Future Directions
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene represents a promising, yet underexplored, scaffold in medicinal chemistry. The structural similarities to known bioactive phenylpropenes and chalcones provide a strong rationale for its investigation as a potential therapeutic agent. The protocols detailed in this guide offer a systematic and validated approach for the synthesis, characterization, and biological evaluation of this compound and its future analogs. Rigorous investigation into its anticancer, anti-inflammatory, and antimicrobial properties, guided by comprehensive SAR studies, will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.
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Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases. (2023). [Link]
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Bioactivity of natural O-prenylated phenylpropenes from Illicium anisatum leaves and their derivatives against spider mites and fungal pathogens. ResearchGate. (2022). [Link]
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Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. (2020). [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. (2022). [Link]
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Screening an Established Natural Product Library Identifies Secondary Metabolites That Potentiate Conventional Antibiotics. National Institutes of Health. (n.d.). [Link]
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A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. National Institutes of Health. (n.d.). [Link]
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Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. (2007). [Link]
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Screening for antimicrobial activity of natural products using a microplate photometer. ResearchGate. (2000). [Link]
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Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PubMed Central. (2016). [Link]
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Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. ResearchGate. (2013). [Link]
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Chemical structures of phenylpropenes. ResearchGate. (n.d.). [Link]
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In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. (2022). [Link]
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Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain. PubMed. (2007). [Link]
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Medicinal attributes of major phenylpropanoids present in cinnamon. PubMed. (2016). [Link]
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Structure and biosynthesis of the phenylpropenes. ResearchGate. (n.d.). [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. (n.d.). [Link]
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PHENYLPROPANOIDS AS NATURALLY OCCURRING ANTIOXIDANTS: FROM PLANT DEFENSE TO HUMAN HEALTH. Cellular and Molecular Biology. (n.d.). [Link]
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How to prepare 3-phenyl-2-propenenitrile from acetophenone? ResearchGate. (2017). [Link]
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Application Notes and Protocols for the Development of Anticancer Agents from 4-Allyl-2,6-dimethylanisole
Introduction: The Therapeutic Potential of Allyl-Substituted Anisoles
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Natural products and their synthetic derivatives have historically been a rich source of inspiration and discovery in this field.[1] The allyl functional group, in particular, is a recurring motif in a variety of bioactive molecules, including those with demonstrated anticancer properties.[2] Compounds such as diallyl disulfide from garlic have been shown to exert anticancer effects through mechanisms including the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed pathway for the development of novel anticancer agents derived from 4-allyl-2,6-dimethylanisole. While this specific molecule is not extensively characterized in the existing literature as an anticancer agent, its structural similarity to other bioactive allyl-containing compounds, such as eugenol (4-allyl-2-methoxyphenol), suggests its potential as a valuable scaffold for anticancer drug discovery.[4][5] These application notes will detail proposed synthetic routes, robust in vitro screening protocols, and a strategy for in vivo validation, providing a complete roadmap from lead generation to preclinical evaluation.
Part 1: Synthesis and Derivatization of 4-Allyl-2,6-dimethylanisole
A crucial first step in evaluating the therapeutic potential of 4-allyl-2,6-dimethylanisole is its efficient synthesis and the creation of a focused library of derivatives. This allows for the exploration of the structure-activity relationship (SAR) and the identification of compounds with enhanced potency and selectivity.
Proposed Synthetic Protocol for 4-Allyl-2,6-dimethylanisole
The synthesis of 4-allyl-2,6-dimethylanisole can be approached through several established organic chemistry methodologies. A plausible and efficient route is the Friedel-Crafts allylation of 2,6-dimethylanisole.
Materials:
-
2,6-dimethylanisole
-
Allyl bromide
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (DCM) as a solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylanisole in anhydrous DCM.
-
Lewis Acid Addition: Cool the solution to 0°C using an ice bath and slowly add anhydrous AlCl₃ in portions. Stir the mixture for 15 minutes to allow for complex formation.
-
Allylation: Add allyl bromide dropwise to the cooled mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.
-
Workup: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 4-allyl-2,6-dimethylanisole.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy for Derivative Synthesis
To explore the SAR, a library of derivatives can be synthesized by modifying the core structure of 4-allyl-2,6-dimethylanisole. Key modifications could include:
-
Allyl Group Modification: Isomerization of the allyl group to a propenyl group, or oxidation to form an epoxide, aldehyde, or carboxylic acid.
-
Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, nitro groups, or additional alkyl groups) on the aromatic ring.
-
Methoxy Group Demethylation and Re-alkylation: Demethylation to the corresponding phenol, followed by the introduction of different alkyl or acyl groups.
These derivatives can be synthesized using established chemical transformations.[6]
Part 2: In Vitro Screening for Anticancer Activity
A tiered approach to in vitro screening is recommended to efficiently identify promising lead compounds.[7][8] This involves initial high-throughput screening for cytotoxicity, followed by more detailed mechanistic assays for the most active compounds.
Initial Cytotoxicity Screening: MTT and CellTiter-Glo® Assays
The initial screening aims to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. It is advisable to include cell lines from different cancer types (e.g., breast, lung, colon, and prostate) and a non-cancerous cell line to evaluate selectivity.
| Assay | Principle | Endpoint | Advantages |
| MTT Assay | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a colored formazan product. | Colorimetric measurement of formazan absorbance. | Cost-effective and well-established. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures ATP levels, a marker of metabolically active cells, using a luciferase-based reaction. | Luminescent signal proportional to the number of viable cells. | High sensitivity, rapid, and suitable for high-throughput screening.[9][10] |
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and its contents to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Secondary Mechanistic Assays
Compounds that exhibit significant and selective cytotoxicity in the initial screening should be further investigated to elucidate their mechanism of action.
Apoptosis Assays:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.
Cell Cycle Analysis:
-
Propidium Iodide (PI) Staining and Flow Cytometry: Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to identify cell cycle arrest.
Cell Migration and Invasion Assays:
-
Wound Healing (Scratch) Assay: Assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Transwell Invasion Assay: Measures the ability of cells to invade through a basement membrane matrix.
Part 3: In Vivo Validation of Lead Compounds
The most promising compounds from in vitro studies should be evaluated in vivo to assess their efficacy and safety in a more complex biological system.[11][12][13]
Animal Models
-
Human Tumor Xenograft Models: Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.[14] This is a widely accepted model for evaluating the antitumor activity of novel compounds.
-
Hollow Fiber Assay: This model allows for the simultaneous evaluation of a compound's activity against multiple cell lines in two different physiological compartments (subcutaneous and intraperitoneal) within the same animal, making it a time and resource-efficient preliminary in vivo screen.[15]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Compound Administration: Administer the lead compound and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Part 4: Proposed Mechanism of Action and Pathway Visualization
Based on the known anticancer activities of structurally related allyl compounds, 4-allyl-2,6-dimethylanisole and its derivatives may exert their effects through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.[2][3]
Hypothesized Molecular Targets:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.
-
NF-κB Signaling: NF-κB is a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation.
-
Apoptotic Pathways: The compounds may directly induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Visualizing the Drug Development Workflow
Caption: A streamlined workflow for the development of anticancer agents from 4-allyl-2,6-dimethylanisole.
Visualizing a Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action targeting key cancer signaling pathways.
Conclusion
The structural features of 4-allyl-2,6-dimethylanisole present a promising, yet underexplored, starting point for the development of novel anticancer agents. The protocols and strategies outlined in these application notes provide a robust and scientifically grounded framework for the synthesis, in vitro screening, and in vivo validation of this compound and its derivatives. By systematically exploring its structure-activity relationship and elucidating its mechanism of action, researchers can potentially unlock a new class of therapeutic agents for the treatment of cancer.
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A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 18, 2026, from [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. Retrieved January 18, 2026, from [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science. Retrieved January 18, 2026, from [Link]
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. Retrieved January 18, 2026, from [Link]
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In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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In vivo screening models of anticancer drugs. (2013). Tel Aviv University. Retrieved January 18, 2026, from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 18, 2026, from [Link]
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From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]
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A Novel Derivative of the Natural Agent Deguelin for Cancer Chemoprevention and Therapy. (n.d.). American Association for Cancer Research. Retrieved January 18, 2026, from [Link]
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Molecular mechanisms for the anti-cancer effects of diallyl disulfide. (2013). PubMed. Retrieved January 18, 2026, from [Link]
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Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved January 18, 2026, from [Link]
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Synthesis of 4-n-hexanoyl-2,6-dimethylanisole. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
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Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
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Reactions of 2,6-dimethylphenol and 2,6-dimethylanisole with electrophilic allylating agents. (1982). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). PubMed. Retrieved January 18, 2026, from [Link]
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Synthesis of 2,6-dimethylanisole. (2024). Reddit. Retrieved January 18, 2026, from [Link]
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Light-induced anticancer activity of [RuCl2(DMSO)4] complexes. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Anticancer Inhibitors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Application Notes & Protocols: Antimicrobial and Anti-inflammatory Assays for Methoxyphenylpropenes
<_SPLIT_SEPARATOR>

For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Methoxyphenylpropenes
Methoxyphenylpropenes, a class of naturally occurring organic compounds, are widely distributed in the plant kingdom and are responsible for the characteristic aromas of many essential oils. Notable examples include anethole from anise and fennel, eugenol from clove and nutmeg, and isoeugenol from ylang-ylang. Beyond their organoleptic properties, these compounds have garnered significant scientific interest for their diverse pharmacological activities, including potent antimicrobial and anti-inflammatory effects.[1][2] Their mechanisms of action are multifaceted, often involving the disruption of microbial cell membranes and modulation of key inflammatory signaling pathways.[3][[“]]
This guide provides a comprehensive overview of standard in vitro assays to evaluate the antimicrobial and anti-inflammatory potential of methoxyphenylpropenes. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for researchers in natural product chemistry, pharmacology, and drug discovery.
Part 1: Antimicrobial Susceptibility Testing
The antimicrobial activity of methoxyphenylpropenes can be attributed to their ability to disrupt the structure and function of microbial cell membranes, leading to increased permeability and leakage of cellular contents.[3][[“]] This section outlines two fundamental and widely used methods for assessing antimicrobial efficacy: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for qualitative screening.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6] This is a gold-standard technique for assessing antimicrobial potency.
A serial two-fold dilution of the test compound (e.g., anethole, eugenol) is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]
Caption: Workflow for the broth microdilution assay.
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a stock solution of the methoxyphenylpropene (e.g., 10 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Bacterial Culture: Grow the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight at 37°C.
-
Inoculum Preparation: Adjust the turbidity of the overnight culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
-
Assay Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 10 µL of the standardized bacterial suspension.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.[7]
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[9] It is a simple and widely used screening tool.
A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate. A sterile paper disk impregnated with a known amount of the test compound is then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[10] The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.
-
Preparation of Materials:
-
Agar Plates: Use Mueller-Hinton agar (MHA) plates.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[11]
-
Test Disks: Impregnate sterile paper disks with a known concentration of the methoxyphenylpropene solution. Allow the solvent to evaporate completely.
-
-
Assay Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[10]
-
Allow the plate to dry for a few minutes.
-
Aseptically place the impregnated paper disks onto the agar surface. Gently press the disks to ensure complete contact with the agar.[10]
-
Place no more than 12 disks on a 150mm plate and no more than 6 on a 100mm plate to avoid overlapping zones.[10]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[10]
-
After incubation, measure the diameter of the zone of inhibition in millimeters.
-
| Parameter | Broth Microdilution | Disk Diffusion |
| Result | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
| Nature | Quantitative | Qualitative/Semi-quantitative |
| Primary Use | Determining potency | Screening for activity |
Part 2: Anti-inflammatory Assays
Chronic inflammation is a hallmark of numerous diseases. Methoxyphenylpropenes have demonstrated anti-inflammatory properties, often by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and inhibiting pro-inflammatory enzymes.[12][13] This section details common in vitro assays to evaluate these anti-inflammatory effects.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory process. This assay measures the ability of a test compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[14]
The amount of NO produced by macrophages is indirectly quantified by measuring the accumulation of its stable oxidation product, nitrite, in the cell culture supernatant using the Griess reagent.[15][16]
-
Cell Culture and Treatment:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the methoxyphenylpropene for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[17]
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[18] This assay measures the ability of a compound to inhibit the activity of these enzymes.
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[19]
-
Reaction Setup:
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.[19]
-
Add the test compound at various concentrations.
-
Include a no-inhibitor control.
-
-
Enzyme Reaction and Detection:
Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce leukotrienes, which are also important inflammatory mediators.
The activity of LOX is determined by measuring the formation of hydroperoxides from a suitable substrate, such as linoleic or arachidonic acid, which can be monitored spectrophotometrically at 234 nm.[20][21]
-
Reaction Mixture:
-
Prepare a reaction mixture containing buffer (e.g., borate buffer, pH 9.0), the test compound, and the LOX enzyme (e.g., soybean 15-LOX).[20]
-
Incubate for a few minutes at room temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate (e.g., linoleic acid).[20]
-
Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Cytokine Production in LPS-Stimulated Macrophages
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a crucial role in the inflammatory response. This assay measures the effect of a test compound on the production of these cytokines by LPS-stimulated macrophages.[22]
The concentration of specific cytokines in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Cell Stimulation:
-
Culture and treat macrophage cells with the test compound and LPS as described in the NO inhibition assay.[17]
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Perform an ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Part 3: Mechanistic Insights - The NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation.[23][24] It controls the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[25] Many anti-inflammatory compounds, including methoxyphenylpropenes, exert their effects by inhibiting the NF-κB signaling pathway.[12][13]
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Application Notes and Protocols for the Polymerization of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
Introduction: Unlocking the Potential of a Versatile Monomer
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is an intriguing monomer characterized by a sterically hindered, electron-rich aromatic ring and a reactive terminal alkene. The unique substitution pattern on the phenyl ring—two methyl groups ortho to a methoxy group—imparts distinct electronic and steric properties that are expected to significantly influence its polymerization behavior and the characteristics of the resulting polymer. The methoxy group activates the aromatic ring, making the monomer potentially susceptible to cationic polymerization, while the terminal double bond allows for conventional free-radical polymerization pathways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential polymerization reactions involving 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. It offers detailed theoretical considerations and practical, step-by-step protocols for cationic and free-radical polymerization, drawing upon established principles for structurally related monomers.
I. Cationic Polymerization: Leveraging the Electron-Rich Aromatic System
The presence of the electron-donating methoxy group on the phenyl ring suggests that 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene could be a suitable candidate for cationic polymerization. This method proceeds via the formation of a carbocationic intermediate, which is stabilized by the electron-rich aromatic system. The choice of initiator and reaction conditions is critical to control the polymerization and achieve desired polymer properties.
Mechanism of Cationic Polymerization
The cationic polymerization of vinyl monomers is a chain reaction that involves initiation, propagation, and termination steps. For 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, the proposed mechanism is as follows:
-
Initiation: A Lewis acid or a protic acid initiates the polymerization by generating a carbocation from the monomer.
-
Propagation: The newly formed carbocation attacks the double bond of another monomer molecule, extending the polymer chain.
-
Termination/Chain Transfer: The reaction can be terminated by various mechanisms, including reaction with impurities or counter-ions, or through chain transfer to the monomer or solvent.
Caption: Proposed mechanism for the cationic polymerization of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
Experimental Protocol: Cationic Polymerization
This protocol is based on established methods for the cationic polymerization of electron-rich vinyl monomers like p-methoxystyrene.[1][2][3]
Materials:
-
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene (freshly distilled)
-
Lewis Acid Initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be oven-dried overnight and assembled hot under a stream of dry nitrogen.
-
Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stirrer, dissolve the desired amount of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene in anhydrous DCM under a nitrogen atmosphere.
-
Reaction Initiation: Cool the monomer solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Slowly add the Lewis acid initiator (e.g., BF₃·OEt₂) dropwise to the stirred monomer solution. The amount of initiator will depend on the desired molecular weight.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC).
-
Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature.
| Parameter | Recommended Range | Rationale |
| Temperature | -78 °C to 0 °C | Lower temperatures suppress side reactions and favor chain growth over termination. |
| Monomer/Initiator Ratio | 50:1 to 500:1 | This ratio influences the final molecular weight of the polymer. |
| Solvent | Dichloromethane, Toluene | A non-polar, aprotic solvent is required to stabilize the carbocationic species. |
II. Free-Radical Polymerization: A Robust and Versatile Approach
Free-radical polymerization is a common and versatile method for polymerizing a wide range of vinyl monomers. The terminal double bond in 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene makes it amenable to this technique.
Mechanism of Free-Radical Polymerization
This process also involves initiation, propagation, and termination steps, but through the action of free radicals.
-
Initiation: A free-radical initiator (e.g., AIBN or BPO) decomposes upon heating or UV irradiation to generate initial free radicals. These radicals then add to the double bond of the monomer.
-
Propagation: The monomer radical adds to another monomer molecule, propagating the radical chain.
-
Termination: The growing chains are terminated by combination or disproportionation of two radical chains.
Caption: Proposed mechanism for the free-radical polymerization of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
Experimental Protocol: Free-Radical Polymerization
This protocol is a general procedure for the free-radical polymerization of vinyl monomers.[4][5]
Materials:
-
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene (inhibitor removed)
-
Free-Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer Preparation: Remove any polymerization inhibitor from the monomer by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a reflux condenser and a magnetic stirrer, dissolve the monomer and the initiator in the chosen solvent.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere.
-
Allow the polymerization to proceed for the desired duration (e.g., 6-24 hours).
-
Polymer Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.
| Parameter | Recommended Range | Rationale |
| Initiator Concentration | 0.1-1.0 mol% (relative to monomer) | Affects the rate of polymerization and the final molecular weight. |
| Temperature | 60-80 °C (for AIBN) | The temperature should be chosen based on the decomposition rate of the initiator. |
| Solvent | Toluene, THF, Dioxane | An inert solvent that can dissolve both the monomer and the resulting polymer is preferred. |
III. Polymer Characterization
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the extent of monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the polymer.
IV. Conclusion and Future Perspectives
The polymerization of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene offers a pathway to novel polymeric materials with potentially unique properties stemming from the substituted phenyl group. The protocols outlined in this application note provide a solid foundation for exploring both cationic and free-radical polymerization routes. Further optimization of reaction conditions and exploration of controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could lead to polymers with well-defined architectures and tailored functionalities. Such materials may find applications in areas ranging from specialty plastics and coatings to advanced materials for biomedical and electronic applications.
References
- Subbaiyan Vijayanand, P. (2007). Synthesis and Characterization of 3,5‐Dimethoxyphenyl Methacrylate and Methyl Methyacrylate Copolymers: Determination of Monomer Reactivity Ratios. SciSpace. DOI: 10.1080/10601320601077302.
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled/Living Cationic Polymerization of p-Methoxystyrene in Solution and Aqueous Dispersion Using Tris(pentafluorophenyl)borane as a Lewis Acid: Acetonitrile Does the Job. Retrieved from [Link]
- Meena, S. K., & Singh, S. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Scientific Research in Science, Engineering and Technology.
- Sugihara, S., Okubo, S., & Maeda, Y. (2021). Metal-free RAFT cationic polymerization of p-methoxystyrene with HCl·Et2O using a xanthate-type RAFT cationogen. Polymer Chemistry. DOI: 10.1039/D1PY00898A.
- Sawamoto, M., et al. (1999). Controlled Cationic Polymerization of p-Methoxystyrene in Aqueous Media with Yb(OTf)3. Macromolecules, 32(13), 4229–4234.
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- 4. scispace.com [scispace.com]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
Application Note: Synthesis of a Stilbene Derivative via Wittig Reaction with 3,5-Dimethyl-4-methoxybenzaldehyde
<_ _>
Abstract
This application note provides a detailed experimental protocol for the synthesis of 4-methoxy-3,5-dimethylstilbene through a Wittig reaction. The procedure outlines the formation of a phosphonium ylide from benzyltriphenylphosphonium chloride and its subsequent reaction with 3,5-dimethyl-4-methoxybenzaldehyde. This guide is intended for researchers in organic synthesis and drug development, offering insights into the reaction mechanism, practical execution, and characterization of the final product.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of alkenes from carbonyl compounds and phosphonium ylides.[1][2] Its significance lies in the high degree of control over the location of the newly formed double bond, a feature not always achievable with other olefination methods like elimination reactions.[1][3] This protocol focuses on the synthesis of a stilbene derivative, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[4][5] We will be reacting 3,5-dimethyl-4-methoxybenzaldehyde with a non-stabilized ylide, which is expected to favor the formation of the (Z)-alkene under kinetic control.[6][7]
Reaction Mechanism
The Wittig reaction proceeds through a fascinating series of steps. Initially, a phosphonium ylide is generated by deprotonating a phosphonium salt with a strong base.[8][9] This ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a betaine intermediate.[6][7] This zwitterionic species rapidly cyclizes to form a four-membered oxaphosphetane ring. The driving force of the reaction is the subsequent decomposition of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide.[8]
Caption: Experimental workflow for the Wittig synthesis.
Part 1: Ylide Generation
-
To a flame-dried 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add benzyltriphenylphosphonium chloride (1.0 g, 2.57 mmol).
-
Suspend the salt in anhydrous THF (10 mL) under a nitrogen atmosphere.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 124 mg, 3.10 mmol) to the suspension in one portion. Caution: Hydrogen gas is evolved.
-
Stir the resulting milky white suspension at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful deprotonation.
Part 2: Wittig Reaction
-
In a separate flame-dried 25 mL round-bottom flask, dissolve 3,5-dimethyl-4-methoxybenzaldehyde (422 mg, 2.57 mmol) in anhydrous THF (5 mL).
-
Cool the ylide suspension from Part 1 to 0 °C using an ice-water bath.
-
Slowly add the aldehyde solution to the ylide suspension dropwise via syringe over 10 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 3 hours, monitoring its progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.
Part 3: Work-up and Purification
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired stilbene and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate. [10][11]6. Combine the fractions containing the pure product and remove the solvent in vacuo to yield 4-methoxy-3,5-dimethylstilbene as a white to off-white solid.
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Expected ¹H NMR (400 MHz, CDCl₃) δ: The spectrum is expected to show signals for the aromatic protons, the vinylic protons, the methoxy group, and the methyl groups.
-
Expected ¹³C NMR (100 MHz, CDCl₃) δ: The spectrum should display the appropriate number of signals corresponding to the unique carbon atoms in the molecule.
-
Expected IR (ATR) ν (cm⁻¹): Look for characteristic peaks for C=C stretching of the alkene and aromatic rings, and C-O stretching of the ether.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no ylide formation (no color change) | Incomplete deprotonation due to wet solvent or glassware. | Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh, high-quality sodium hydride. |
| Low reaction yield | Steric hindrance from the aldehyde. | Increase reaction time or gently heat the reaction mixture (e.g., to 40 °C). |
| Incomplete separation during chromatography | Product and triphenylphosphine oxide co-eluting. | Adjust the eluent polarity. A less polar solvent system should allow for better separation. [11] |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 4-methoxy-3,5-dimethylstilbene via the Wittig reaction. By following these detailed steps, researchers can confidently synthesize this and similar stilbene derivatives for further investigation in various fields, particularly in the development of new therapeutic agents. The principles and techniques described herein are broadly applicable to a wide range of Wittig olefinations.
References
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
-
Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances, 15(42), 26734-26742. [Link]
-
OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (2001, June). Right to Know Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
-
Kumar, A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(59), 37345-37363. [Link]
-
Schertl, P. (1992). Synthese und spektroskopische Untersuchungen von Stilbenen und Stilben-ähnlichen Verbindungen. Dissertation, Freie Universität Berlin. Retrieved from [Link]
-
University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
ChemEdX. (2025, June 20). The Handling and Safety Precautions for Triphenylphosphine in Laboratories. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Chi, X., et al. (2014). Separation and purification of three stilbenes from the radix of Polygonum cillinerve (Nakai) Ohwl by macroporous resin column chromatography combined with high-speed counter-current chromatography. Journal of the Brazilian Chemical Society, 25(11), 2045-2051. [Link]
-
Ataman Kimya. (n.d.). TRIPHENYLPHOSPHINE. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. [Link]
-
Metadynea. (2023, April 26). Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity. Retrieved from [Link]
-
Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances, 15(42), 26734-26742. [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
Matteson, D. S., & Moody, R. J. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(15), 2721–2724. [Link]
-
Slyn'ko, N. M., & Tsvetkov, Y. E. (2016). 1 Stilbenes Preparation and Analysis. In Stilbenes (pp. 1-38). Wiley-VCH. [Link]
-
Matteson, D. S., & Moody, R. J. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(15), 2721–2724. [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction. In Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method of producing purified stilbene compounds. (EP3009132A1).
-
Li, H., et al. (2015). Separation and purification of four stilbenes from Vitis vinifera L. cv. cabernet sauvignon roots through high-speed counter-current chromatography. South African Journal of Enology and Viticulture, 36(1), 127-134. [Link]
-
Boruah, M., & Prajapati, D. (2011). Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions. Tetrahedron Letters, 52(34), 4446-4448. [Link]
-
Chi, X., et al. (2014). Separation and purification of three stilbenes from the radix of Polygonum cillinerve (Nakai) Ohwl by macroporous resin column chromatography combined with high-speed counter-current chromatography. Journal of the Brazilian Chemical Society, 25(11), 2045-2051. [Link]
-
Organic Reaction Map. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 27 – A Solvent Free Wittig Reaction. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Faculteit Bètawetenschappen. (2015, October 30). Triphenylphosphine [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
Welcome to the technical support guide for the synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. We will explore the most reliable synthetic pathways, troubleshoot common experimental issues, and answer frequently asked questions to ensure your success.
Recommended Synthetic Route: The Wittig Reaction
The Wittig reaction is a robust and widely used method for alkene synthesis from aldehydes or ketones.[1][2] For preparing 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, it offers a direct and generally high-yielding pathway. The core of the reaction involves the coupling of 3,5-dimethyl-4-methoxybenzaldehyde with a phosphonium ylide generated from allyltriphenylphosphonium bromide. The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[3][4]
Experimental Protocol: Wittig Olefination
This protocol details the in-situ generation of the allyl ylide followed by its reaction with the aldehyde.
Step 1: Preparation of the Phosphonium Ylide
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add allyltriphenylphosphonium bromide and anhydrous tetrahydrofuran (THF).
-
Cool the resulting suspension to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a strong base, such as Sodium bis(trimethylsilyl)amide (NaHMDS) or n-Butyllithium (n-BuLi), via syringe.[5] The formation of the characteristic orange-red color of the ylide indicates successful deprotonation.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
Step 2: The Wittig Reaction
-
Dissolve 3,5-dimethyl-4-methoxybenzaldehyde in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide suspension.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting aldehyde.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Data Presentation: Reagent Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Notes |
| Allyltriphenylphosphonium bromide | 383.26 | 1.2 | (Calculate based on aldehyde) | Must be dry. |
| 3,5-Dimethyl-4-methoxybenzaldehyde | 164.20 | 1.0 | (Starting amount) | Must be pure. |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 183.38 | 1.1 | (Calculate based on phosphonium salt) | A strong, non-nucleophilic base. Handle under inert conditions. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | (Sufficient to dissolve reagents) | Must be anhydrous to prevent quenching the ylide. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
Troubleshooting Guide
Q1: My yield is consistently low. What are the most likely causes?
A1: Low yields in a Wittig reaction can typically be traced back to a few key areas:
-
Reagent Quality: The starting aldehyde must be pure. Aldehydes can oxidize to carboxylic acids upon storage, which will be unreactive.[2] Use freshly purified aldehyde if its purity is in doubt.
-
Inefficient Ylide Formation: This is the most common failure point.
-
Moisture: The phosphonium ylide is a very strong base and is readily protonated (and thus destroyed) by water.[6] Ensure all glassware is flame-dried and all solvents are rigorously anhydrous.
-
Base Strength: A sufficiently strong base is required to deprotonate the phosphonium salt. For non-stabilized ylides like the one derived from an allyl group, strong bases like n-BuLi, NaH, or NaHMDS are necessary.[4][5]
-
Temperature: Ylide formation is typically performed at 0 °C or below to prevent ylide decomposition.
-
-
Steric Hindrance: While not a major issue for this specific substrate, highly hindered ketones can react slowly or not at all, leading to poor yields.[1][2]
Q2: I'm having trouble removing the triphenylphosphine oxide byproduct. What are the best purification strategies?
A2: Triphenylphosphine oxide (Ph₃P=O) is a notoriously difficult byproduct to remove due to its high polarity and tendency to co-elute with products.
-
Column Chromatography: This is the most reliable method. A careful selection of the eluent system (e.g., a low-polarity system like hexane with a small amount of ethyl acetate) can effectively separate the non-polar alkene product from the very polar Ph₃P=O.
-
Crystallization/Precipitation: In some cases, the Ph₃P=O can be precipitated. After concentrating the reaction mixture, adding a non-polar solvent like cold diethyl ether or pentane can sometimes cause the Ph₃P=O to crash out of solution, allowing it to be removed by filtration.[7]
-
Alternative Reagents: For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses a phosphonate ester instead of a phosphonium salt, and its phosphate byproduct is water-soluble, making for a much easier aqueous workup.[2][8]
Q3: My TLC analysis shows both starting material and product, but the reaction has stopped. How can I drive it to completion?
A3: A stalled reaction suggests that one of the reagents has been consumed or has degraded.
-
Check Ylide Stoichiometry: It is common practice to use a slight excess (1.1-1.2 equivalents) of the Wittig reagent to ensure the complete consumption of the more valuable aldehyde. If the reaction has stalled, it may be due to the degradation of the ylide over the long reaction time. Adding a freshly prepared batch of ylide could restart the reaction.
-
Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can sometimes provide the necessary activation energy to push the reaction to completion, but be cautious as this can also promote side reactions or ylide decomposition.
Q4: I'm observing a side product corresponding to 3,5-dimethyl-4-methoxybenzyl alcohol. Why is this happening?
A4: The formation of the corresponding alcohol is a result of the aldehyde being reduced. This can happen if the base used to generate the ylide (or the ylide itself) acts as a hydride donor. This is more common when using bases like NaH if impurities are present. More significantly, some ylides can undergo hydrolysis if there is trace water, which in turn can lead to conditions that reduce the aldehyde. Ensure rigorously anhydrous conditions to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Wittig Reaction?
A1: The mechanism proceeds through a concerted pathway. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This is believed to occur via a [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[2][8][9] This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition to yield the final alkene and the thermodynamically very stable triphenylphosphine oxide.
Caption: The Wittig reaction mechanism proceeds via an oxaphosphetane intermediate.
Q2: Are there alternative synthetic routes to the Wittig reaction?
A2: Yes, several other methods can be employed, each with its own advantages and disadvantages.
-
Grignard Reaction followed by Dehydration: One could react 3,5-dimethyl-4-methoxybenzaldehyde with allylmagnesium bromide (a Grignard reagent).[6] This would form a secondary alcohol, which would then need to be dehydrated using an acid catalyst to form the desired alkene. This two-step process can be effective but may lead to isomeric byproducts during the elimination step.
-
Heck Coupling: This powerful palladium-catalyzed reaction could couple an aryl halide (like 4-iodo-2,6-dimethylanisole) with propene.[10][11] The Heck reaction offers excellent control of stereochemistry but requires an expensive catalyst and often requires significant optimization of ligands, bases, and solvents.[12]
Q3: How can I prepare the starting material, 3,5-dimethyl-4-methoxybenzaldehyde?
A3: A common route to this aldehyde starts from the commercially available 3,5-dimethylphenol.
-
Methylation (Williamson Ether Synthesis): The phenolic hydroxyl group is first methylated. This is typically achieved by reacting 3,5-dimethylphenol with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃).[13][14][15]
-
Formylation: The resulting 2,6-dimethylanisole can then be formylated to introduce the aldehyde group at the para position. Common formylation methods include the Vilsmeier-Haack reaction (using POCl₃ and DMF) or Duff reaction.
References
- Request PDF. (n.d.). SYNTHESIS OF ANALOG L- -METIL-DOPA FROM EUGENOL.
- University of Toronto. (n.d.). Grignard Reaction.
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- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Semantic Scholar. (n.d.). Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions.
- Health Biotechnology and Biopharma (HBB). (n.d.). Comparison of methyl isoeugenol and methyl eugenol as renewable starting reagents for the synthesis of thiourea compounds for anti-Plasmodium falciparum.
- IOSR Journal. (n.d.). Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Wikipedia. (n.d.). Heck reaction.
- YouTube. (2018, January 15). Heck Coupling.
- Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Science and Education Publishing. (n.d.).
- Google Patents. (2016, May 12).
- University of North Georgia. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- RSC Publishing. (n.d.). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii)
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- ResearchGate. (n.d.). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- Wikipedia. (n.d.). Wittig reaction.
- ChemHelper. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides.
- Andrew G Myers Research Group. (n.d.).
- ResearchGate. (n.d.). (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
- ResearchGate. (n.d.). (PDF) (E)-1-(4-Methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one.
- MDPI. (n.d.).
- ChemSpider Synthetic Pages. (n.d.).
- ChemRxiv. (n.d.).
- ResearchGate. (2015, October 21). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose.
- Google Patents. (n.d.). CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid.
- PubChem. (n.d.). Dimethyl (p-methoxybenzylidene)
- CAS Common Chemistry. (n.d.). 1-(4-Methoxyphenyl)-3,3-dimethyl-1-triazene.
Sources
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- 15. iosrjournals.org [iosrjournals.org]
Technical Support Center: Purification of 4-allyl-2,6-dimethylanisole
Welcome to the technical support guide for the purification of 4-allyl-2,6-dimethylanisole. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and field-proven experience to ensure you can overcome challenges in your purification workflow.
The primary synthetic route to 4-allyl-2,6-dimethylanisole is the Claisen rearrangement of allyl 2,6-dimethylphenyl ether. This is a[1][1]-sigmatropic rearrangement that occurs at high temperatures.[2][3] Understanding this reaction is key to anticipating potential impurities, which typically include unreacted starting material, phenolic byproducts from O-dealkylation, and potential isomers.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of 4-allyl-2,6-dimethylanisole and its common precursors?
Understanding the physical properties is the first step in designing a purification strategy. The boiling point, in particular, dictates the feasibility and required conditions for distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4-allyl-2,6-dimethylanisole | 176.26 | ~230-240 °C (est.) | ~0.95 (est.) |
| Allyl 2,6-dimethylphenyl ether | 176.26 | ~220-230 °C (est.) | ~0.96 (est.) |
| 2,6-Dimethylanisole | 136.19 | 182 °C[4][5] | 0.962[4][5] |
| 4-allyl-2,6-dimethylphenol | 162.23 | ~292 °C (est.)[6] | N/A |
Q2: What are the most common impurities I should expect from the Claisen rearrangement synthesis?
The impurity profile is directly linked to the reaction mechanism and conditions:
-
Unreacted Starting Material (Allyl 2,6-dimethylphenyl ether): The rearrangement is an equilibrium process, and forcing it to completion can be difficult. The starting material is an isomer of the product and will have a very similar boiling point, making it the most challenging impurity to remove by distillation.
-
4-allyl-2,6-dimethylphenol: High temperatures can sometimes cause cleavage of the methyl ether, resulting in the corresponding phenol. This impurity is acidic and thus easily removed.[6]
-
Solvent Residue: If a high-boiling solvent was used for the reaction, it must be removed.
-
Polymerization/Degradation Products: Overheating can lead to the formation of high-molecular-weight tars, which are typically non-volatile.
Q3: Which analytical techniques are most effective for assessing the purity of 4-allyl-2,6-dimethylanisole?
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure and identifying impurities. The key diagnostic signals for the product are the appearance of aromatic protons in a new substitution pattern and the characteristic signals for the allyl group attached to the ring. Unreacted starting material will show different aromatic signals and a distinct -OCH₂- signal for the allyl ether.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for resolving volatile components and assessing purity as a percentage area. It can effectively separate the product from the starting material. The mass spectrum provides confirmation of the molecular weight (176 g/mol ) for both product and starting material.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and developing a solvent system for column chromatography.
Part 2: A Logic-Based Purification Workflow
The choice of purification strategy depends on the scale of the reaction and the nature of the impurities. The following workflow provides a logical decision-making process.
Caption: Decision workflow for purifying 4-allyl-2,6-dimethylanisole.
Part 3: Detailed Purification Protocols
Initial Work-up: Extractive Wash to Remove Phenolic Impurities
Causality: This step leverages the acidic nature of any phenolic byproducts. Sodium hydroxide, a base, deprotonates the phenol to form a water-soluble sodium phenoxide salt. This salt partitions into the aqueous layer, while the neutral anisole product remains in the organic solvent. This is a highly efficient and cost-effective first purification step.
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add an equal volume of 5% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1 minute, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain and discard the lower aqueous layer.
-
Wash the remaining organic layer with water, followed by a saturated brine solution to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Method A: Vacuum Fractional Distillation
Causality: This technique separates compounds based on differences in their boiling points. Under reduced pressure (vacuum), the boiling points of high-boiling compounds are significantly lowered, allowing them to vaporize at temperatures that prevent thermal decomposition. A fractionating column provides a large surface area (e.g., Raschig rings, Vigreux indentations) for repeated vaporization-condensation cycles, which enriches the vapor with the more volatile component. This is ideal for separating the product from the slightly more volatile starting material.
Protocol:
-
Set up a fractional distillation apparatus equipped for vacuum. Ensure all glass joints are properly greased and sealed.
-
Place the dried, crude product into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring no bumping occurs. A typical target pressure is <1 mmHg.
-
Gently heat the distillation flask in a heating mantle.
-
Collect any low-boiling fractions first (e.g., residual solvent).
-
Slowly increase the temperature. The vapor temperature should stabilize as the first major component (likely starting material) begins to distill. Collect this in a separate receiving flask.
-
After the first fraction is collected, the vapor temperature may drop slightly before rising again to a new, stable plateau. This indicates the desired product is beginning to distill. Change the receiving flask to collect the pure fraction.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides or tars.
-
Release the vacuum before turning off the cooling water.
Method B: Flash Column Chromatography
Causality: This method separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a liquid mobile phase (eluent).[7] Non-polar compounds have weaker interactions with the polar silica gel and travel down the column faster with a non-polar eluent. Polar compounds interact more strongly and elute later. This technique is exceptionally powerful for separating isomers like the product and starting material, which have nearly identical polarities but can often be resolved with an optimized eluent system.[8][9]
Protocol:
-
Develop a Solvent System (TLC):
-
Spot the crude mixture on a TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity (e.g., starting with 100% Hexane and moving to 2% Ethyl Acetate in Hexane, 5% Ethyl Acetate in Hexane).
-
The ideal system gives good separation between the product and impurity spots with an Rf value for the product of ~0.3.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[9]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
-
Elute and Collect:
-
Begin passing the eluent through the column using positive pressure ("flash").
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to determine which ones contain the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
-
Part 4: Troubleshooting Guide
Q: My final product has a persistent yellow or brown color. What is the cause and solution?
-
Primary Cause: The presence of phenolic impurities (e.g., 4-allyl-2,6-dimethylphenol), which are highly susceptible to air oxidation, forming colored quinone-type structures.
-
Solution: The most effective solution is a thorough extractive wash with 5% aqueous NaOH as described in the protocol above. If the color persists, it may be due to other trace impurities. A small amount of activated carbon can be added to the solution of the product, stirred for 15-30 minutes, and then filtered through a pad of Celite to remove the carbon and adsorbed colored impurities.
Q: My NMR spectrum clearly shows a significant amount of unreacted allyl 2,6-dimethylphenyl ether. How can I remove it?
-
Cause: This indicates either an incomplete reaction or inefficient purification. The product and starting material are isomers with very similar boiling points and polarities.
-
Solution:
-
High-Efficiency Vacuum Fractional Distillation: If you have a significant amount of material (>5 g), re-distilling through a longer, more efficient fractionating column (e.g., a packed Vigreux or a vacuum-jacketed column) at a very slow rate can improve separation.
-
Flash Column Chromatography: This is the preferred method for achieving high purity, especially on a smaller scale. An optimized non-polar eluent system (e.g., Hexane with 1-3% Ethyl Acetate) should provide baseline separation.
-
Q: My yield after vacuum distillation is extremely low. Where did my product go?
-
Potential Causes & Solutions:
-
Vacuum Leaks: An inefficient vacuum will require higher pot temperatures, leading to product decomposition. Check all seals and joints.
-
Column Hold-up: A significant amount of material can coat the inside of a large or complex distillation column. Use the smallest appropriate apparatus for the scale of your reaction.
-
Incorrect Thermometer Placement: If the thermometer bulb is too high, the measured vapor temperature will be artificially low, and you may cease heating before the product has a chance to distill. The top of the bulb should be level with the bottom of the side-arm leading to the condenser.
-
Bumping: Violent boiling can carry undistilled material directly into the receiving flask. Ensure smooth stirring and controlled heating.
-
Q: On TLC, my product spot is streaking badly. What does this mean?
-
Potential Causes & Solutions:
-
Sample Overload: The most common cause. Prepare a more dilute solution of your sample for spotting.
-
Compound Acidity/Basicity: Although anisoles are neutral, if there are residual acidic (phenolic) impurities, they can interact strongly with the slightly acidic silica gel, causing streaking. Adding a tiny amount (~0.5%) of acetic acid to the eluent can resolve this for acidic compounds.
-
Inappropriate Solvent: If the compound is poorly soluble in the eluent, it will streak. Ensure the eluent system is appropriate.
-
References
- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments For 4-Allylanisole. University of Utah.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Srinivas, R., et al. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122.
- Claisen rearrangement. (n.d.). Wikipedia.
- 2,6-Dimethylanisole 98%. (n.d.). Sigma-Aldrich.
- Chemical Properties of 4-allyl-2,6-dimethyl-phenol. (n.d.). Cheméo.
- Reactions of Ethers - Claisen Rearrangement. (2024). Chemistry LibreTexts.
- 2,4-Dimethylanisole. (n.d.). CAS Common Chemistry.
- 2,6-DIMETHYLANISOLE. (n.d.). ChemicalBook.
- The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry.
- 2,6-Dimethylanisole, 98%. (n.d.). Scientific Laboratory Supplies.
- Khusnutdinov, R. I., et al. (2015). Methylation of Phenol and Its Derivatives with Dimethyl Carbonate in the Presence of Mn2(CO)10, W(CO)6, and Co2(CO)8. Russian Journal of Organic Chemistry, 51(3), 330-334.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- 4-Methylanisole 99%. (n.d.). Sigma-Aldrich.
- Column Chromatography. (2022). YouTube.
Sources
- 1. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2,6-Dimethylanisole 98 1004-66-6 [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 4-allyl-2,6-dimethyl-phenol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Wittig Reaction Olefination of Hindered Benzaldehydes
Welcome to the technical support center for advanced olefination strategies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Wittig reaction, specifically when applied to sterically hindered benzaldehydes. Here, we move beyond standard textbook procedures to provide in-depth troubleshooting, mechanistic insights, and field-proven protocols to help you overcome common hurdles and achieve your synthetic goals.
Introduction: The Challenge of Steric Hindrance
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds.[1][2] However, its efficiency can be dramatically reduced when dealing with sterically hindered substrates, such as ortho-disubstituted benzaldehydes (e.g., 2,6-dimethylbenzaldehyde). The bulky groups flanking the aldehyde physically obstruct the approach of the phosphorus ylide, impeding the formation of the crucial oxaphosphetane intermediate and often leading to low or no yield.[3][4][5]
This guide is structured as a series of questions and answers to directly address the most common issues encountered in the lab.
Troubleshooting Guide: Common Problems & Solutions
Question 1: My Wittig reaction with a hindered benzaldehyde is failing or giving very low yields. What is the primary cause and how can I fix it?
Answer:
This is the most frequent issue and typically stems from one of two root causes: (A) Failure of the Ylide to React due to steric clash, or (B) Instability of the Ylide leading to decomposition before it can react with the hindered aldehyde.
A. Overcoming Steric Hindrance:
The primary barrier is the high activation energy required for the nucleophilic ylide to attack the crowded carbonyl carbon. Standard Wittig conditions are often insufficient.
-
Mechanistic Insight: The formation of the oxaphosphetane intermediate is the rate-determining step.[3] Steric bulk on both the aldehyde and the ylide increases the energy of the transition state, slowing the reaction dramatically.[3]
-
Solution 1: Increase Reactivity with Harsher Conditions: Carefully increasing the reaction temperature can provide the necessary activation energy.[5] This must be balanced against the thermal stability of your ylide and substrate. Using a higher-boiling solvent like toluene instead of THF may be necessary.
-
Solution 2: Switch to a More Nucleophilic Reagent (HWE Reaction): The Horner-Wadsworth-Emmons (HWE) reaction is often the superior choice for hindered substrates.[3][4] Phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react more readily with hindered carbonyls.[6][7]
B. Addressing Ylide Instability:
Non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium salts) are highly reactive and can decompose over time, especially at elevated temperatures.[8] If the reaction with the hindered aldehyde is slow, the ylide may degrade before a significant amount of product can be formed.
-
Solution: In Situ Ylide Generation: A highly effective strategy is to generate the ylide in the presence of the aldehyde. This ensures that the reactive ylide is consumed by the electrophile as it is formed, minimizing decomposition. A user on a chemistry forum reported success by reversing the order of addition: adding the phosphonium salt in portions to a mixture of the aldehyde and base.
Question 2: I'm getting a mixture of E/Z isomers. How can I control the stereoselectivity of my reaction?
Answer:
Stereoselectivity in the Wittig reaction is dictated by the nature of the ylide and the reaction conditions.[9] For hindered systems, achieving high selectivity can be challenging, but specific modifications can be employed.
-
For (Z)-Alkene Synthesis (from non-stabilized ylides):
-
Principle: The formation of the (Z)-alkene is typically under kinetic control, arising from a puckered transition state that minimizes steric interactions.[10]
-
Salt-Free Conditions: Lithium salts can disrupt (Z)-selectivity by stabilizing intermediates and allowing for equilibration, a process termed "stereochemical drift".[3][9] Using sodium- or potassium-based bases (e.g., NaHMDS, KHMDS, KOt-Bu) instead of lithium bases (n-BuLi) can significantly enhance (Z)-selectivity.[11][12]
-
-
For (E)-Alkene Synthesis (from non-stabilized ylides): The Schlosser Modification
-
Principle: This powerful modification forces the reaction down a thermodynamic pathway to yield the (E)-alkene.[1][9]
-
Mechanism: After the initial formation of the betaine intermediate at low temperature (e.g., -78 °C), a second equivalent of strong base (typically phenyllithium) is added.[9][13] This deprotonates the carbon adjacent to the phosphorus, forming a β-oxido phosphonium ylide. Subsequent protonation and elimination favor the formation of the thermodynamically more stable threo-betaine, which collapses to the (E)-alkene.[1][10]
-
The logical flow for troubleshooting common Wittig reaction issues.
Caption: Troubleshooting workflow for the Wittig reaction.
FAQs: Advanced Solutions & Alternatives
Question 3: What are the best alternative olefination methods when the Wittig reaction fails for a hindered benzaldehyde?
Answer:
When steric hindrance is insurmountable for the Wittig reaction, several powerful alternatives should be considered. The choice depends on the desired stereochemistry and the specific substrate.
| Reaction | Key Reagent | Typical Selectivity | Advantages for Hindered Substrates | Key Limitations |
| Horner-Wadsworth-Emmons (HWE) | Stabilized Phosphonate Ester | High (E)-selectivity [7][14] | More nucleophilic carbanion overcomes steric hindrance; water-soluble phosphate byproduct simplifies purification.[3][6] | Standard conditions strongly favor (E)-alkenes. |
| Still-Gennari Olefination | Electron-withdrawing Phosphonate (e.g., bis(trifluoroethyl)) | High (Z)-selectivity [15][16] | Powerful modification of the HWE that provides access to (Z)-alkenes, which can be difficult to obtain otherwise.[17][18] | Requires specific phosphonate reagents and strong base systems (KHMDS/18-crown-6).[17] |
| Julia-Kocienski Olefination | Sulfone (e.g., PT-sulfone) | High (E)-selectivity | Excellent for constructing complex and sterically demanding alkenes. | Multi-step process involving formation of the sulfone and subsequent olefination. |
| Tebbe Olefination | Tebbe Reagent (titanocene) | Methylenation (no E/Z) | Highly effective for converting even extremely hindered ketones and esters into methylene groups. | Reagent is air- and moisture-sensitive; limited to methylenation. |
Question 4: Can you provide a reliable starting protocol for a Horner-Wadsworth-Emmons (HWE) reaction with a hindered benzaldehyde?
Answer:
Certainly. The HWE reaction is an excellent first alternative. This protocol is designed to favor the formation of the (E)-alkene.
Protocol: (E)-Selective HWE Olefination
-
Reagent Preparation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add your phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 eq.) to anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Carbanion Formation:
-
Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.), portion-wise to the stirred phosphonate solution.
-
Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases and the solution becomes clear or a uniform slurry.
-
-
Olefination Reaction:
-
Cool the resulting phosphonate carbanion solution back down to 0 °C.
-
Dissolve the hindered benzaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). For particularly hindered substrates, gentle heating (e.g., 40-50 °C) may be required.[5]
-
-
Workup and Purification:
-
Once the reaction is complete, quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography. The dialkyl phosphate byproduct is typically water-soluble and is largely removed during the aqueous workup.[14]
-
A simplified representation of the HWE vs. Wittig reaction pathways.
Caption: Comparison of Wittig and HWE reaction intermediates.
References
-
Schlosser Modification. SynArchive. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Schlosser Modification. Organic Chemistry Portal. Available at: [Link]
-
Still-Gennari Olefination. organic-reaction.com. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wittig Reaction. Dalal Institute. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. Available at: [Link]
-
WITTIG REACTION | MECHANISM. AdiChemistry. Available at: [Link]
-
Enantioselective Potassium-Catalyzed Wittig Olefinations. National Center for Biotechnology Information. Available at: [Link]
-
Rationale for Z‐selectivity of SG olefinations. ResearchGate. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. ResearchGate. Available at: [Link]
-
The Wittig Reaction. University of Pittsburgh. Available at: [Link]
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. Available at: [Link]
-
Wittig Reaction. BYJU'S. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]
-
Wittig Reaction - Common Conditions. organic-reaction.com. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
-
Problems with wittig reaction. Reddit. Available at: [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. Available at: [Link]
-
Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Griffith University. Available at: [Link]
-
Wittig reaction with benzaldehyde. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. synarchive.com [synarchive.com]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Still-Gennari Olefination [ch.ic.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-allyl-2,6-dimethylanisole
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 4-allyl-2,6-dimethylanisole. This document offers in-depth technical guidance in a question-and-answer format, addressing specific experimental challenges with scientifically grounded explanations and practical solutions.
Synthetic Pathway Overview
The synthesis of 4-allyl-2,6-dimethylanisole is typically achieved through a three-step process starting from 2,6-dimethylphenol. The sequence involves:
-
O-allylation: A Williamson ether synthesis to form 2,6-dimethylphenyl allyl ether.
-
Claisen Rearrangement: A thermal sigmatropic rearrangement to yield 4-allyl-2,6-dimethylphenol.
-
O-methylation: Methylation of the phenolic hydroxyl group to afford the final product, 4-allyl-2,6-dimethylanisole.
This guide will address potential issues and byproducts at each of these critical stages.
Caption: Synthetic route to 4-allyl-2,6-dimethylanisole.
Part 1: O-allylation of 2,6-Dimethylphenol
FAQ 1: I am observing a significant amount of C-allylated byproduct alongside the desired O-allylated product. How can I improve the selectivity for O-allylation?
Answer:
The formation of a C-allylated byproduct, 4-allyl-2,6-dimethylphenol, is a common issue in the allylation of phenols. This arises from the ambident nature of the phenoxide ion, which possesses nucleophilic character on both the oxygen and the aromatic ring (specifically at the para position). The ratio of O- to C-alkylation is highly dependent on the reaction conditions.
Causality:
-
Solvent Effects: Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, favor O-alkylation.[1] In these solvents, the phenoxide ion is highly solvated, leaving the oxygen atom as the more accessible and reactive nucleophilic site. Protic solvents, like ethanol, can solvate the oxygen atom of the phenoxide through hydrogen bonding, leaving the carbon atoms of the ring more available for electrophilic attack.
-
Counter-ion: The nature of the counter-ion associated with the phenoxide can also influence the reaction outcome.
Troubleshooting and Optimization:
| Parameter | Recommendation for O-allylation | Rationale |
| Solvent | Use a polar aprotic solvent like DMF or acetonitrile. | Minimizes solvation of the oxygen, making it more nucleophilic.[1] |
| Base | A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. | Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions. |
| Temperature | Maintain a moderate temperature (e.g., 50-80 °C). | Higher temperatures can sometimes favor C-alkylation. |
Experimental Protocol: O-allylation of 2,6-Dimethylphenol
-
To a stirred solution of 2,6-dimethylphenol (1.0 eq) in anhydrous acetonitrile (10 volumes), add potassium carbonate (1.5 eq).
-
Add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2,6-dimethylphenyl allyl ether.
Part 2: Claisen Rearrangement of 2,6-Dimethylphenyl allyl ether
FAQ 2: My Claisen rearrangement is proceeding very slowly, and I am observing decomposition of my starting material. What can I do to improve the reaction?
Answer:
The Claisen rearrangement is a thermal pericyclic reaction that often requires high temperatures to proceed at a reasonable rate.[2] For sterically hindered ethers like 2,6-dimethylphenyl allyl ether, even higher temperatures may be necessary, which can lead to decomposition.
Causality:
-
Reaction Mechanism: The Claisen rearrangement is a[3][3]-sigmatropic rearrangement, a concerted process that proceeds through a cyclic transition state.[4] Since the ortho positions are blocked by methyl groups, the allyl group migrates to the para position. This is a known variation of the aromatic Claisen rearrangement.[5]
-
Thermal Decomposition: At elevated temperatures, the starting ether can undergo cleavage of the allyl group, leading to the formation of 2,6-dimethylphenol as a significant byproduct.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Typically requires heating to around 200 °C.[2] | Provides the necessary activation energy for the rearrangement. |
| Solvent | High-boiling, non-polar solvents like diphenyl ether or N,N-diethylaniline can be used. | Helps to maintain a consistent high temperature and can facilitate the reaction. |
| Reaction Time | Monitor the reaction closely by GC-MS to avoid prolonged heating. | Minimizes the formation of decomposition products. |
Experimental Protocol: Claisen Rearrangement
-
Place the crude 2,6-dimethylphenyl allyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the ether to 200-220 °C in an oil bath.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The disappearance of the starting material and the appearance of a new peak corresponding to 4-allyl-2,6-dimethylphenol indicates the reaction is proceeding.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The crude 4-allyl-2,6-dimethylphenol can be purified by vacuum distillation or column chromatography.
Part 3: O-methylation of 4-Allyl-2,6-dimethylphenol
FAQ 3: I am getting a mixture of O-methylated and C-methylated products. How can I achieve selective O-methylation?
Answer:
Similar to the O-allylation step, the methylation of the phenolic hydroxyl group can be complicated by competing C-methylation, especially at the ortho positions if they were not sterically hindered. However, with the ortho positions blocked, any potential C-methylation would be less favorable. The choice of methylating agent and reaction conditions is crucial for achieving high selectivity.
Causality:
-
Methylating Agents: Stronger methylating agents like dimethyl sulfate can sometimes lead to a mixture of products. Dimethyl carbonate is considered a greener and often more selective methylating agent.[6]
-
Base and Solvent: The choice of base and solvent system plays a significant role in directing the reaction towards O-methylation.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Methylating Agent | Dimethyl sulfate in the presence of a base like NaOH or K₂CO₃ is a common choice.[7] | A reliable and effective methylating agent for phenols. |
| Solvent | A polar aprotic solvent like acetone or DMF is generally preferred. | Favors the SN2 reaction at the oxygen atom. |
| Temperature | The reaction is typically carried out at room temperature or with gentle heating. | Milder conditions often favor O-methylation. |
Experimental Protocol: O-methylation
-
Dissolve 4-allyl-2,6-dimethylphenol (1.0 eq) in acetone (10 volumes).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add dimethyl sulfate (1.2 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude 4-allyl-2,6-dimethylanisole.
-
Purify the product by vacuum distillation or column chromatography.
Part 4: Analytical Characterization and Byproduct Identification
FAQ 4: How can I confirm the identity of my product and identify potential byproducts using analytical techniques?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of the desired product and any byproducts formed during the synthesis.
Analytical Workflow:
Caption: Analytical workflow for product and byproduct identification.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: GC-MS is a powerful tool for separating volatile components of a reaction mixture and identifying them based on their mass spectra.
-
Expected Results:
-
4-allyl-2,6-dimethylanisole: The mass spectrum should show a molecular ion peak (M+) corresponding to its molecular weight. Characteristic fragmentation patterns would involve the loss of a methyl group from the methoxy functionality or cleavage of the allyl side chain.
-
Byproducts:
-
2,6-dimethylphenol: Will have a different retention time and a distinct mass spectrum.
-
4-allyl-2,6-dimethylphenol: Will show a molecular ion peak corresponding to its structure.
-
C-allylated isomer (from step 1): Will have the same molecular weight as the O-allylated intermediate but a different retention time and potentially a different fragmentation pattern.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: HPLC is particularly useful for separating isomers that may be difficult to resolve by GC. It can also be used for quantitative analysis of the reaction mixture.
-
Method: A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water would be a good starting point for separating the nonpolar aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms in the final product.
-
Expected ¹H NMR signals for 4-allyl-2,6-dimethylanisole:
-
Singlet for the methoxy protons (~3.7 ppm).[8]
-
Singlet for the two methyl groups on the aromatic ring (~2.2-2.3 ppm).[8]
-
Signals corresponding to the allyl group protons (a doublet for the CH₂ attached to the ring, a multiplet for the vinylic CH, and two doublets for the terminal vinylic CH₂).
-
Singlet for the two aromatic protons.
-
By carefully controlling the reaction conditions at each step and utilizing these analytical techniques, researchers can successfully synthesize 4-allyl-2,6-dimethylanisole and effectively troubleshoot any issues that may arise.
References
-
Organic Chemistry Portal. Claisen Rearrangement. Available at: [Link]
-
Name Reactions in Organic Synthesis. Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. The Cope and Claisen Rearrangements. Available at: [Link]
-
University of Utah Department of Chemistry. NMR Assignments For 4-Allylanisole. Available at: [Link]
-
Organic Reactions. The Claisen Rearrangement. Available at: [Link]
-
Wikipedia. Claisen rearrangement. Available at: [Link]
-
Name-Reaction.com. Claisen rearrangement. Available at: [Link]
-
Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
YouTube. Williamson Ether Synthesis. Available at: [Link]
-
Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
Quora. What will happen when phenol reacts with dimethyl sulphate in the presence of NaOH? Available at: [Link]
-
Chemistry Notes. Claisen Rearrangement: Mechanism and examples. Available at: [Link]
-
Organic Syntheses. dimethyl sulfate. Available at: [Link]
-
ResearchGate. (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Available at: [Link]
-
Stack Exchange. what is mechanism for reaction phenol + dimethylsulphate -> anisole. Available at: [Link]
-
PubMed Central. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Available at: [Link]
-
ResearchGate. (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Available at: [Link]
- Google Patents. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.
-
ResearchGate. Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation | Request PDF. Available at: [Link]
-
Journal of Pharmacognosy and Phytochemistry. GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. Available at: [Link]
-
Wellt Chemicals. The Ultimate Guide to Hindered Phenol in 2024. Available at: [Link]
-
SpringerLink. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Available at: [Link]
-
Stabilization Technologies. Transformation of Hindered Phenolic Antioxidants. Available at: [Link]
-
ResearchGate. (PDF) Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Available at: [Link]
-
ResearchGate. (PDF) Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. Available at: [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Available at: [Link]
-
ACS Publications. Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Macromolecules. Available at: [Link]
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- 8. 2,6-DIMETHYLANISOLE(1004-66-6) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: A Guide to Increasing the Purity of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
Welcome to the technical support center for the purification of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals who require this compound in high purity for their experiments. As a molecule with potential applications in various research fields, ensuring its purity is paramount for obtaining reliable and reproducible results. This document provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to overcome them.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of a sound purification strategy.
Q1: What are the likely impurities in a crude sample of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene?
Understanding potential impurities is the first step in designing an effective purification scheme. The impurity profile is heavily dependent on the synthetic route employed. However, for phenylpropene structures, common impurities often include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3,5-dimethyl-4-methoxybenzaldehyde or (4-methoxy-3,5-dimethylphenyl)boronic acid.[1][2]
-
Isomeric Byproducts: The position of the double bond in the propene tail can vary. The primary isomer is the allyl-propene (double bond at C1-C2), but the iso-propene isomer (double bond at C2-C3) can form, especially under acidic or basic conditions.[3]
-
Oxidation Products: The aromatic ring and the double bond are susceptible to oxidation, leading to the formation of aldehydes, ketones, or epoxides, particularly if the sample has been stored improperly.
-
Side-Reaction Products: Similar syntheses involving related phenylpropanones (P2P) are known to produce complex condensation products or indene by-products, which could be present in trace amounts.[4][5]
-
Residual Solvents: Solvents used in the reaction or initial workup may be retained in the crude product.
Q2: Which analytical techniques are best for assessing the purity of my sample?
A multi-faceted approach to purity analysis is recommended. No single technique tells the whole story.
| Technique | Application | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative check of reaction progress and fraction analysis during column chromatography.[6] | Fast, inexpensive, requires minimal sample. | Not quantitative; resolution can be limited. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of volatile and thermally stable impurities. Excellent for identifying byproducts.[7] | High resolution, provides structural information (MS), highly sensitive. | Not suitable for thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Gold standard for quantitative purity analysis and preparative purification of less volatile compounds.[8] | High resolution, highly quantitative, non-destructive, applicable to a wide range of compounds. | More expensive, requires method development. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural confirmation and purity estimation by integrating signals of the target compound against known impurities or a standard. | Provides detailed structural information, can detect non-chromatographable impurities. | Lower sensitivity compared to GC/HPLC; requires pure standards for accurate quantification. |
Q3: What are the primary purification strategies for a compound like this?
For 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, which is expected to be a liquid or a low-melting solid, the choice of purification method depends on the nature of the impurities and the scale of the experiment. The three primary methods are Column Chromatography, Recrystallization (if solid), and Vacuum Distillation.
Caption: Decision workflow for selecting the appropriate purification method.
Part 2: Troubleshooting Guides in Purification Workflows
This section provides solutions to specific issues encountered during purification experiments.
Scenario 1: Column Chromatography Purification
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[9][10] For a relatively non-polar compound like ours, this is often the most effective technique.
Q: How do I select and optimize a solvent system for flash chromatography?
Answer: The key is to use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation.[6][10]
-
Start with a Non-Polar Solvent: Begin with a non-polar solvent like hexanes or petroleum ether and a slightly more polar co-solvent like ethyl acetate or dichloromethane.
-
Target an Rf Value: The goal is to find a solvent ratio that gives your target compound an Rf (retention factor) value of approximately 0.3-0.4. This Rf value generally translates well to good separation on a column.
-
Check Separation: Ensure that this solvent system provides a clear separation between your product spot and the impurity spots on the TLC plate. An ideal system will have the desired compound well-separated from spots both above and below it.
-
Common Starting Ratios: For phenylpropenes, good starting points are hexane:ethyl acetate (95:5) or hexane:dichloromethane (80:20). Adjust the ratio of the more polar solvent to achieve the target Rf.
Q: My separation is poor (co-elution of impurities). How can I improve resolution?
Answer: Poor resolution is a common problem. The underlying cause is that the equilibrium of the compound between the mobile and stationary phases is not being leveraged effectively.[6]
-
Reduce Solvent Polarity: If compounds are eluting too quickly and close together, decrease the polarity of the mobile phase (e.g., move from 90:10 hexane:ethyl acetate to 95:5). This will increase the interaction with the silica gel, slowing down all compounds and improving separation.
-
Use a Gradient Elution: Start with a very non-polar solvent system to elute the least polar impurities.[11] Once they are off the column, gradually increase the solvent polarity to elute your compound, leaving the more polar impurities behind.[10]
-
Improve Column Packing: A poorly packed column with air bubbles or cracks will lead to channeling and broad, overlapping bands. Ensure the silica slurry is homogenous and well-settled before loading your sample.
-
Reduce Sample Load: Overloading the column is a primary cause of poor separation. As a rule of thumb, the mass of the crude product should be about 1-2% of the mass of the silica gel.
Q: My compound appears to be reacting or degrading on the silica column. What are my options?
Answer: Silica gel is acidic (pKa ≈ 4.5) and can cause degradation of acid-sensitive compounds.
-
Deactivate the Silica: Add 0.5-1% triethylamine to your eluent system.[11] This base will neutralize the acidic sites on the silica gel, preventing degradation. Flush the column with this solvent mixture before loading your sample.[11]
-
Use an Alternative Stationary Phase: Alumina is a good alternative to silica gel.[12] It is available in neutral, basic, or acidic forms. For your compound, neutral or basic alumina would be a suitable choice to avoid acid-catalyzed reactions.
-
Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses positive pressure to speed up elution, is preferable to gravity chromatography.[10]
Caption: A decision tree for troubleshooting poor column chromatography separation.
Scenario 2: Recrystallization Purification
Recrystallization is a powerful technique for purifying solids.[13][14] It relies on the principle that the solubility of a compound increases in a solvent at higher temperatures.[15][16] As the solution cools, the decreasing solubility forces the desired compound to form a pure crystal lattice, excluding impurities.[17]
Q: What is a systematic approach to finding a suitable recrystallization solvent?
Answer: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[15][17]
-
Small-Scale Testing: Place ~20-30 mg of your crude solid into a small test tube.
-
Room Temperature Test: Add the test solvent dropwise (~0.5 mL). If the solid dissolves completely at room temperature, the solvent is too good and will not work.[15][17]
-
Hot Test: If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid. If it doesn't dissolve even with a significant amount of solvent, the solvent is too poor.
-
Cooling Test: If the solid dissolves when hot, allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Solvent Pairs: If no single solvent works, try a binary solvent pair (e.g., ethanol/water, hexane/ethyl acetate). Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.
Q: My product has "oiled out" during cooling instead of forming crystals. How do I resolve this?
Answer: "Oiling out" occurs when the saturated solution is cooled below the melting point of the compound before crystallization begins. The compound comes out of solution as a liquid instead of a solid.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
Lower the Solution Temperature More Slowly: Rapid cooling encourages precipitation and oiling out.[13] Allow the flask to cool on a benchtop, insulated with a towel, before moving it to an ice bath.
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny, pure crystal of the desired compound to the cooled solution to initiate crystallization.
Part 3: Detailed Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol describes the purification of 1 gram of crude 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene using flash column chromatography.
-
Solvent System Selection:
-
Perform TLC analysis using a starting eluent of 95:5 Hexane:Ethyl Acetate.
-
Adjust the ratio until the Rf of the product is ~0.35 and it is well-separated from all major impurities.
-
-
Column Preparation:
-
Select a glass column with a diameter of ~2.5 cm.
-
Add a small plug of cotton or glass wool to the bottom, followed by a 1 cm layer of sand.
-
Prepare a slurry of ~50 g of silica gel in the chosen non-polar eluent (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped. The final packed height should be ~15-20 cm. .
-
-
Sample Loading:
-
Dissolve the 1 g of crude product in a minimal amount of the chromatography eluent (or a less polar solvent like dichloromethane if solubility is an issue).
-
Alternatively, for better resolution, perform "dry loading": Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add ~2 g of silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Carefully add the sample (liquid or dry powder) to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Fill the column with the eluent.
-
Apply gentle, steady air pressure to achieve a flow rate of ~5-10 cm/minute (the solvent level dropping by this height each minute).
-
Collect fractions of ~10-15 mL in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
-
Protocol 2: Optimized Recrystallization
This protocol assumes the compound is a solid and a suitable solvent (e.g., heptane or isopropanol) has been identified.
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask (never a beaker, to minimize evaporation).[15]
-
Add a minimal amount of the chosen solvent, just enough to create a slurry.
-
Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.[13]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Place a funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the solids.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[13]
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven if they are not sensitive to heat.
-
By following these guidelines and protocols, researchers can effectively troubleshoot common issues and significantly increase the purity of their 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, ensuring the integrity and success of their subsequent experiments.
References
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Giresse, A. Z., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences. [Link]
-
Columbia University. Column chromatography. [Link]
-
University of California, Irvine. Recrystallization-1.pdf. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization. [Link]
-
OChem Channel. (2020). Recrystallization. YouTube. [Link]
-
Beijing Innochem. 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene - CAS:53483-16-2. [Link]
-
Kavanagh, P., et al. (2017). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Drug Testing and Analysis. [Link]
-
ResearchGate. Structure and biosynthesis of the phenylpropenes. [Link]
-
Gimeno, P., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International. [Link]
-
ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]
-
Gokhale, K. M. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. ResearchGate. [Link]
-
PubChem. Dimethyl (p-methoxybenzylidene)malonate. [Link]
-
PubChem. 3,5-Dimethyl-4-methoxybenzeneboronic acid. [Link]
- Google Patents.
-
Li, Y., et al. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Journal of Food Science. [Link]
Sources
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- 17. youtube.com [youtube.com]
Technical Support Center: Methylation of 3,5-dimethyl-4-hydroxyphenyl propene
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals tackling the O-methylation of 3,5-dimethyl-4-hydroxyphenyl propene and other sterically hindered phenolic compounds. The unique structure of this substrate, with two ortho-methyl groups flanking the hydroxyl moiety, presents significant steric hindrance that can lead to low yields, incomplete reactions, and undesired side products when using standard methylation protocols. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols for alternative, efficient methylation strategies.
Frequently Asked Questions (FAQs)
Q1: My standard methylation reaction (Methyl Iodide/K₂CO₃ in Acetone) is failing for 3,5-dimethyl-4-hydroxyphenyl propene. Why?
A: This is a classic issue of steric hindrance. The two methyl groups at the ortho positions (C3 and C5) physically block the approach of the methylating agent to the oxygen of the phenoxide. Furthermore, potassium carbonate (K₂CO₃) is a relatively weak base, which may not be sufficient to fully deprotonate the hindered hydroxyl group to form the required phenoxide nucleophile. The combination of poor nucleophile formation and severe steric congestion around the reaction center leads to extremely slow reaction rates and low conversion.
Q2: What are the primary safety and environmental concerns with traditional methylating agents like dimethyl sulfate (DMS) and diazomethane?
A: While effective, these reagents pose significant risks.
-
Dimethyl Sulfate (DMS): DMS is highly toxic, corrosive, and a potent carcinogen.[1][2] It is readily absorbed through the skin, and exposure can have delayed but severe effects on the respiratory system. Its use necessitates strict safety protocols and generates inorganic salt waste (e.g., sodium sulfate), which requires disposal.[1][2]
-
Diazomethane (CH₂N₂): Diazomethane is a highly toxic and explosive gas, particularly in the presence of rough surfaces or certain impurities.[3][4] It is also a potent carcinogen.[3] While it reacts cleanly and under mild conditions, the extreme hazards associated with its preparation and handling make it unsuitable for large-scale synthesis and undesirable in many research settings.[3][4]
Q3: What are the most promising "green" and safer alternatives for this methylation?
A: Dimethyl carbonate (DMC) stands out as a leading environmentally benign methylating agent.[5][6][7] DMC is non-toxic, and its reaction byproducts are typically methanol and carbon dioxide, which are far less harmful than the byproducts of traditional reagents.[2][6] While it requires higher temperatures, modern protocols using catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phase-transfer catalysts have made it a highly viable and selective option for O-methylation.[2][5]
Q4: How does Phase-Transfer Catalysis (PTC) help in methylating hindered phenols?
A: Phase-Transfer Catalysis is an excellent technique for overcoming solubility and reactivity issues. In a typical biphasic system (e.g., aqueous NaOH and an organic solvent), the phenol is deprotonated in the aqueous phase to form the phenoxide. A PTC agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), then transports the phenoxide anion from the aqueous phase into the organic phase where the methylating agent resides. This process continuously generates a highly reactive, "naked" phenoxide in the organic phase, accelerating the reaction and often allowing for milder conditions.
Troubleshooting Guide for O-Methylation of Hindered Phenols
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Incomplete Deprotonation: The base (e.g., K₂CO₃, Na₂CO₃) is not strong enough to generate the phenoxide from the hindered phenol. | Switch to a stronger base such as DBU, or use a biphasic system with aqueous NaOH and a phase-transfer catalyst (PTC). |
| 2. Steric Hindrance: The methylating agent cannot access the reaction site. | Increase the reaction temperature significantly. Consider using a high-boiling point solvent like DMF or DMSO, or employ a less sterically demanding, more reactive methylating system like TMS-diazomethane. | |
| 3. Low Reagent Reactivity: The chosen methylating agent (e.g., DMC) requires higher activation energy. | Increase the temperature to 120-180 °C when using DMC.[2][5][7] Add a catalyst such as DBU or an iodide salt to increase the reaction rate. | |
| Formation of Byproducts | 1. C-Alkylation: The methyl group attaches to the aromatic ring instead of the oxygen. | O-methylation is generally favored by polar aprotic solvents (e.g., DMF, DMSO) and under conditions of kinetic control (strong base, reactive electrophile). Avoid conditions that favor thermodynamic control, which can sometimes lead to C-alkylation. Using DMC is highly selective for O-methylation.[1] |
| 2. Reaction with Propene Group: The double bond of the propene side chain reacts. | This is less common with O-methylation reagents but possible under harsh conditions. Ensure you are using a selective methylating agent. Reagents like DMC and TMS-diazomethane are highly selective for acidic protons and are unlikely to react with the alkene. | |
| Difficult Product Isolation | 1. High-Boiling Solvent: The solvent (e.g., DMF, DMSO) is difficult to remove. | Perform an aqueous workup. Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, ether) and wash extensively with water and brine to extract the high-boiling solvent. |
| 2. Emulsion during Workup: The reaction mixture forms a stable emulsion with the aqueous phase. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
In-Depth Analysis & Protocols for Alternative Reagents
Dimethyl Carbonate (DMC): The Green Alternative
Dimethyl carbonate is an excellent, eco-friendly substitute for DMS and methyl halides.[5][6][7] It is non-toxic and exhibits high selectivity for O-methylation over C-methylation. The primary drawback is its lower reactivity, which necessitates high reaction temperatures (typically 120-200 °C).[5][7] The reactivity can be significantly enhanced with a suitable base or catalyst.
Mechanism Visualization The reaction proceeds via nucleophilic attack of the phenoxide on the methyl group of DMC. The use of a catalyst like DBU can generate a more reactive methylating intermediate.[2]
Caption: General workflow for DMC methylation of phenols.
Experimental Protocol: DMC Methylation using DBU
-
Materials: 3,5-dimethyl-4-hydroxyphenyl propene (1.0 eq), Dimethyl Carbonate (DMC, used as solvent and reagent, ~20 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethyl-4-hydroxyphenyl propene.
-
Add a significant excess of dimethyl carbonate. DMC will serve as both the methylating agent and the solvent.
-
Add DBU to the mixture.
-
Heat the reaction mixture to reflux (approx. 90 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. Note: For highly hindered phenols, higher temperatures (120-160 °C) in a sealed pressure vessel may be required, but this must be done with extreme caution and appropriate equipment.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (or diethyl ether) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove DBU), water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Trimethylsilyldiazomethane (TMS-diazomethane): The Safe Diazomethane Analog
TMS-diazomethane is a commercially available reagent that serves as a much safer, non-explosive alternative to diazomethane.[3][8] It is highly effective for the methylation of carboxylic acids and, with catalysis, for hindered alcohols and phenols, proceeding under very mild conditions.[9]
Reagent Comparison
| Feature | Diazomethane (CH₂N₂) | TMS-diazomethane ((CH₃)₃SiCHN₂) |
| Safety | Extremely explosive, highly toxic gas[3][4] | Non-explosive liquid, less toxic[8] |
| Handling | Requires special glassware, blast shields, skilled operator[3] | Handled as a solution in hexanes or ether with standard lab precautions |
| Reactivity | Reacts directly with acidic protons. | Often requires a Lewis acid or protic acid catalyst for alcohols/phenols. |
| Cost | Generated in-situ from hazardous precursors. | Commercially available, higher initial cost but safer. |
Experimental Protocol: TMS-diazomethane Methylation
-
Materials: 3,5-dimethyl-4-hydroxyphenyl propene (1.0 eq), TMS-diazomethane (2.0 M solution in hexanes, 1.5 eq), Methanol (catalytic, ~0.1 eq), Dichloromethane (DCM, solvent), Toluene (co-solvent).
-
Procedure:
-
WARNING: Work in a well-ventilated fume hood. While safer than diazomethane, TMS-diazomethane is still toxic and should be handled with care.
-
Dissolve 3,5-dimethyl-4-hydroxyphenyl propene in a mixture of DCM and toluene (e.g., 4:1 ratio) in a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the catalytic amount of methanol.
-
Slowly add the TMS-diazomethane solution dropwise via syringe. You will observe gas (N₂) evolution. The yellow color of the TMS-diazomethane should dissipate.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.
-
Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the pure methylated product.
-
Reagent Selection Guide
This decision tree can help guide your choice of methylating agent based on key experimental priorities.
Caption: Decision tree for selecting a methylation reagent.
References
-
(PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
- US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents. (n.d.).
- US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents. (n.d.).
-
Methylation of phenols using DMC and a PTC , Hive Novel Discourse. (n.d.). Retrieved January 18, 2026, from [Link]
-
Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE - AIR Unimi. (n.d.). Retrieved January 18, 2026, from [Link]
- US3446856A - Methylation of phenols - Google Patents. (n.d.).
-
A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor - IRIS. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Trimethylsilyldiazomethane: A safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 7. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Challenges in scaling up the synthesis of 4-allyl-2,6-dimethylanisole
Technical Support Center: Synthesis of 4-allyl-2,6-dimethylanisole
A Guide for Process Development and Scale-Up
Welcome to the technical support center for the synthesis of 4-allyl-2,6-dimethylanisole. This guide is designed for researchers, chemists, and process scientists to navigate the common challenges encountered during the synthesis and scale-up of this valuable chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.
The synthesis of 4-allyl-2,6-dimethylanisole is typically achieved via a two-step sequence: O-allylation of 2,6-dimethylphenol followed by a Claisen rearrangement of the resulting allyl ether. While straightforward in principle, scaling this process introduces challenges related to reaction control, byproduct formation, and purification. This guide addresses the most frequent issues in a practical question-and-answer format.
Overall Synthetic Workflow
The pathway from 2,6-dimethylphenol to the target molecule is illustrated below. Each stage presents unique challenges that will be addressed in this guide.
Caption: General two-step synthesis of 4-allyl-2,6-dimethylanisole.
Frequently Asked Questions & Troubleshooting
This section addresses common problems encountered during synthesis. Each answer provides an explanation of the underlying cause and offers validated solutions.
Part 1: O-Allylation Challenges
Q1: My O-allylation of 2,6-dimethylphenol is sluggish and gives low yields. How can I drive the reaction to completion?
A1: Incomplete conversion is typically due to insufficient reactivity of the phenoxide, poor solubility, or inactivation of the allyl halide. Here’s how to troubleshoot:
-
Choice of Base and Solvent: The reaction proceeds via an Sₙ2 reaction between the phenoxide and allyl bromide. A strong base is not necessarily better; the key is generating a sufficient concentration of the nucleophilic phenoxide in solution.
-
Potassium Carbonate (K₂CO₃) in Acetone/Acetonitrile: This is a standard, cost-effective choice. K₂CO₃ is strong enough to deprotonate the phenol, and the reaction is heterogeneous. Vigorous stirring is essential. Using a polar aprotic solvent like acetonitrile can improve solubility and reaction rates.
-
Sodium Hydride (NaH) in THF/DMF: For a more robust system, NaH provides irreversible deprotonation. This is highly effective but requires anhydrous conditions and careful handling due to its reactivity and the generation of hydrogen gas.[1]
-
-
Phase Transfer Catalysis (PTC): When scaling up using an aqueous base (e.g., NaOH) and an organic solvent for the substrate, reaction rates can be limited by the interface. Adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) shuttles the phenoxide into the organic phase, dramatically accelerating the reaction.
-
Temperature: While heat can increase the reaction rate, excessive temperatures (>60-70 °C with acetone) can increase pressure in a sealed reactor and may promote side reactions. A moderate temperature of 50-60 °C is often a good starting point.
Q2: I'm observing a significant amount of a C-allylated byproduct (2-allyl-6-methylphenol) alongside my desired O-allyl ether. How can I improve selectivity?
A2: This is a classic issue of C- vs. O-alkylation of a phenoxide, which is an ambident nucleophile.
-
Mechanism Insight: O-allylation is kinetically favored under conditions that promote dissociation of the ion pair (polar aprotic solvents). C-allylation is often favored under conditions where the cation is tightly associated with the phenoxide oxygen (polar protic solvents or low-polarity solvents), making the ortho-carbon more nucleophilic.
-
Practical Solutions:
-
Solvent Choice is Critical: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation (K⁺ or Na⁺) effectively, leaving a "naked" and highly reactive phenoxide oxygen, which favors O-allylation. Avoid protic solvents like ethanol or water.
-
Milder Conditions: Run the reaction at the lowest temperature that provides a reasonable rate. Higher temperatures can begin to favor the thermodynamically more stable C-allylated product, although this is more of a concern during the subsequent rearrangement step.
-
Part 2: Claisen Rearrangement Challenges
The Claisen rearrangement is a powerful C-C bond-forming reaction, but its thermal requirements often lead to complications.[2] The[2][2]-sigmatropic rearrangement of allyl phenyl ethers is intramolecular and proceeds through a concerted, cyclic transition state.[2][3]
Caption: Rearrangement pathway blocked at ortho positions.
Q3: The thermal Claisen rearrangement requires temperatures >200 °C, which is degrading my product. How can I achieve this transformation under milder conditions?
A3: High temperatures provide the activation energy for the rearrangement but also for undesired side reactions. The most effective strategy is to use a catalyst to lower the activation energy barrier.
-
Lewis Acid Catalysis: This is the preferred industrial method. Lewis acids like boron trichloride (BCl₃), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂) coordinate to the ether oxygen.[4] This polarization of the C-O bond weakens it and significantly accelerates the rearrangement, often allowing the reaction to proceed at or near room temperature.
-
Mechanism of Action: The coordination of the Lewis acid makes the ether a better leaving group, facilitating the[2][2]-sigmatropic shift at a much lower temperature.[5]
-
Caution: Lewis acids must be handled under inert, anhydrous conditions. The stoichiometry is critical; while catalytic amounts are effective, using stoichiometric amounts can sometimes be necessary depending on the substrate's reactivity. Always perform a small-scale trial to determine the optimal catalyst loading.
-
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times by promoting rapid, uniform heating.[4] This can minimize the formation of degradation byproducts that result from prolonged exposure to high temperatures in conventional heating.
Q4: My rearrangement reaction is producing a large amount of 2,6-dimethylphenol as a byproduct. What is causing this and how can I prevent it?
A4: The formation of the parent phenol is a common side reaction caused by the cleavage of the allyl ether bond.[4]
-
Cause: This cleavage is often promoted by the same high-heat conditions required for the thermal rearrangement. It can also be acid- or base-catalyzed if trace impurities are present.
-
Solutions:
-
Lower the Temperature: This is the most direct solution. Employing Lewis acid catalysis, as described in Q3, is the most effective way to reduce the reaction temperature and thus suppress the cleavage pathway.[4]
-
Use a High-Boiling, Inert Solvent: When performing a thermal rearrangement, using a solvent like N,N-diethylaniline or diphenyl ether can help maintain a consistent temperature and prevent localized overheating (hot spots), which can accelerate decomposition. Running the reaction neat (without solvent) is also common but requires very careful temperature control, especially on a larger scale.
-
Ensure Purity of Starting Material: Trace acidic or basic impurities in the allyl 2,6-dimethylphenyl ether can catalyze the cleavage reaction. Ensure the ether is purified (e.g., by distillation or filtration through a plug of neutral alumina) before the rearrangement step.
-
Q5: I'm trying to scale up the thermal rearrangement to a 20L reactor, but I'm getting inconsistent yields and some charring. What are the best practices for large-scale thermal control?
A5: Thermal management is the single biggest challenge in scaling up high-temperature reactions. Inconsistent heating leads to both incomplete reaction and excessive byproduct formation.
-
Heat Transfer Limitations: Large reactors have a smaller surface-area-to-volume ratio, making efficient and uniform heating difficult. The reactor walls can be much hotter than the core.
-
Scale-Up Solutions:
-
Switch to Lewis Acid Catalysis: This is the most robust solution. By lowering the reaction temperature to a manageable range (e.g., 20-80 °C), you can use standard reactor heating/cooling jackets for precise control, eliminating the risk of overheating and charring.
-
Mechanical Agitation: Ensure your reactor is equipped with an efficient overhead stirrer (e.g., anchor or turbine) to create good mixing and uniform heat distribution. Poor agitation is a primary cause of localized hot spots.
-
Controlled Addition: If performing the reaction neat, consider adding the starting material slowly to the pre-heated reactor (or a high-boiling solvent) to better control the exotherm and maintain a steady temperature.
-
Part 3: Purification
Q6: What is the most effective and scalable method for purifying the final product, 4-allyl-2,6-dimethylanisole?
A6: The choice of purification depends on the scale and the nature of the impurities. The main impurities are typically unreacted starting ether and the byproduct 2,6-dimethylphenol.
-
Lab Scale (grams to ~100g):
-
Flash Column Chromatography: This is effective for achieving very high purity. A non-polar eluent system (e.g., hexanes/ethyl acetate) will easily separate the non-polar product and starting ether from the more polar phenol byproduct.
-
-
Pilot & Production Scale (kg):
-
Vacuum Distillation: This is the most industrially viable method. 4-allyl-2,6-dimethylanisole has a significantly different boiling point from 2,6-dimethylphenol. A fractional distillation column will provide excellent separation.
-
Caustic Wash: Before distillation, a simple and effective workup step is to wash the crude product (dissolved in a solvent like toluene or MTBE) with a dilute aqueous base (e.g., 1M NaOH). This will extract the acidic 2,6-dimethylphenol byproduct into the aqueous layer, simplifying the subsequent distillation.
-
Comparative Data & Protocols
Table 1: Comparison of Claisen Rearrangement Methods
| Parameter | Thermal Rearrangement | Lewis Acid-Catalyzed Rearrangement |
| Temperature | 180 - 220 °C | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 5 hours |
| Typical Yield | 50 - 70% | 80 - 95% |
| Key Byproduct | 2,6-Dimethylphenol (cleavage) | Minimal if anhydrous |
| Scalability | Difficult due to heat transfer | Excellent, good thermal control |
| Reagents | None (or high-boiling solvent) | Lewis Acid (e.g., BCl₃, AlCl₃), Anhydrous Solvent |
Experimental Protocol: Lewis Acid-Catalyzed Synthesis
This protocol outlines a robust, lab-scale synthesis that avoids the challenges of high-temperature thermal rearrangement.
Step 1: O-Allylation of 2,6-Dimethylphenol
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (5 mL per gram of phenol).
-
Add allyl bromide (1.2 eq) to the suspension.
-
Heat the mixture to reflux (approx. 56 °C) and stir vigorously for 6-8 hours. Monitor reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the salts with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield crude allyl 2,6-dimethylphenyl ether. This can be used directly in the next step or purified by vacuum distillation for higher purity.
Step 2: Boron Trichloride (BCl₃) Catalyzed Claisen Rearrangement
(Safety Note: Boron trichloride is a toxic and corrosive gas/liquid that reacts violently with water. This procedure must be performed by trained personnel in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon).)
-
Dissolve the crude allyl 2,6-dimethylphenyl ether (1.0 eq) in a dry, inert solvent like dichloromethane or 1,2-dichloroethane (10 mL per gram of ether) in an oven-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of BCl₃ in dichloromethane (1 M solution, 0.1 - 0.3 eq) dropwise via syringe. The optimal catalytic loading should be determined on a small scale. An exotherm may be observed.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of saturated aqueous sodium bicarbonate solution at 0 °C with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude 4-allyl-2,6-dimethylanisole can be purified by flash chromatography or vacuum distillation to yield the final product.
References
-
Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Claisen rearrangement. (2023, December 26). In Wikipedia. Retrieved from [Link]
-
The Claisen Rearrangement. (1942). Organic Reactions. Retrieved from [Link]
-
Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
Technical Support Center: Interpreting Common Impurities in the NMR Spectrum of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying and interpreting common impurities in the Nuclear Magnetic Resonance (NMR) spectrum of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. Our approach is grounded in years of field experience and established scientific principles to ensure you can confidently analyze your experimental results.
Introduction: The Challenge of Purity in Synthesis
The synthesis of any target molecule, including 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, is often accompanied by the presence of impurities. These can arise from unreacted starting materials, side-products, residual solvents, or reagents used during the reaction and workup. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying these impurities, but interpreting the complex spectra can be challenging. This guide is designed to help you navigate these challenges by providing clear, actionable advice.
A plausible synthetic route to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene could involve a Wittig reaction between 3,5-dimethyl-4-methoxybenzaldehyde and a phosphorus ylide derived from an allyl halide, or a Grignard reaction followed by dehydration. Understanding the potential side reactions and leftover reagents from such syntheses is key to identifying impurities.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the NMR analysis of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
Q1: I see unexpected singlets in the aromatic region (around 7-8 ppm) of my ¹H NMR spectrum. What could they be?
A1: Unidentified singlets in the aromatic region often point to residual aromatic solvents. Even after extensive drying, solvents with high boiling points can persist in your sample.
-
Likely Suspects:
-
Benzene: A sharp singlet around 7.36 ppm in CDCl₃.
-
Toluene: A singlet for the aromatic protons around 7.2-7.3 ppm and a singlet for the methyl group around 2.3-2.4 ppm in CDCl₃.[1]
-
-
Causality: These solvents may have been used during the reaction or purification (e.g., column chromatography). Their high affinity for aromatic compounds can make them difficult to remove completely.
-
Troubleshooting:
-
High Vacuum Drying: Dry your sample under a high vacuum for an extended period, possibly with gentle heating if your compound is stable.
-
Solvent Co-evaporation: Dissolve your sample in a lower-boiling point solvent like dichloromethane and re-evaporate the solvent. Repeat this process 2-3 times to azeotropically remove the higher-boiling point impurity.[2]
-
NMR Solvent Choice: If the impurity peak overlaps with your product signals, consider re-running the NMR in a different deuterated solvent, such as benzene-d₆, which can shift the relative positions of the peaks.[2]
-
Q2: My spectrum shows a broad singlet around 1.5-1.6 ppm in CDCl₃. What is it and how do I get rid of it?
A2: A broad singlet in this region is almost always due to the presence of water (H₂O).
-
Causality: Deuterated solvents are hygroscopic and can absorb moisture from the atmosphere.[2] Water can also be introduced during the workup if the organic layers were not sufficiently dried with a drying agent (e.g., MgSO₄, Na₂SO₄).
-
Troubleshooting:
-
D₂O Shake: To confirm the presence of an exchangeable proton like water, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The water peak should significantly decrease or disappear.[2]
-
Use of Dry Solvents: Always use freshly opened or properly stored deuterated solvents. For highly sensitive experiments, it is advisable to use solvents from sealed ampoules.
-
Proper Drying Technique: Ensure your glassware is oven-dried before use and that your sample is thoroughly dried before preparing the NMR sample.
-
Q3: I have a singlet at ~2.17 ppm and another at ~1.21 and ~3.48 ppm in my CDCl₃ spectrum. What are these?
A3: These signals are characteristic of common laboratory solvents that are frequently used in synthesis and purification.
-
Likely Suspects:
-
Acetone: A singlet at approximately 2.17 ppm in CDCl₃.
-
Diethyl Ether: A triplet at ~1.21 ppm and a quartet at ~3.48 ppm in CDCl₃.[3]
-
-
Causality:
-
Acetone is often used for cleaning glassware. Residual acetone can be surprisingly persistent.[2]
-
Diethyl ether is a common solvent for extractions and reactions like the Grignard reaction. Its volatility can sometimes be deceptive, leading to incomplete removal.
-
-
Troubleshooting:
-
Thorough Glassware Cleaning: After washing with acetone, rinse glassware with a less volatile solvent like dichloromethane or ethanol and then oven-dry it for several hours.
-
Extended Drying: As with aromatic solvents, drying your sample under a high vacuum is the most effective method for removing residual ether and acetone.
-
Q4: My baseline is "rolling" and my peaks are broad. What's causing this?
A4: A distorted baseline and broad peaks can stem from several issues, not all of which are chemical impurities.
-
Potential Causes & Solutions:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. This is a function of the NMR spectrometer and should be performed before each experiment.
-
Sample Heterogeneity: If your compound is not fully dissolved or has precipitated, it can lead to peak broadening.[2] Try warming the sample gently or using a different NMR solvent in which your compound is more soluble.
-
High Concentration: A sample that is too concentrated can also result in broader peaks due to viscosity and intermolecular interactions.[2] Diluting the sample may help.
-
Paramagnetic Impurities: The presence of paramagnetic metals, even at trace levels, can cause significant line broadening. These may be remnants from catalysts used in the synthesis. Passing your sample through a small plug of silica gel or celite can sometimes remove these impurities.
-
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying unknown peaks in your NMR spectrum.
Sources
Technical Support Center: Optimizing Protocols for Biological Assays with Hydrophobic Compounds
Welcome to the technical support center dedicated to addressing the unique challenges of working with hydrophobic compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for generating reliable and reproducible data.
Introduction: The Hydrophobicity Challenge
A significant portion of new chemical entities, particularly in drug discovery, are hydrophobic.[1] This inherent property presents considerable challenges in aqueous biological assay systems, often leading to issues with solubility, non-specific binding, and compound aggregation.[2] These phenomena can result in misleading data, including underestimated potency, false positives, and poor reproducibility.[2][3] This guide provides a systematic approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when working with hydrophobic compounds.
Q1: How should I prepare stock solutions of my hydrophobic compound?
A1: The initial step of proper solubilization is critical. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro studies.[4]
-
Best Practice: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Store these stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation upon repeated temperature changes.
Q2: What is the maximum concentration of DMSO I can use in my assay?
A2: While an excellent solvent, DMSO can exert toxic effects on cells and interfere with assay components at higher concentrations.[4] The final concentration of DMSO in your assay should be kept as low as possible, and a vehicle control (assay buffer with the same final DMSO concentration) must always be included.[5]
| Assay Type | Recommended Final DMSO Concentration | Rationale |
| Cell-Based Assays (Immortalized Lines) | ≤ 0.5% | This is a generally accepted upper limit to avoid significant cytotoxicity.[5] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to DMSO toxicity than immortalized cell lines.[6] |
| Enzymatic Assays | ≤ 1-2% | While higher concentrations may be tolerated, it's crucial to validate that DMSO does not affect enzyme kinetics.[7][8] |
| High-Throughput Screening (HTS) | 0.1% - 1% | The concentration should be optimized and kept consistent across all screened compounds.[5] |
Q3: My compound precipitates when I dilute it from the DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "fall-out". It occurs when the hydrophobic compound, stable in 100% DMSO, is rapidly introduced into an aqueous environment.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual decrease in DMSO concentration can help maintain solubility.
-
Use of Co-solvents: In some cases, particularly for cell-free assays, the use of other organic co-solvents like ethanol or polyethylene glycol (PEG) in the vehicle can be explored, although their compatibility with the specific assay must be validated.[9]
-
Temperature Considerations: Ensure your assay buffer is at room temperature or 37°C before adding the compound stock, as cold temperatures can decrease solubility and promote precipitation.[10]
Q4: What is non-specific binding and why is it a problem with hydrophobic compounds?
A4: Non-specific binding (NSB) is the interaction of a compound with surfaces other than its intended biological target.[11] This includes binding to plasticware (microplates, pipette tips), other proteins in the assay, and cellular membranes.[11][12] Hydrophobic compounds are particularly prone to NSB due to favorable hydrophobic interactions with these surfaces.[12][13] High NSB can lead to a reduction in the effective concentration of the compound available to interact with its target, resulting in an underestimation of its potency. It is also a major source of background noise in assays.[11]
Q5: What is compound aggregation and how does it affect my assay results?
A5: At concentrations above a critical aggregation concentration (CAC), some hydrophobic compounds can self-associate in aqueous solutions to form colloidal aggregates.[14][15] These aggregates are a significant source of assay interference and can lead to false-positive results by non-specifically interacting with and denaturing proteins.[14][16] It is estimated that up to 95% of "hits" from a high-throughput screen can be due to compound aggregation if not properly controlled for.[15]
Troubleshooting Guides
This section provides a problem-oriented approach to resolving common issues encountered during assays with hydrophobic compounds.
Problem 1: High Background Signal or Low Signal-to-Noise Ratio
Possible Causes:
-
Non-Specific Binding (NSB) of the compound or detection reagents: This is a primary contributor to high background.[11]
-
Compound Aggregation: Aggregates can interfere with the assay readout, for example, by inhibiting enzyme activity non-specifically.[14]
Solutions:
-
Incorporate a Non-ionic Detergent: Adding a small amount of a non-ionic detergent to your assay and wash buffers can significantly reduce NSB.[11] These detergents work by blocking hydrophobic sites on plasticware and other surfaces.
-
Tween-20: Typically used at 0.05% - 0.1% in wash buffers for ELISAs and Western blotting to reduce non-specific antibody binding.[4][17]
-
Triton X-100: Also effective at around 0.05% for reducing background noise, but should be used with caution as it can sometimes disrupt specific protein-protein interactions.[6][18]
-
-
Include a Blocking Protein: For immunoassays, ensure adequate blocking of the microplate wells with an irrelevant protein like Bovine Serum Albumin (BSA) or non-fat dry milk.[18] The combination of a protein blocker and a non-ionic detergent is often very effective.[18]
-
Check for Aggregation: The "gold standard" for identifying aggregation-based activity is to re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[14] A significant loss of activity in the presence of the detergent is a strong indicator of aggregation.
Experimental Protocol: Detergent-Based Assay to Identify Compound Aggregation
-
Prepare two sets of assay reactions.
-
In the first set, perform the assay according to your standard protocol.
-
In the second set, add a final concentration of 0.01% Triton X-100 to the assay buffer before adding your compound.
-
Run both sets of assays in parallel.
-
Interpretation: If the compound's activity is significantly reduced in the presence of Triton X-100, it is likely an aggregator.
Diagram: Mitigating Non-Specific Binding
Caption: Potential barriers for hydrophobic compounds in cellular assays.
Summary of Recommended Detergents
The following table summarizes the properties and common applications of detergents frequently used to optimize assays with hydrophobic compounds.
| Detergent | Type | Critical Micelle Concentration (CMC) | Typical Working Concentration | Key Applications & Considerations |
| Tween-20 | Non-ionic | ~0.06 mM (~0.007%) | 0.05% - 0.1% | Widely used as a gentle wash buffer additive in ELISA and Western blotting to reduce background. [4][17] |
| Triton X-100 | Non-ionic | ~0.24 mM (~0.015%) | 0.01% - 0.05% | Effective at reducing NSB and for identifying compound aggregation. [6]Can sometimes disrupt protein-protein interactions. [18] |
| CHAPS | Zwitterionic | 6 - 10 mM (~0.37% - 0.62%) | 1% - 4% (w/v) | Used for solubilizing membrane proteins while preserving their native conformation; removable by dialysis. [14][19][20] |
References
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Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Geist, B. (2025, July 31). How Triton X-100 Enhances Signal in ELISAs (Enzyme-Linked Immunosorbent Assays). LinkedIn. Retrieved from [Link]
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G-Biosciences. (2025, August 6). Behind the Blot: Everything You Need to Know About Tween 20. Retrieved from [Link]
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NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]
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American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. Retrieved from [Link]
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ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Retrieved from [Link]
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LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. Retrieved from [Link]
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ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287. Retrieved from [Link]
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G-Biosciences. (2020, January 14). What's the Difference Between Tween 20 and Tween 80?. Retrieved from [Link]
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Tanimoto, K., et al. (2017). An ELISA protocol to improve the accuracy and reliability of serological antibody assays. Journal of Immunological Methods, 444, 9-16. Retrieved from [Link]
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van Tonder, A., et al. (2004). The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. Xenobiotica, 34(2), 135-145. Retrieved from [Link]
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ResearchGate. (2015, August 18). Does anyone tried/know about Triton X to lyse cells to release proteins to be measured in ELISA?. Retrieved from [Link]
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Farajollahi, M. M., & Sargent, I. L. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation, 72(7), 558-562. Retrieved from [Link]
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
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ResearchGate. (2025, August 10). Polarity Index: The Guiding Solvent Parameter for Enzyme Stability in Aqueous‐Organic Cosolvent Mixtures. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Biological Detergents - the basics. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2021, June 8). Chemical engineers devise a simpler process to incorporate hydrophobic drugs into tablets. MIT News. Retrieved from [Link]
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Liu, M., et al. (2018). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 7(10), 163. Retrieved from [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Retrieved from [Link]
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Gadda, G., & Sobrado, P. (2018). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. Biochemistry, 57(25), 3445–3453. Retrieved from [Link]
-
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Learning about Enzyme Stability against Organic Cosolvents from Structural Insights by Ion Mobility Mass Spectrometry. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. PubMed Central. Retrieved from [Link]
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Michigan State University. (2013, May). Standard Operating Procedures Huang Lab. Retrieved from [Link]
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PubMed. (n.d.). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. Retrieved from [Link]
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ResearchGate. (2014, November 11). Standard Operating Procedures (SOPs) and Good laboratory Practices (GLPs) for Cell Culture Facilities. Retrieved from [Link]
-
MDPI. (2022, May 23). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene in Cell-Based Assays
Welcome to the technical support guide for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility issues of this hydrophobic compound in aqueous environments typical of cell-based assays. Here, you will find practical troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: Why does my 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene precipitate when I add it to my cell culture medium?
A1: 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous medium, the compound can crash out of solution, forming a precipitate. This is a common issue with lipophilic compounds.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should generally be kept below 0.5%.[1][2] However, the tolerance can be cell-line specific. It is crucial to perform a solvent tolerance test to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells.[3][4] Some sensitive cell lines may show toxicity at concentrations as low as 0.05%.[5]
Q3: Can I heat or sonicate my media to dissolve the compound?
A3: Gentle heating and sonication can be used to aid dissolution.[6] However, it is critical to ensure that the compound is stable at the applied temperature and that the heat or sonication does not degrade components of the cell culture medium. Pre-warming the medium to 37°C before adding the compound can be beneficial.[6]
Q4: Will the presence of serum in my culture medium help with solubility?
A4: Yes, serum components, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[6][7] If you are working with serum-free media, you may encounter more significant solubility challenges. The composition of the cell culture medium itself can also influence the solubility of a compound.[8][9]
II. Troubleshooting Guide: Step-by-Step Solutions
This section provides a structured approach to troubleshooting and resolving solubility issues with 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
Issue 1: Precipitate Formation Upon Dilution
Underlying Cause: The rapid change in solvent polarity from a high concentration of organic solvent to a primarily aqueous environment causes the hydrophobic compound to aggregate and precipitate.
Protocol 1: Optimized Serial Dilution Technique
This protocol minimizes the solvent polarity shock to the compound.
-
Prepare a High-Concentration Stock Solution: Dissolve 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[10] Ensure complete dissolution by vortexing.
-
Intermediate Dilution: Perform an intermediate dilution of the stock solution into your cell culture medium. For example, add a small volume of the DMSO stock to a larger volume of pre-warmed (37°C) medium.
-
Vigorous Mixing: As you add the stock solution to the medium, ensure rapid and thorough mixing by vortexing or continuous stirring.[4] This helps to disperse the compound quickly.
-
Final Dilution: Use this intermediate dilution to make the final working concentrations for your assay.
Caption: Formation of a soluble inclusion complex.
Strategy 2: Utilizing Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility. [11][12][13]
-
Select a Biocompatible Surfactant: Choose a non-ionic surfactant with low cytotoxicity, such as Tween® 80 or Pluronic® F-127.
-
Prepare Surfactant-Containing Medium: Add the selected surfactant to your cell culture medium at a concentration above its CMC.
-
Incorporate the Compound: Slowly add the DMSO stock of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene to the surfactant-containing medium with vigorous stirring.
-
Equilibration: Allow the solution to equilibrate to ensure micellar encapsulation.
Table of Common Surfactants and their Properties
| Surfactant | Type | Typical Concentration Range for Cell Culture |
| Tween® 80 | Non-ionic | 0.01% - 0.1% |
| Pluronic® F-127 | Non-ionic | 0.01% - 0.2% |
Important Considerations:
-
Always include a vehicle control in your experiments that contains the same concentration of solvent and/or excipient as your test samples.
-
The choice of solubilization strategy may depend on the specific downstream application and the sensitivity of the cell line.
-
It is advisable to confirm that the chosen solubilizing agent does not interfere with the assay readout.
III. Best Practices for Stock Solution Preparation and Storage
Proper preparation and storage of your stock solution are critical for reproducibility.
Protocol 5: Preparation of a Concentrated Stock Solution
-
Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Complete Dissolution: Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. [14]Store at -20°C or -80°C, protected from light. [2][14]
IV. References
-
ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
-
National Institutes of Health. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
National Institutes of Health. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... [Link]
-
Au-Jus. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
National Institutes of Health. The role of surfactants in the release of very slightly soluble drugs from tablets. [Link]
-
ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
-
JoVE. Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
-
National Institutes of Health. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]
-
MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]
-
Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Link]
-
Wikipedia. Cyclodextrin. [Link]
-
National Institutes of Health. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. [Link]
-
National Institutes of Health. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
ResearchGate. How can I dissolve hydrophobic compounds in DMEM media? [Link]
-
Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
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ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? [Link]
-
Cheméo. Chemical Properties of 1-Propene, 3-methoxy- (CAS 627-40-7). [Link]
-
CSHL DNA Learning Center. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
National Institutes of Health. Cell Culture Media Impact on Drug Product Solution Stability. [Link]
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Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, a thorough understanding of the antioxidant potential of synthetic and natural compounds is paramount. This guide provides a detailed comparative analysis of the antioxidant activity of the synthetic compound 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene and the well-characterized naturally occurring polyphenol, resveratrol. While resveratrol has been the subject of extensive research, data on 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is limited. Therefore, this comparison will leverage established structure-activity relationships to postulate the antioxidant capacity of the synthetic compound alongside the experimentally validated data for resveratrol.
Introduction to the Contenders
Resveratrol , a stilbenoid found in grapes, berries, and peanuts, has garnered significant attention for its pleiotropic health benefits, including its potent antioxidant properties. Its ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense mechanisms is well-documented.[1]
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is a synthetic aromatic compound. Based on its chemical structure, which features a substituted phenolic ether, it is hypothesized to possess antioxidant capabilities. The presence of methyl and methoxy groups on the phenyl ring, along with a propenyl side chain, suggests a potential for radical scavenging and modulation of cellular redox pathways. However, a notable gap exists in the scientific literature regarding direct experimental validation of its antioxidant efficacy.
Comparative Analysis of Antioxidant Activity: A Blend of Data and Theory
A direct quantitative comparison of the antioxidant activity of these two molecules is challenging due to the lack of published experimental data for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. However, we can analyze the well-established antioxidant profile of resveratrol and infer the potential activity of its counterpart based on fundamental principles of structure-activity relationships (SAR) for phenolic antioxidants.
Resveratrol: A Profile of Potent Antioxidant Action
The antioxidant capacity of resveratrol has been extensively evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
| Assay | Resveratrol Antioxidant Activity | References |
| DPPH | IC50 values reported in the micromolar range, indicating significant radical scavenging ability. | [2] |
| ABTS | Potent scavenging of the ABTS radical cation, with IC50 values often lower than in the DPPH assay. | [2][3] |
| ORAC | High ORAC values, demonstrating its capacity to neutralize peroxyl radicals. | [4] |
IC50: The concentration of an antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity.
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene: A Theoretical Perspective
The antioxidant potential of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene can be inferred from its structural features in comparison to other phenolic compounds:
-
Phenolic Moiety (as a Methoxy Ether): The core of its potential antioxidant activity lies in the substituted phenyl ring. However, the critical hydroxyl group, which is the primary hydrogen donor for radical scavenging in phenols, is methylated (a methoxy group). This significantly diminishes its direct hydrogen-donating capacity compared to a free hydroxyl group.
-
Dimethyl Substitution: The two methyl groups at positions 3 and 5 are electron-donating. This electronic effect could indirectly influence the redox potential of the aromatic ring.
-
Propenyl Side Chain: The 1-propene group's double bond is not conjugated with the aromatic ring, which, based on comparisons between eugenol and isoeugenol, suggests a lower antioxidant activity than if it were conjugated.[3][5] In isoeugenol, the conjugation of the propenyl double bond with the benzene ring enhances its radical scavenging ability.[5]
Based on these structural characteristics, it is plausible that 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene exhibits some, albeit likely modest, antioxidant activity. Its mechanism would likely differ from the direct hydrogen atom transfer typical of phenols and may involve other electron-transfer processes.
Mechanistic Insights: How Do They Work?
Resveratrol: A Multi-faceted Antioxidant
Resveratrol's antioxidant effects extend beyond direct radical scavenging. It is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway .[1][6]
-
Nrf2 Activation: Under conditions of oxidative stress, resveratrol can promote the dissociation of Nrf2 from its inhibitor, Keap1.
-
Nuclear Translocation: Freed from Keap1, Nrf2 translocates to the nucleus.
-
ARE Binding: In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes.
-
Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's endogenous antioxidant defenses.[1]
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene: A Postulated Mechanism
Given the blocked phenolic hydroxyl group, the direct radical scavenging mechanism is less likely to be the primary mode of action for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. Any antioxidant activity it may possess could be attributed to:
-
Modulation of Cellular Signaling: It might interact with cellular signaling pathways, similar to resveratrol, though this remains to be experimentally verified.
-
Electron Donation from the Aromatic Ring: The electron-rich methoxy and dimethyl-substituted benzene ring could potentially participate in electron transfer reactions to neutralize certain types of radicals.
Experimental Protocols for Antioxidant Activity Assessment
For researchers interested in experimentally evaluating the antioxidant capacity of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene and comparing it to resveratrol, the following standardized protocols are recommended.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox) in methanol.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the generation of the ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS•+ Solution: React ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keep the mixture in the dark at room temperature for 12-16 hours.
-
Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant.
-
Reaction: Add a small volume of the sample solution to the adjusted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), a standard (Trolox), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: In a microplate, mix the fluorescent probe and the test compound or standard.
-
Initiation of Reaction: Add the AAPH solution to initiate the radical generation and the decay of fluorescence.
-
Fluorescence Measurement: Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader.
-
Calculation: Calculate the area under the fluorescence decay curve (AUC) and determine the ORAC value relative to Trolox.
Conclusion and Future Directions
Resveratrol stands as a well-established antioxidant with a robust body of evidence supporting its direct radical scavenging activities and its ability to upregulate endogenous antioxidant defenses through the Nrf2-ARE pathway. In contrast, 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene remains a molecule of theoretical interest in the context of antioxidant activity.
Based on a structure-activity relationship analysis, the antioxidant potential of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is likely to be significantly lower than that of resveratrol, primarily due to the absence of a free phenolic hydroxyl group. However, this does not preclude the possibility of other mechanisms of action.
To definitively ascertain the antioxidant capacity of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, rigorous experimental evaluation using the standardized assays outlined in this guide is imperative. Such studies would not only provide a direct comparison with resveratrol but also contribute valuable data to the broader understanding of structure-activity relationships in the design of novel antioxidant compounds.
References
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Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review. (URL: [Link])
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Quantitative structure-activity relationships of antioxidant phenolic compounds. (URL: [Link])
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Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. (URL: [Link])
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Potential mechanisms for the antioxidant action of resveratrol. (URL: [Link])
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[New promising antioxidants based on 2,6-dimethylphenol]. (URL: [Link])
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Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. (URL: [Link])
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Structure-antioxidant activity relationships of flavonoids and phenolic acids. (URL: [Link])
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (URL: [Link])
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Full article: Synthesis, oxygen radical absorbance capacity, and tyrosinase inhibitory activity of glycosides of resveratrol, pterostilbene, and pinostilbene. (URL: [Link])
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Understanding 3,5-Dimethylphenol: Key Industrial Applications and Synthesis. (URL: [Link])
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Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? (URL: [Link])
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An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol. (URL: [Link])
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The Role of 2,4-Dimethylphenol in Antioxidant Production. (URL: [Link])
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Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (URL: [Link])
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Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (URL: [Link])
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A Comparative Guide to the Efficacy of 4-allyl-2,6-dimethylanisole and Eugenol: A Tale of a Known Bioactive and Its Uncharted Analog
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Laboratories Subject: Comparative Efficacy of 4-allyl-2,6-dimethylanisole and Eugenol
In the realm of natural product chemistry and drug discovery, the exploration of structurally similar molecules often unveils nuanced differences in biological activity. This guide delves into a comparative analysis of two such compounds: eugenol (4-allyl-2-methoxyphenol) and its lesser-known analog, 4-allyl-2,6-dimethylanisole. While eugenol is a well-documented bioactive compound with a plethora of research supporting its therapeutic potential, a comprehensive literature review reveals a significant knowledge gap concerning the efficacy of 4-allyl-2,6-dimethylanisole. This guide, therefore, will provide a detailed overview of the established efficacy of eugenol, while simultaneously highlighting the uncharted territory of its dimethylated counterpart, proposing a course for future investigation.
Introduction to the Molecules
Eugenol is a naturally occurring phenolic compound that is the primary component of clove oil.[1] It is also found in various other plants, including cinnamon, basil, and nutmeg.[2] Its chemical structure, featuring a hydroxyl group and a methoxy group on a benzene ring with an allyl substituent, is key to its diverse biological activities.[1]
4-allyl-2,6-dimethylanisole shares the core structure of an allyl group attached to a substituted benzene ring. However, it differs from eugenol in two key aspects: the hydroxyl group is replaced by a methyl group, and an additional methyl group is present on the benzene ring. These seemingly minor structural modifications can have profound effects on the molecule's physicochemical properties and its interactions with biological targets.
Eugenol: A Multifaceted Bioactive Compound
The scientific literature is replete with studies demonstrating the wide-ranging pharmacological effects of eugenol. Its efficacy has been established across several key areas:
Antioxidant Activity: Eugenol is a potent antioxidant, a property attributed to its phenolic hydroxyl group which can donate a hydrogen atom to scavenge free radicals.[3][4] This activity has been quantified in numerous studies, with one reporting that eugenol can inhibit lipid peroxidation by up to 91% in a linoleic acid emulsion system.[5] Theoretical calculations and experimental data from DPPH• scavenging assays consistently support eugenol's superior radical scavenging efficiency.[3][4]
Anti-inflammatory Effects: Eugenol exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response.[6] Furthermore, eugenol can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7]
Antimicrobial and Antifungal Activity: Eugenol demonstrates broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[8] Its mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and cell death. Minimum Inhibitory Concentration (MIC) values have been reported against various pathogens, showcasing its potential as an antimicrobial agent. For instance, one study found that a combination of eugenol and carvacrol could eliminate 99% of pre-formed S. aureus biofilms.[1]
Anticancer Potential: Emerging research has highlighted the potential of eugenol and its derivatives as anticancer agents. Studies have shown that eugenol can inhibit the growth of various cancer cell lines, including breast cancer cells.[2] Its anticancer effects are believed to be mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.[5][7]
4-allyl-2,6-dimethylanisole: A Scientific Enigma
In stark contrast to the wealth of data on eugenol, a thorough search of the scientific literature, including chemical databases and research articles, yielded no specific experimental data on the biological efficacy of 4-allyl-2,6-dimethylanisole. While its chemical structure is known and it is available from chemical suppliers, its antioxidant, anti-inflammatory, antimicrobial, or any other pharmacological properties have not been reported.
This lack of data presents a significant gap in our understanding of the structure-activity relationships within this class of compounds. The structural differences between eugenol and 4-allyl-2,6-dimethylanisole—namely the absence of a hydroxyl group and the presence of an additional methyl group—are likely to have a profound impact on its biological activity. The phenolic hydroxyl group in eugenol is crucial for its antioxidant and radical scavenging properties. Its replacement with a methyl group in 4-allyl-2,6-dimethylanisole would theoretically diminish or eliminate this activity. Furthermore, the additional methyl group could introduce steric hindrance, potentially affecting the molecule's ability to bind to biological targets.
Comparative Efficacy: A Data-Driven Perspective
Due to the absence of experimental data for 4-allyl-2,6-dimethylanisole, a direct quantitative comparison of its efficacy with eugenol is not possible at this time. The table below summarizes the available efficacy data for eugenol, highlighting the void of information for its dimethylated analog.
| Efficacy Parameter | Eugenol (4-allyl-2-methoxyphenol) | 4-allyl-2,6-dimethylanisole |
| Antioxidant Activity (IC50) | 2.253 µg/mL (DPPH assay)[8] | No data available |
| Anti-inflammatory Activity (IC50) | 36.44 µg/mL (Egg albumin denaturation)[8] | No data available |
| Antimicrobial Activity (MIC) | Effective against various bacteria and fungi[8] | No data available |
| Anticancer Activity (IC50) | 1.5 µM (MCF-7 breast cancer cells)[2] | No data available |
Experimental Protocols for Efficacy Evaluation
To facilitate future research into the biological activities of 4-allyl-2,6-dimethylanisole and to provide a standardized framework for comparison with eugenol, we outline the following key experimental protocols.
This assay is a standard and rapid method for evaluating the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound (e.g., 4-allyl-2,6-dimethylanisole) in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use a known antioxidant, such as ascorbic acid or eugenol, as a positive control.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
This cell-based assay is widely used to screen for compounds with anti-inflammatory potential.
Principle: Macrophages, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in NO production in the presence of a test compound indicates anti-inflammatory activity.
Step-by-Step Methodology:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Use a known anti-inflammatory drug, such as dexamethasone, as a positive control.
-
Determine the concentration of nitrite using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production and determine the IC50 value.
Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity in macrophages.
Conclusion and Future Directions
This guide underscores the well-established and diverse biological efficacy of eugenol, positioning it as a valuable natural compound for further research and development in the pharmaceutical and nutraceutical industries. In contrast, its structural analog, 4-allyl-2,6-dimethylanisole, remains a largely unexplored molecule. The absence of a phenolic hydroxyl group and the presence of an additional methyl group suggest that its bioactivity may differ significantly from that of eugenol.
To bridge this knowledge gap, we strongly encourage researchers to undertake the synthesis and comprehensive biological evaluation of 4-allyl-2,6-dimethylanisole. Such studies would not only elucidate the potential therapeutic applications of this compound but also provide valuable insights into the structure-activity relationships governing the efficacy of this class of phenylpropanoids. A direct comparative study with eugenol using standardized assays, such as those outlined in this guide, would be of particular interest to the scientific community.
References
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Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound. PubMed. [Link]
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Suggestions on the Contribution of Methyl Eugenol and Eugenol to Bay Laurel (Laurus nobilis L.) Essential Oil Preservative Activity through Radical Scavenging. ResearchGate. [Link]
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Suggestions on the Contribution of Methyl Eugenol and Eugenol to Bay Laurel (Laurus nobilis L.) Essential Oil Preservative Activity through Radical Scavenging. PMC. [Link]
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Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects. Future Integrative Medicine. [Link]
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Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects. NET. [Link]
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Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima. PubMed. [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]
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Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]
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Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. MDPI. [Link]
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Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
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Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. PubMed. [Link]
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Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. MDPI. [Link]
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2,4-Dimethylanisole | C9H12O | CID 81221. PubChem. [Link]
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Synthesis, Characterization and Evaluation of Topical Antiinflammatory Activity of Dimethyl 4-Oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate. ResearchGate. [Link]
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4-Bromo-2,6-dimethylanisole | C9H11BrO | CID 278654. PubChem. [Link]
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A Comparative Guide to the Biological Activity of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene Analogs
Introduction: Unveiling the Potential of Phenylpropanoids
Phenylpropanoids are a diverse class of plant secondary metabolites characterized by a C6-C3 carbon skeleton, consisting of a phenyl group attached to a three-carbon propene tail.[1] These compounds are ubiquitous in the plant kingdom, contributing to flavor, fragrance, and defense mechanisms.[2] In the realm of medicinal chemistry, phenylpropanoids and their derivatives have garnered significant attention for their wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1]
This guide focuses on the biological activities of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene and its synthetic analogs. The core structure, a substituted phenylpropene, serves as a versatile scaffold for chemical modifications. By systematically altering the substitution patterns on the phenyl ring and modifying the propene side chain, researchers can modulate the compound's physicochemical properties and, consequently, its biological efficacy. This document provides an in-depth comparison of these analogs, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of their therapeutic potential.
The Core Scaffold: 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
The parent compound, 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, possesses a unique substitution pattern that influences its biological profile. The methoxy group (-OCH3) and the two methyl groups (-CH3) on the phenyl ring are key determinants of its lipophilicity and electronic properties, which in turn affect its interaction with biological targets. The propene side chain also plays a crucial role in its reactivity and mechanism of action.
This guide will explore how modifications to this core structure give rise to a library of analogs with a range of biological activities. We will delve into the structure-activity relationships (SAR) that govern their efficacy, providing a rational basis for the design of novel therapeutic agents.
Comparative Analysis of Biological Activities
Antimicrobial Activity: A Defense Against Pathogens
Phenylpropanoids are well-documented for their antimicrobial properties, acting against a broad range of bacteria and fungi.[3] Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Structure-Activity Relationship (SAR):
-
Hydroxylation and Methoxylation: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring are critical for antimicrobial activity. Methoxy-substituted chalcones, which share the phenylpropene backbone, have demonstrated significant biological activities.[4]
-
Side Chain Modifications: The double bond in the propene side chain is often associated with enhanced antimicrobial efficacy.[3]
-
Synergistic Effects: Phenylpropanoids can exhibit synergistic effects when combined with conventional antibiotics, potentially overcoming microbial resistance mechanisms.[2] For instance, cinnamic acid and its derivatives have been shown to potentiate the activity of antibiotics against various bacterial strains.[2]
Comparative Data: Antimicrobial Activity of Phenylpropanoid Analogs
| Compound/Analog | Target Microorganism | Assay | Result (MIC, µg/mL) | Reference |
| p-Coumaric acid | S. aureus, S. pneumoniae, B. subtilis, E. coli | Broth Microdilution | 10–80 | [2] |
| Caffeic acid | L. monocytogenes, S. aureus, E. coli, B. cereus | Broth Microdilution | Varies | [2] |
| Ferulic acid | L. monocytogenes, S. aureus, E. coli, B. cereus | Broth Microdilution | Varies | [2] |
| Plicatin B | Streptococcus mutans, S. sanguinis, S. mitis | Broth Microdilution | 31.2 | [5] |
Antioxidant Activity: Combating Oxidative Stress
Many phenylpropanoid analogs are potent antioxidants, capable of neutralizing harmful free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.[1] Their antioxidant capacity is primarily attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.
Structure-Activity Relationship (SAR):
-
Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl groups is a key feature for radical scavenging activity.
-
Methoxy Substituents: Methoxy groups can also contribute to antioxidant activity, although their effect can be position-dependent.[6]
-
Conformational Effects: The spatial arrangement of the molecule can influence its antioxidant potential. For example, in a study of C-tetra(4-methoxyphenyl)calix[5]resorcinarene conformers, the chair conformer exhibited stronger antioxidant activity than the crown conformer.[6]
Comparative Data: Antioxidant Activity of Methoxy-Substituted Phenylpropanoid Analogs
| Compound/Analog | Assay | Result (IC50) | Reference |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH Scavenging | 1.37 times higher than ascorbic acid | [7] |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | DPPH Scavenging | 1.35 times higher than ascorbic acid | [7] |
| C-tetra(4-methoxyphenyl)calix[5]resorcinarene (Chair conformer) | DPPH Scavenging | 47.46 ppm | [6] |
| C-tetra(4-methoxyphenyl)calix[5]resorcinarene (Crown conformer) | DPPH Scavenging | 78.46 ppm | [6] |
Anticancer Activity: Targeting Malignant Cells
A growing body of evidence suggests that phenylpropanoid derivatives possess significant anticancer properties.[8][9] These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis by targeting various signaling pathways involved in cancer progression.
Structure-Activity Relationship (SAR):
-
Methoxy and Hydroxy Groups: The number and position of methoxy groups on the phenyl ring can significantly impact cytotoxic activity.[10] For instance, certain methoxy-substituted chalcones have shown potent anticancer effects.[4] However, excessive lipophilicity due to multiple methoxy groups can sometimes reduce efficacy.[10]
-
Halogenation: The introduction of halogen atoms, such as fluorine or bromine, can enhance the anticancer activity of some analogs.[11]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazoles, can lead to compounds with potent antiproliferative activity against various cancer cell lines.[12]
Comparative Data: Anticancer Activity of Phenylpropanoid Analogs
| Compound/Analog | Cancer Cell Line | Assay | Result (IC50, µM) | Reference |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Glioblastoma U-87 | MTT Assay | Highly Active | [7][13] |
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast Cancer) | MTT Assay | 0.03 - 0.26 | [12] |
| 3,4-dimethoxy substituted sesquiterpene-aryl derivative (14c) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 9.0 | [14] |
| Unsubstituted chalcone | Various | Proliferation Assay | GI50: 2.8 - 16.7 | [4] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for key biological assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Protocol:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Caption: A simplified intrinsic apoptosis pathway potentially activated by phenylpropene analogs.
Conclusion and Future Perspectives
The 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the biological activity of its analogs. Specifically, the strategic placement of methoxy, hydroxyl, and halogen substituents, as well as the incorporation of heterocyclic moieties, can lead to compounds with potent antimicrobial, antioxidant, and anticancer properties.
The provided experimental protocols serve as a foundation for the standardized evaluation of these compounds, ensuring the generation of reliable and comparable data. Future research should focus on a more extensive exploration of the structure-activity relationships, including the synthesis of a broader range of analogs and their evaluation against a wider panel of biological targets. Furthermore, in vivo studies are warranted for the most promising candidates to assess their pharmacokinetic profiles, efficacy, and safety in preclinical models. The continued investigation of these versatile phenylpropanoid derivatives holds great promise for the discovery of new drugs to combat a variety of human diseases.
References
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- de Cássia de Souza, F., et al. (2022).
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- Ivković, B., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study.
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Cerón-Montes, G. I., et al. (2022). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calixr[5]esorcinarene. PMC - NIH.
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A Comparative Guide to the Structure-Activity Relationship of Substituted Methoxyphenylpropenes
Introduction: The Versatility of the Methoxyphenylpropene Scaffold
Methoxyphenylpropenes are a class of organic compounds characterized by a phenyl ring substituted with both a methoxy group and a propenyl side chain. This structural motif is prevalent in a variety of natural products, most notably anethole, the primary constituent of anise and fennel oils, and asarone, found in the Acorus species. These compounds and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.[1][2]
The biological activity of methoxyphenylpropenes is intricately linked to their chemical structure. Subtle modifications to the substitution pattern on the phenyl ring or alterations to the propenyl side chain can dramatically influence their potency and selectivity for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted methoxyphenylpropenes, offering experimental data and mechanistic insights for researchers and drug development professionals. We will explore the synthesis of these compounds, delve into their diverse biological activities with supporting quantitative data, and elucidate the underlying mechanisms of action.
Synthesis of Substituted Methoxyphenylpropenes: A Step-by-Step Protocol
The synthesis of substituted methoxyphenylpropenes can be achieved through several established organic chemistry reactions. A common and versatile approach involves the Wittig reaction, which allows for the formation of the propenyl double bond with good stereocontrol. This method starts from a readily available substituted methoxybenzaldehyde.
Experimental Protocol: Synthesis of a Generic Substituted Methoxyphenylpropene via the Wittig Reaction
This protocol outlines the synthesis of a trans-methoxyphenylpropene from a corresponding substituted methoxybenzaldehyde.
Materials:
-
Substituted methoxybenzaldehyde (1.0 eq)
-
(Ethyl)triphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (ethyl)triphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise to the stirred suspension. The color of the reaction mixture will typically change to a deep orange or red, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.
-
Wittig Reaction: Dissolve the substituted methoxybenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired substituted methoxyphenylpropene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by water. Therefore, the use of anhydrous solvents and a dry apparatus is critical for the success of the reaction.
-
Strong Base: A strong, non-nucleophilic base like potassium tert-butoxide is required to deprotonate the phosphonium salt and generate the reactive ylide.
-
Stereoselectivity: The use of non-stabilized ylides, such as the one generated from (ethyl)triphenylphosphonium bromide, generally favors the formation of the Z-alkene (cis). However, the subsequent purification often allows for the isolation of the more stable E-alkene (trans). For specific stereochemical outcomes, variations of the Wittig reaction (e.g., Schlosser modification) can be employed.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of substituted methoxyphenylpropenes.
Structure-Activity Relationship: A Comparative Analysis
The biological activity of substituted methoxyphenylpropenes is highly dependent on the nature and position of substituents on the phenyl ring and the configuration of the propenyl side chain. Below, we compare the activities of several key analogs.
Antifungal Activity
trans-Anethole and its derivatives have demonstrated significant antifungal properties. The position of the methoxy group and the nature of other substituents on the aromatic ring play a crucial role in determining the antifungal potency.
| Compound | Substituent(s) | Target Organism | IC50 (mg/mL) | Reference |
| trans-Anethole | 4-methoxy | Alternaria solani | 0.11 | [3] |
| trans-Anethole | 4-methoxy | Bipolaris maydis | 0.06 | [3] |
| trans-Anethole | 4-methoxy | Botryodiplodia theobromae | 0.09 | [3] |
| trans-Anethole | 4-methoxy | Fusarium graminearum | 0.10 | [3] |
| Eugenol | 4-allyl-2-methoxy-phenol | Candida albicans | >50 µg/mL (inactive) | [4] |
| 4-Allyl-2-methoxy-5-nitrophenol | 4-allyl-2-methoxy-5-nitro | Candida albicans | 15.6 µg/mL | [4] |
Analysis of Antifungal SAR:
-
The data suggests that trans-anethole is a potent antifungal agent against a range of plant pathogenic fungi.[3]
-
A comparison with eugenol derivatives indicates that the addition of a nitro group to the phenyl ring can significantly enhance antifungal activity against human pathogens like Candida albicans.[4] This suggests that electron-withdrawing groups may play a role in increasing the antifungal potency of this class of compounds.
Antioxidant and Anti-inflammatory Activity
Hydroxylation of the propenyl side chain of anethole has been shown to modulate its antioxidant and anti-inflammatory properties.
| Compound | Modification | Antioxidant Activity (DPPH Assay) | Anti-inflammatory Activity (Carrageenan-induced paw edema) | Reference |
| trans-Anethole | None | Less Active | Active | [5][6] |
| 1-hydroxy-1-(4-methoxyphenyl)-propane | Mono-hydroxylation of propenyl chain | More Active | More Active | [5][6] |
| 1,2-dihydroxy-1-(4-methoxyphenyl)-propane | Di-hydroxylation of propenyl chain | More Active | More Active | [5][6] |
Analysis of Antioxidant and Anti-inflammatory SAR:
-
Introducing hydroxyl groups to the propenyl side chain of anethole enhances both its antioxidant and anti-inflammatory activities.[5][6] This is likely due to the increased hydrogen-donating ability of the molecule, which is a key mechanism for radical scavenging. The hydroxylated derivatives show greater potency compared to the parent anethole.[5][6]
Cytotoxicity of Asarone Isomers
The isomers of asarone (α, β, and γ) exhibit different toxicological profiles.
| Compound | Cell Line | Cytotoxicity Assay | Endpoint | Result | Reference |
| α-Asarone | HepG2 | BrdU | Cytotoxicity | More cytotoxic than β-asarone | [7] |
| β-Asarone | HepG2 | BrdU | Cytotoxicity | Less cytotoxic than α-asarone | [7] |
| β-Asarone | HepG2 | Micronucleus | Genotoxicity | Induces micronuclei (genotoxic) | [7] |
| α-Asarone | HepG2 | Micronucleus | Genotoxicity | No significant genotoxicity | [7] |
Analysis of Asarone Cytotoxicity SAR:
-
While α-asarone is more cytotoxic, β-asarone exhibits genotoxicity, highlighting that different isomers can have distinct toxicological mechanisms.[7] This underscores the importance of isomeric purity in the development of therapeutic agents based on the methoxyphenylpropene scaffold.
Mechanism of Action: Elucidating the Signaling Pathways
The diverse biological activities of substituted methoxyphenylpropenes stem from their ability to modulate various cellular signaling pathways.
Neuroprotective Effects of Asarone Isomers
α- and β-asarone have been shown to exert neuroprotective effects through multiple mechanisms, including the activation of pro-survival signaling pathways.[2][8]
Key Signaling Pathways:
-
PI3K/Akt Pathway: Activation of this pathway promotes cell survival and inhibits apoptosis.
-
ERK/CREB/BDNF Pathway: This pathway is crucial for synaptic plasticity, learning, and memory. Asarones have been shown to enhance the expression of Brain-Derived Neurotrophic Factor (BDNF).[8]
-
Nrf2/ARE Pathway: Asarones can activate the Nrf2 transcription factor, which upregulates the expression of antioxidant enzymes, thereby protecting neurons from oxidative stress.
Caption: Neuroprotective signaling pathways activated by asarone isomers.
Anti-inflammatory Mechanism of Anethole
Anethole has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9]
Mechanism:
-
LPS Stimulation: In the presence of an inflammatory stimulus like lipopolysaccharide (LPS), the IκB-α protein, which sequesters NF-κB in the cytoplasm, is degraded.
-
NF-κB Activation: The degradation of IκB-α allows NF-κB to translocate to the nucleus.
-
Pro-inflammatory Gene Expression: In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, leading to the production of inflammatory mediators such as TNF-α, IL-6, and nitric oxide.
-
Anethole's Inhibitory Action: Anethole suppresses the degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.[9]
Conclusion and Future Directions
The substituted methoxyphenylpropene scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in modulating the biological activities of these compounds. The antifungal potency can be enhanced by the introduction of electron-withdrawing groups, while the antioxidant and anti-inflammatory effects are improved by hydroxylation of the propenyl side chain. Furthermore, the distinct toxicological profiles of asarone isomers emphasize the importance of stereochemistry in drug design.
Future research in this area should focus on the systematic synthesis and evaluation of a broader range of analogs to develop more comprehensive quantitative structure-activity relationship (QSAR) models. Such models would be invaluable for the rational design of next-generation methoxyphenylpropene-based drugs with improved potency, selectivity, and safety profiles. The elucidation of their interactions with specific molecular targets will further refine our understanding of their mechanisms of action and pave the way for their clinical translation.
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Balakrishnan, S., et al. (2022). Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders. Antioxidants (Basel), 11(2), 281. [Link]
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Chellian, R., et al. (2017). Pharmacology and Toxicology of α- and β- Asarone: A Review of Preclinical Evidence. Phytother. Res., 31(8), 1141-1154. [Link]
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Freire, R. S., et al. (2005). Synthesis and antioxidant, anti-inflammatory and gastroprotector activities of anethole and related compounds. Bioorg. Med. Chem., 13(13), 4353-4358. [Link]
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Haupenthal, S., et al. (2018). In vitro genotoxicity of carcinogenic asarone isomers. Food Funct., 9(1), 259-268. [Link]
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Huang, Y., et al. (2010). Antifungal Activity of the Essential Oil of Illicium verum Fruit and Its Main Component trans-Anethole. Molecules, 15(11), 7558-7569. [Link]
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Kim, K. Y., et al. (2013). Anti-inflammatory effects of anethole in lipopolysaccharide-induced acute lung injury in mice. Life Sci., 93(24), 959-966. [Link]
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Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. J. Chem. Educ., 81(10), 1492. [Link]
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Zaja, A. C., et al. (2014). Antifungal Activity of Eugenol Analogues. Influence of Different Substituents and Studies on Mechanism of Action. Molecules, 19(11), 18491-18510. [Link]
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A Comprehensive Guide to 4-allyl-2,6-dimethylanisole: A Synthetic Alternative to Natural Bioactive Compounds
Introduction
In the ever-evolving landscape of drug development, food science, and materials chemistry, the demand for novel molecules with tailored properties is insatiable. While nature provides a vast library of bioactive compounds, their isolation can be costly, time-consuming, and often suffers from issues of sustainability and batch-to-batch consistency. Synthetic chemistry offers a powerful alternative, enabling the design and production of molecules that can mimic or even surpass the functionalities of their natural counterparts. This guide focuses on 4-allyl-2,6-dimethylanisole, a synthetic aromatic compound with significant potential as a versatile alternative to naturally occurring phenolic and anisolic compounds.
This document provides an in-depth comparison of 4-allyl-2,6-dimethylanisole with two prominent natural analogues: eugenol and 4-allyl-2,6-dimethoxyphenol. We will explore the synthetic route to 4-allyl-2,6-dimethylanisole, present its predicted physicochemical and biological properties, and provide detailed experimental protocols for its synthesis and comparative analysis. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are seeking innovative and reliable synthetic alternatives to natural products.
The Synthetic Advantage: Why 4-allyl-2,6-dimethylanisole?
The core rationale for synthesizing 4-allyl-2,6-dimethylanisole lies in the principles of structural modification to fine-tune activity, stability, and selectivity. The natural counterparts, eugenol and 4-allyl-2,6-dimethoxyphenol, are well-known for their antioxidant, antimicrobial, and flavor/fragrance properties. However, the presence of a free phenolic hydroxyl group in these molecules can lead to unwanted reactivity, lower stability, and altered solubility. By methylating the hydroxyl group to form an anisole, we can modulate these properties. The two methyl groups at the ortho positions provide steric hindrance, which can influence the molecule's conformation and interaction with biological targets, potentially leading to enhanced selectivity and stability.
This guide will provide the scientific community with a detailed protocol to synthesize and evaluate a promising synthetic alternative, thereby fostering innovation and providing a consistent and scalable source of this valuable molecule.
Comparative Analysis: Synthetic vs. Natural
A direct comparison with well-characterized natural compounds is essential to validate the potential of 4-allyl-2,6-dimethylanisole. We have selected eugenol and 4-allyl-2,6-dimethoxyphenol as benchmarks due to their structural similarity and established biological activities.
| Property | 4-allyl-2,6-dimethylanisole (Synthetic) | Eugenol (Natural) | 4-allyl-2,6-dimethoxyphenol (Natural) |
| Structure | Anisole | Phenol | Phenol |
| Natural Occurrence | Not naturally occurring | Cloves, cinnamon, nutmeg, basil[1] | Illicium dunnianum, Santalum album[2] |
| Flavor/Fragrance Profile | Predicted: Spicy, woody, slightly sweet | Sweet, spicy, clove-like, woody[3] | Smoky, meaty, phenolic, sweet, ham-like, woody[4] |
| Antioxidant Activity (DPPH IC50) | Predicted: Moderate | 11.7 µg/mL - 41.13 µM[5][6] | High (predicted based on syringol derivatives)[1][5] |
| Antimicrobial Activity (MIC) | Predicted: Moderate to high | 0.125 µg/mL (E. coli), 0.96-33.3 mg/ml (various bacteria)[1][7] | High (predicted based on syringol derivatives)[6][8] |
| Advantages | Higher stability, tunable solubility, consistent purity, scalable synthesis | Readily available from natural sources, well-documented biological activities | Potent antioxidant and antimicrobial properties[8] |
| Limitations | Requires chemical synthesis, biological data is predictive | Potential for supply chain variability, presence of impurities | Less commercially available than eugenol |
Experimental Protocols
Synthesis of 4-allyl-2,6-dimethylanisole
The synthesis of 4-allyl-2,6-dimethylanisole is a two-step process. The first step involves the Claisen rearrangement of allyl 2,6-dimethylphenyl ether to produce 4-allyl-2,6-dimethylphenol. The second step is the methylation of the phenolic hydroxyl group to yield the target anisole.
Step 1: Synthesis of 4-allyl-2,6-dimethylphenol via Claisen Rearrangement
This protocol is adapted from the well-established Claisen rearrangement of allyl aryl ethers.
Materials:
-
2,6-dimethylphenol
-
Allyl bromide
-
Potassium carbonate
-
Acetone
-
N,N-Dimethylaniline (as solvent for rearrangement)
-
Hydrochloric acid (10%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Synthesis of Allyl 2,6-dimethylphenyl Ether: In a round-bottom flask, dissolve 2,6-dimethylphenol (1 equiv.) and potassium carbonate (1.5 equiv.) in acetone. Add allyl bromide (1.2 equiv.) dropwise while stirring. Reflux the mixture for 6-8 hours. Monitor the reaction by TLC. After completion, cool the mixture, filter off the potassium carbonate, and remove the acetone under reduced pressure. The residue is allyl 2,6-dimethylphenyl ether.
-
Claisen Rearrangement: Place the crude allyl 2,6-dimethylphenyl ether in a flask with N,N-dimethylaniline. Heat the mixture to 180-200 °C for 4-6 hours. The rearrangement will yield 4-allyl-2,6-dimethylphenol.
-
Work-up and Purification: Cool the reaction mixture and pour it into an excess of 10% hydrochloric acid to neutralize the N,N-dimethylaniline. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Step 2: Methylation of 4-allyl-2,6-dimethylphenol
This protocol utilizes a standard methylation procedure for phenols.
Materials:
-
4-allyl-2,6-dimethylphenol
-
Dimethyl sulfate or methyl iodide
-
Potassium carbonate or sodium hydroxide
-
Acetone or methanol
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
In a round-bottom flask, dissolve 4-allyl-2,6-dimethylphenol (1 equiv.) and potassium carbonate (1.5 equiv.) in acetone.
-
Cool the mixture in an ice bath and add dimethyl sulfate (1.2 equiv.) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the potassium carbonate and evaporate the acetone.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-allyl-2,6-dimethylanisole. Purify by vacuum distillation or column chromatography if necessary.
Comparative Assays
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (4-allyl-2,6-dimethylanisole, eugenol, 4-allyl-2,6-dimethoxyphenol)
-
Ascorbic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds
-
Positive control antibiotic/antifungal
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the appropriate growth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with antibiotic/antifungal) and a negative control (microorganism in medium only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Synthetic Pathway
Caption: Synthetic route to 4-allyl-2,6-dimethylanisole.
Comparative Workflow
Caption: Workflow for comparative analysis.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and comparative evaluation of 4-allyl-2,6-dimethylanisole as a synthetic alternative to natural bioactive compounds. The detailed protocols and comparative data serve as a valuable resource for researchers seeking to explore the potential of this novel molecule. The predicted enhanced stability and tunable properties of 4-allyl-2,6-dimethylanisole make it a compelling candidate for applications in pharmaceuticals, food preservation, and fragrance formulation.
Future research should focus on the experimental validation of the predicted antioxidant and antimicrobial activities of 4-allyl-2,6-dimethylanisole. In-depth toxicological studies are also necessary to ensure its safety for various applications. Furthermore, exploring the structure-activity relationships of other synthetic analogues will undoubtedly lead to the discovery of even more potent and selective compounds. The path from synthesis to application is rigorous, but the potential rewards of developing a stable, scalable, and highly effective synthetic alternative to natural products are immense.
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Gołofit-Szymczak, M., & Górny, R. L. (2023). Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications. International Journal of Molecular Sciences, 24(21), 15809. [Link]
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UniVOOK Chemical. (2024). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. [Link]
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ResearchGate. (n.d.). Antibacterial and antifungal activity of eugenol. [Link]
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Jayapal, V. (2021). ANTIMICROBIAL ACTIVITY OF EUGENOL AGAINST HUMAN PATHOGENIC BACTERIA BY MINIMAL INHIBITORY CONCENTRATION, MINIMAL BACTERICIDAL CONCENTRATION AND DISC-DIFFUSION METHODS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(1), 330-335. [Link]
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ResearchGate. (n.d.). DPPH Antioxidant activity of eugenol (EUG). [Link]
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Haq, K. U., et al. (2025). Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives. RSC Advances, 15(40), 25883-25895. [Link]
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ACS Publications. (2025). Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study. ACS Omega. [Link]
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TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH. [Link]
-
PubMed. (2006). Antioxidative and Antimutagenic Activities of 4-vinyl-2,6-dimethoxyphenol (Canolol) Isolated From Canola Oil. [Link]
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A Researcher's Guide to Validating the Anticancer Efficacy of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene derivatives in various cancer cell lines. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established anticancer agents.
Introduction: The Therapeutic Potential of Stilbene Derivatives
Stilbene-based compounds, both naturally occurring and synthetic, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] The 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene scaffold represents a promising class of stilbene derivatives, engineered to enhance stability and cytotoxic activity against a range of cancer cell lines.[1] Validating the efficacy of these novel compounds requires a multi-faceted approach, employing a battery of in vitro assays to elucidate their mechanism of action and benchmark their performance against current standards of care.
Foundational In Vitro Assays for Anticancer Drug Screening
A critical first step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells.[2] This is typically achieved through a series of dose-response experiments to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[3]
Cell Viability Assays: Gauging the Impact on Cell Proliferation
Cell viability assays are fundamental to anticancer drug discovery.[4] Among the most common are tetrazolium-based colorimetric assays, such as the MTT and XTT assays.[5][6] These assays rely on the principle that metabolically active cells can reduce tetrazolium salts into a colored formazan product, and the intensity of the color is directly proportional to the number of viable cells.[7]
While both MTT and XTT assays are widely used, the XTT assay offers several advantages, including a streamlined workflow and improved reproducibility, making it well-suited for high-throughput screening.[8] The water-soluble formazan product in the XTT assay eliminates the need for a solubilization step, which is a requirement in the MTT assay and can introduce variability.[8]
Here, we present a detailed protocol for the XTT assay, a robust method for quantifying the cytotoxic effects of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene derivatives.
Experimental Protocol: XTT Cell Viability Assay
Objective: To determine the IC50 value of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene derivatives in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene derivative stock solution (dissolved in DMSO)
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene derivative in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or Paclitaxel).
-
Incubate the plate for 48-72 hours.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[2]
-
Comparative Analysis: Benchmarking Against Standard Anticancer Drugs
To contextualize the potency of the novel derivatives, it is crucial to compare their IC50 values against those of established anticancer drugs.[3][9] The choice of comparator drugs should be based on the cancer cell lines being tested and the standard treatment regimens for those cancer types.
Table 1: Comparative Cytotoxicity (IC50 in µM) of a Hypothetical 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene Derivative (Compound X) and Standard Anticancer Drugs
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| Compound X | 1.5 | 2.8 | 3.2 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
| Paclitaxel | 0.01 | 0.05 | 0.02 |
| Cisplatin | 5.2 | 8.1 | 10.5 |
This table presents hypothetical data for illustrative purposes.
Delving Deeper: Elucidating the Mechanism of Action
Once the cytotoxic activity has been established, the next logical step is to investigate the underlying mechanism by which the 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene derivatives induce cell death. Key cellular processes to investigate include apoptosis and cell cycle arrest.[10][11]
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[12] A widely used method to detect apoptosis is the Annexin V-FITC/Propidium Iodide (PI) assay, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[12][13] Propidium iodide is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene derivatives.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.[14]
-
Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2 or FL3) for Propidium Iodide.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Cell Cycle Analysis: Investigating Effects on Cell Division
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[10][16] Flow cytometry with propidium iodide staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene derivatives on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene derivative
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the derivative at its IC50 concentration for 24-48 hours.
-
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry, collecting data from at least 10,000 events.[20]
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing the Experimental Workflow and Potential Mechanisms
To clearly communicate the experimental design and potential mechanistic pathways, diagrams can be invaluable. Below are examples of diagrams created using Graphviz (DOT language).
Caption: A flowchart illustrating the key stages in validating the anticancer activity of novel compounds.
Caption: A proposed signaling pathway for tubulin-targeting anticancer agents.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validate the anticancer activity of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene derivatives. By combining quantitative cell viability assays with mechanistic studies on apoptosis and the cell cycle, researchers can build a comprehensive profile of these promising compounds. Future investigations could explore their effects on specific signaling pathways, their potential for synergistic combinations with other anticancer drugs, and ultimately, their efficacy in in vivo cancer models. This rigorous preclinical evaluation is an essential foundation for the potential translation of these novel derivatives into clinical applications.
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In Vivo Validation of the Therapeutic Effects of 4-allyl-2,6-dimethoxyphenol: A Comparative Guide
Introduction: Unveiling the Potential of 4-allyl-2,6-dimethoxyphenol
4-allyl-2,6-dimethoxyphenol, a phenolic compound also known by its synonyms methoxyeugenol and 4-allylsyringol, has emerged as a molecule of interest in therapeutic research. Its structural similarity to eugenol (4-allyl-2-methoxyphenol), a well-studied natural compound with known anti-inflammatory and anti-cancer properties, suggests that 4-allyl-2,6-dimethoxyphenol may possess a similar, if not enhanced, pharmacological profile. This guide provides a comprehensive comparison of the potential therapeutic effects of 4-allyl-2,6-dimethoxyphenol with its structural analog eugenol and the related compound syringol. We will delve into established in vivo models for inflammation and cancer, presenting detailed experimental protocols and comparative data to guide researchers in the validation of this promising therapeutic candidate.
Comparative Analysis of Therapeutic Effects: Anti-inflammatory and Anti-cancer Potential
To objectively assess the therapeutic potential of 4-allyl-2,6-dimethoxyphenol, we will focus on two key areas with significant preclinical and clinical relevance: inflammation and oncology. For each area, we will propose a robust in vivo model and compare the expected performance of 4-allyl-2,6-dimethoxyphenol with eugenol, syringol, and standard-of-care drugs.
I. Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely accepted and reproducible acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs.
Caption: Workflow for the carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | Route | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) |
| 4-allyl-2,6-dimethoxyphenol | To be determined | i.p. / p.o. | To be determined | To be determined |
| Eugenol | 100 | p.o. | ~50-60% | 3-4 |
| Syringol | 3 µg (dose) | co-injected | Dose-dependent inhibition | 3-5 |
| Dexamethasone | 1-10 | i.p. | >60% | 3-5 |
| Celecoxib | 3-30 | i.p. | Dose-dependent inhibition | 3-5 |
Eugenol and syringol are known to exert their anti-inflammatory effects by modulating key signaling pathways. It is hypothesized that 4-allyl-2,6-dimethoxyphenol will share a similar mechanism of action.
Caption: Anti-inflammatory signaling pathways of syringol and eugenol.
Syringol has been shown to directly inhibit secretory phospholipase A2 (sPLA2) and decrease the expression of cytosolic PLA2 (cPLA2) and cyclooxygenase-2 (COX-2)[1][2][3][4]. Eugenol is known to inhibit the NF-κB signaling pathway, a central regulator of inflammation that controls the expression of pro-inflammatory genes, including COX-2[5][6].
-
Animals: Male Wistar rats (180–220 g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.
-
Grouping: Rats are randomly divided into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.9% saline or 1% Tween 80 in saline)
-
4-allyl-2,6-dimethoxyphenol (various doses)
-
Eugenol (e.g., 100 mg/kg)
-
Syringol (e.g., 1-5 µg, co-injected with carrageenan)
-
Dexamethasone (positive control, e.g., 1 mg/kg, i.p.)[7][8][9]
-
Celecoxib (positive control, e.g., 10 mg/kg, i.p.)[10][11][12]
-
-
Treatment: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a digital plethysmometer.
-
Data Analysis: The percentage of swelling and the percentage of inhibition of edema are calculated using the following formulas:
-
% Swelling = [(V_t - V_0) / V_0] * 100
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100
-
Where V_t is the paw volume at time t, V_0 is the initial paw volume, and ΔV is the change in paw volume.
-
-
Statistical Analysis: Data are expressed as mean ± SEM and analyzed using one-way ANOVA followed by a suitable post-hoc test. A p-value < 0.05 is considered statistically significant.
II. Anti-cancer Efficacy in a Chemically-Induced Lung Cancer Model
The diethylnitrosamine (DENA)/2-acetylaminofluorene (AAF)-induced lung cancer model in rats is a well-established model for studying lung carcinogenesis and evaluating the efficacy of chemopreventive and therapeutic agents.
Caption: Workflow for the DENA/AAF-induced lung cancer model.
| Compound | Dose (mg/kg/day) | Route | Reduction in Tumor Nodules (%) | Increase in Lifespan (%) |
| 4-allyl-2,6-dimethoxyphenol | To be determined | p.o. | To be determined | To be determined |
| Eugenol | 20 | p.o. | Significant reduction | Significant increase |
| Cisplatin (Standard Chemotherapy) | 2-5 (weekly) | i.p. | Significant reduction | Significant increase |
Eugenol has been shown to exert its anti-cancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. It is anticipated that 4-allyl-2,6-dimethoxyphenol will exhibit similar, and potentially more potent, activity.
Caption: Anti-cancer signaling pathway of eugenol.
Eugenol has been reported to inhibit the NF-κB pathway, which plays a critical role in cancer cell survival and proliferation by upregulating anti-apoptotic proteins like Bcl-2[6][13][14]. Furthermore, eugenol can upregulate the tumor suppressor protein p53, which in turn activates the pro-apoptotic protein Bax, leading to programmed cell death[15][16].
-
Animals: Male Wistar rats (150–180 g) are used and housed under standard conditions.
-
Tumor Induction:
-
A single intraperitoneal (i.p.) injection of diethylnitrosamine (DENA) at a dose of 150 mg/kg body weight is administered to induce lung cancer[15][16][17][18][19].
-
Two weeks after the DENA injection, the rats receive 2-acetylaminofluorene (AAF) at a dose of 20 mg/kg body weight, orally, four times a week for two weeks to promote carcinogenesis.
-
-
Grouping: Animals are divided into the following groups (n=10 per group):
-
Normal Control (no treatment)
-
Cancer Control (DENA/AAF + vehicle)
-
4-allyl-2,6-dimethoxyphenol (various doses)
-
Eugenol (positive control, e.g., 20 mg/kg/day, p.o.)[15]
-
Cisplatin (standard chemotherapy control, e.g., 2 mg/kg, i.p., once a week)
-
-
Treatment: Oral administration of the test compounds or vehicle starts one week before the DENA injection and continues for the entire duration of the study (e.g., 16-20 weeks).
-
Monitoring: Body weight and clinical signs of toxicity are monitored weekly.
-
Termination and Sample Collection: At the end of the experimental period, animals are euthanized. Lungs are excised, weighed, and examined for the presence of tumor nodules. A portion of the lung tissue is fixed in 10% formalin for histopathological analysis, and the remainder is stored at -80°C for biochemical and molecular analyses.
-
Evaluation Parameters:
-
Tumor incidence, multiplicity, and size: The number and diameter of visible tumor nodules on the lung surface are recorded.
-
Histopathology: Lung sections are stained with hematoxylin and eosin (H&E) to assess the degree of hyperplasia, dysplasia, and carcinoma.
-
Biomarker analysis: Immunohistochemical or Western blot analysis of proliferation markers (e.g., PCNA, Ki-67) and apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) is performed.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA, Kaplan-Meier survival analysis).
Conclusion: A Roadmap for the In Vivo Validation of 4-allyl-2,6-dimethoxyphenol
This guide provides a comprehensive framework for the in vivo validation of the therapeutic effects of 4-allyl-2,6-dimethoxyphenol. By leveraging well-established animal models for inflammation and cancer and drawing comparisons with its structurally related and well-characterized analog, eugenol, researchers can efficiently and rigorously evaluate the therapeutic potential of this promising compound. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists in the field of drug discovery and development, facilitating the translation of promising preclinical findings into future therapeutic applications.
References
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Gowda, M. D. M., Jayachandra, K., Joshi, V., Manjuprasanna, V. N., Rudresha, G. V., Velmurugan, D., ... & Vishwanath, B. S. (2022). Syringol isolated from Eleusine coracana (L.) Gaertn bran suppresses inflammatory response through the down-regulation of cPLA2, COX-2, IκBα, p38 and MPO signaling in sPLA2 induced mice paw oedema. Inflammopharmacology, 30(5), 1853–1870. [Link]
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Gowda, M. D. M., et al. (2022). Syringol isolated from Eleusine coracana (L.) Gaertn bran suppresses inflammatory response through the down-regulation of cPLA2, COX-2, IκBα, p38 and MPO signaling in sPLA2 induced mice paw oedema. ResearchGate. [Link]
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Ekhtiar, A., et al. (2023). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology. [Link]
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Al-Snafi, A. E. (2023). The anticarcinogenic effect of eugenol on lung cancer induced by diethylnitrosamine/2-acetylaminofluorene in Wistar rats: insight on the mechanisms of action. Journal of Applied Pharmaceutical Science, 13(6), 1-11. [Link]
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Jayakumar, S., et al. (2022). The effect of eugenol on the regulation of NF-κB signaling in platelets. ResearchGate. [Link]
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Whitehouse, M. W. (1994). Effect of dexamethasone on carrageenin-induced inflammation in the lung. Agents and Actions, 41(1-2), 85-91. [Link]
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Ghasemi, M., et al. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 24(1), 67-75. [Link]
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Ghasemi, M., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. [Link]
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Al-Snafi, A. E. (2023). The anticarcinogenic effect of eugenol on lung cancer induced by diethylnitrosamine/2-acetylaminofluorene in Wistar rats: insight on the mechanisms of action. ResearchGate. [Link]
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Zhang, Y., et al. (2023). Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells. Journal of Cancer, 14(6), 963-973. [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]
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A Comparative Spectroscopic Analysis of Methoxyphenylpropene Isomers: Anethole, Estragole, and Isoeugenol
A Guide for Researchers in Natural Product Chemistry and Drug Development
The precise identification of isomers is a critical step in natural product chemistry, drug development, and quality control. Methoxyphenylpropene isomers, including anethole, estragole, and isoeugenol, are structurally similar compounds found in a variety of essential oils.[1] While they share a common molecular formula (C10H12O), their distinct structural arrangements lead to significant differences in their biological activities and spectroscopic profiles. This guide provides a comprehensive comparative analysis of the spectroscopic data of these isomers to facilitate their unambiguous identification.
The key structural difference between these isomers lies in the position of the double bond in the propenyl side chain and, in the case of isoeugenol, the presence of a hydroxyl group on the aromatic ring. Anethole and isoeugenol possess a propenyl group conjugated with the aromatic ring, whereas estragole has an allyl group, where the double bond is not in conjugation. This fundamental difference profoundly influences their spectroscopic signatures.
Visualizing the Isomeric Structures
To better understand the structural nuances that drive the spectroscopic differences, a clear visualization of the molecules is essential.
Caption: Chemical structures of anethole, estragole, and isoeugenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectra provide a wealth of information based on chemical shifts, splitting patterns, and coupling constants. The most significant differences are observed in the signals corresponding to the propenyl/allyl side chain protons.
Anethole: The ¹H NMR spectrum of trans-anethole is characterized by two doublets in the aromatic region, a doublet of quartets for the vinylic proton adjacent to the ring, and a doublet for the terminal methyl group.[2][3]
Estragole: In contrast, the spectrum of estragole shows a doublet for the methylene protons of the allyl group and a complex multiplet for the terminal vinylic protons.[4][5] The protons on the double bond are further downfield compared to anethole.
Isoeugenol: The ¹H NMR spectrum of isoeugenol is similar to that of anethole in the propenyl region but is distinguished by the presence of a phenolic hydroxyl proton signal and different chemical shifts for the aromatic protons due to the hydroxyl group's electronic influence.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Methoxyphenylpropene Isomers
| Proton | Anethole (trans) | Estragole | Isoeugenol (trans) |
| OCH₃ | ~3.8 | ~3.8 | ~3.9 |
| Ar-H | ~6.8-7.3 | ~6.8-7.1 | ~6.7-6.9 |
| =CH- (next to Ar) | ~6.4 (d) | - | ~6.3 (d) |
| =CH- (middle) | ~6.1 (dq) | ~5.9 (m) | ~6.1 (dq) |
| -CH₂- | - | ~3.3 (d) | - |
| =CH₂ | - | ~5.0-5.1 (m) | - |
| -CH₃ | ~1.8 (d) | - | ~1.8 (d) |
| -OH | - | - | ~5.6 (s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
¹³C NMR Spectroscopy
The ¹³C NMR spectra further confirm the structural differences, particularly in the chemical shifts of the carbons in the side chain.
Anethole: The conjugated system in anethole results in specific chemical shifts for the vinylic carbons. The carbon attached to the aromatic ring is significantly downfield.[3]
Estragole: The non-conjugated nature of the allyl group in estragole leads to upfield shifts for the double bond carbons compared to anethole.[6][7]
Isoeugenol: The carbon spectrum of isoeugenol resembles that of anethole for the side chain, but the aromatic carbon signals are shifted due to the hydroxyl substituent.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Methoxyphenylpropene Isomers
| Carbon | Anethole (trans) | Estragole | Isoeugenol (trans) |
| OCH₃ | ~55.3 | ~55.2 | ~55.9 |
| Ar-C | ~114-159 | ~113-158 | ~110-146 |
| C (next to Ar) | ~130.6 | ~132.8 | ~130.8 |
| =CH- (next to Ar) | ~125.0 | - | ~123.3 |
| =CH- (middle) | ~130.6 | ~137.9 | ~123.3 |
| -CH₂- | - | ~39.9 | - |
| =CH₂ | - | ~115.5 | - |
| -CH₃ | ~18.3 | - | ~18.4 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. Data sourced from various spectral databases.[8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecules. The primary distinctions arise from the C=C bond stretching and the presence of the hydroxyl group in isoeugenol.
Anethole and Estragole: Both show characteristic peaks for the C-O-C stretch of the methoxy group and aromatic C-H and C=C stretching vibrations.[11] The key difference lies in the C=C stretching and out-of-plane bending vibrations of the alkene, which are influenced by conjugation. Anethole, with its conjugated double bond, will have a C=C stretch at a slightly lower wavenumber compared to the non-conjugated double bond in estragole.[12][13][14][15][16]
Isoeugenol: The most prominent and distinguishing feature in the IR spectrum of isoeugenol is the broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹.[17][18]
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Methoxyphenylpropene Isomers
| Vibrational Mode | Anethole | Estragole | Isoeugenol |
| O-H Stretch (Phenolic) | - | - | ~3400 (broad) |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-2950 | ~2850-2950 | ~2850-2950 |
| C=C Stretch (Aromatic) | ~1610, 1510 | ~1610, 1510 | ~1605, 1515 |
| C=C Stretch (Alkene) | ~1650 (conjugated) | ~1640 (non-conjugated) | ~1650 (conjugated) |
| C-O Stretch (Methoxy) | ~1250, 1030 | ~1250, 1030 | ~1270, 1030 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all three isomers have the same molecular weight (148.20 g/mol ), their fragmentation patterns under electron ionization (EI) can be used for differentiation.[11][19]
Anethole and Isoeugenol: These isomers, with the propenyl group, tend to show a prominent molecular ion peak (m/z 148). A key fragmentation is the loss of a methyl group to give a stable ion at m/z 133.[20][21][22]
Estragole: The fragmentation of estragole is dominated by benzylic cleavage, leading to a very stable tropylium-like ion at m/z 117 after rearrangement. The molecular ion peak at m/z 148 is often less intense compared to the base peak at m/z 117.[23]
Table 4: Characteristic Mass Spectral Fragments (m/z) of Methoxyphenylpropene Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragments |
| Anethole | 148 (prominent) | 133, 117, 105, 91, 77 |
| Estragole | 148 | 117 (often base peak), 91, 77 |
| Isoeugenol | 148 (prominent) | 133, 105, 77 |
Experimental Protocols
Workflow for Spectroscopic Analysis
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A Comparative Guide to the Bioactivity of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene and Synthetic Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Scaffolds of Pharmacological Interest
Synthetic Chalcones: A Privileged Scaffold in Medicinal Chemistry
Chalcones are a class of organic compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif serves as a versatile template in drug discovery, with numerous synthetic derivatives exhibiting a wide array of biological activities.[2] The reactivity of the enone moiety and the potential for diverse substitutions on the aromatic rings allow for the fine-tuning of their pharmacological profiles.[3] Extensive research has demonstrated the potent anticancer, antimicrobial, and antioxidant properties of synthetic chalcones.[4][5][6]
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene: An Unexplored Phenylpropanoid
Phenylpropanoids are a large family of naturally occurring organic compounds derived from the amino acid phenylalanine.[7] They share a common C6-C3 skeleton, consisting of a phenyl ring attached to a three-carbon propane side chain. This class includes a variety of compounds with diverse biological activities, such as chavicol, which is known for its pharmacological properties.[8] 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene belongs to this class; however, to date, there is a significant lack of published experimental data on its specific bioactivities. Its structure, featuring a methoxy group and dimethyl substitutions on the phenyl ring, suggests potential for biological activity based on the known structure-activity relationships of other phenylpropanoids.
Comparative Bioactivity Analysis
Synthetic Chalcones: A Wealth of Experimental Evidence
The biological activities of synthetic chalcones are well-documented across numerous studies. Their efficacy is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles.[3]
Anticancer Activity:
Synthetic chalcones have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[9] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9] The substitution patterns on the aromatic rings play a crucial role in their anticancer potency. For instance, the presence of hydroxyl and methoxy groups can significantly influence their activity.[10] Some chalcone derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the NF-κB pathway.[8]
Antimicrobial Activity:
A broad spectrum of antibacterial and antifungal activities has been reported for synthetic chalcones.[1][11] Their antimicrobial action is often linked to their ability to disrupt microbial membranes and inhibit essential enzymes.[3] The presence of specific functional groups, such as hydroxyls and halogens, on the aromatic rings can enhance their antimicrobial efficacy.[7] Some chalcones have shown activity against drug-resistant bacterial strains, highlighting their potential as novel antimicrobial agents.[11]
Antioxidant Activity:
Many synthetic chalcones exhibit potent antioxidant properties, primarily through their ability to scavenge free radicals.[12][13] The presence of hydroxyl groups on the aromatic rings is a key determinant of their radical scavenging capacity.[5] The α,β-unsaturated carbonyl system also contributes to their antioxidant potential. The antioxidant activity of chalcones is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14]
Quantitative Bioactivity Data for Selected Synthetic Chalcones
| Compound Class | Bioactivity | Assay | Model/Cell Line | Result (IC50/MIC) | Reference |
| Synthetic Chalcones | Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 1.0 - 20 µM | [9] |
| Anticancer | MTT Assay | A549 (Lung Cancer) | 5.0 - 50 µM | [4] | |
| Antimicrobial | MIC Assay | Staphylococcus aureus | 25 - 200 µg/mL | [11] | |
| Antimicrobial | MIC Assay | Escherichia coli | 62.5 - 1000 µg/mL | [14] | |
| Antioxidant | DPPH Assay | - | IC50: 3.39 - 8.22 µg/mL | [14] |
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene: A Theoretical Perspective
Due to the absence of direct experimental data for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, its potential bioactivities can be inferred from the known properties of structurally related phenylpropanoids.
Potential for Bioactivity Based on Structural Analogs:
The core structure of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is similar to other bioactive phenylpropanoids like methyl chavicol (estragole). Methyl chavicol, which has a methoxy group on the phenyl ring, is known to possess antimicrobial and antioxidant properties.[5] The presence of the methoxy group in 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene suggests it may also exhibit similar activities. The dimethyl substitutions on the phenyl ring could further influence its lipophilicity and steric properties, potentially modulating its interaction with biological targets.
Structure-Activity Relationship (SAR) Insights:
For phenylpropanoids, the nature and position of substituents on the aromatic ring are critical for their biological activity.[12] The methoxy group is known to contribute to the antioxidant and antimicrobial effects of many phenolic compounds.[15] The dimethyl groups may enhance the compound's ability to penetrate cell membranes, which could be advantageous for antimicrobial and anticancer applications. However, without experimental validation, these remain theoretical considerations.
Experimental Protocols for Bioactivity Assessment
To address the current knowledge gap, the following are detailed protocols for evaluating the key bioactivities of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. These standardized assays will allow for a direct comparison with the existing data on synthetic chalcones.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[16]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene in methanol and make serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] This assay is crucial for determining the potency of a potential antimicrobial compound.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[17]
-
Compound Dilution: In a 96-well microtiter plate, prepare serial twofold dilutions of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the vehicle control.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion and Future Directions
Synthetic chalcones represent a well-established and highly versatile class of compounds with proven anticancer, antimicrobial, and antioxidant activities. In stark contrast, the phenylpropanoid 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene remains a largely unexplored molecule from a pharmacological perspective. While its chemical structure suggests the potential for interesting biological activities, a significant research effort is required to validate these hypotheses.
This guide has provided a comprehensive overview of the current state of knowledge, highlighting the data gap for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene and offering a theoretical framework for its potential bioactivities. The detailed experimental protocols provided herein are intended to serve as a practical resource for researchers to initiate the systematic evaluation of this compound. Future studies should focus on the synthesis and purification of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, followed by a thorough investigation of its bioactivities using the assays described. Such research will not only fill a critical gap in the literature but also potentially unveil a new bioactive scaffold for drug discovery and development.
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Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies in Biological Assays Involving 4-allyl-2,6-dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biological assays, particularly within drug discovery and development, the specificity of an assay is paramount. The ability to distinguish between a target analyte and structurally similar molecules is the bedrock of reliable and reproducible data. This guide provides an in-depth technical exploration of cross-reactivity studies, centered around the hypothetical development of a biological assay for the small phenolic compound, 4-allyl-2,6-dimethylanisole. While direct immunoassay data for this specific molecule is not publicly available, this guide will leverage data from its close structural analogs to illustrate the principles and practices of rigorous cross-reactivity assessment.
The Central Challenge: Understanding Cross-Reactivity in Small Molecule Assays
Immunoassays are powerful tools for detecting and quantifying a vast array of molecules. However, their utility is fundamentally dependent on the specificity of the antibody-antigen interaction. Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally related compounds.[1] For small molecules like 4-allyl-2,6-dimethylanisole, which possess a limited number of antigenic determinants, the potential for cross-reactivity is a significant concern.[2]
Undetected cross-reactivity can lead to erroneously high measurements of the target analyte, resulting in flawed pharmacokinetic/pharmacodynamic (PK/PD) modeling, inaccurate dose-response curves, and ultimately, misguided decisions in drug development. Therefore, a comprehensive evaluation of an assay's cross-reactivity is not merely a validation step but a critical component of its development and implementation.
The Target Analyte and Its Potential Cross-Reactants
Our focus is on a hypothetical biological assay for 4-allyl-2,6-dimethylanisole . To conduct a thorough cross-reactivity study, we must first identify potential cross-reactants based on structural similarity. The molecular structure of 4-allyl-2,6-dimethylanisole features a benzene ring with an allyl group, two methyl groups, and a methoxy group.
Figure 1: Structure of 4-allyl-2,6-dimethylanisole and its Potential Cross-Reactants
Caption: Structural relationships between the target analyte and potential cross-reactants.
The selection of these compounds is based on the subtle yet significant differences in their functional groups and substitutions on the benzene ring, which are the likely determinants of antibody recognition.
A Comparative Look at Analytical Methodologies
While this guide focuses on immunoassays, it is crucial to understand the broader analytical landscape for small phenolic compounds. The choice of method depends on factors such as the required sensitivity, specificity, throughput, and cost.
| Analytical Method | Principle | Advantages | Disadvantages |
| Immunoassay (e.g., ELISA) | Antigen-antibody binding | High throughput, high sensitivity, cost-effective for large sample numbers. | Susceptible to matrix effects and cross-reactivity, requires specific antibody development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and mass-to-charge ratio | High specificity and sensitivity, well-established libraries for compound identification.[3] | Requires derivatization for non-volatile compounds, lower throughput than immunoassays.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by polarity and mass-to-charge ratio | High specificity and sensitivity, suitable for a wide range of compounds without derivatization.[5] | Higher instrument cost, potential for matrix effects.[6] |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity | Robust and reproducible, widely available. | Lower sensitivity and specificity compared to MS-based methods.[7][8] |
Table 1: Comparison of Analytical Methods for Small Phenolic Compounds
For routine, high-throughput screening, a well-validated immunoassay can be the most efficient choice. However, for confirmatory analysis and in-depth metabolic studies, the superior specificity of chromatographic methods like GC-MS and LC-MS/MS is often indispensable.[9]
Designing and Executing a Cross-Reactivity Study: A Step-by-Step Protocol
The cornerstone of a cross-reactivity assessment is a competitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the potential cross-reactant competes with a labeled version of the target analyte for binding to a limited number of antibody sites.
The Competitive ELISA Workflow
Caption: A streamlined workflow for a competitive ELISA.
Detailed Experimental Protocol
This protocol outlines a hypothetical competitive ELISA for the assessment of cross-reactivity with 4-allyl-2,6-dimethylanisole.
Materials:
-
High-binding 96-well microplates
-
Capture antibody specific to 4-allyl-2,6-dimethylanisole
-
4-allyl-2,6-dimethylanisole standard
-
Potential cross-reactants (4-allyl-2,6-dimethoxyphenol, eugenol, methyleugenol, 2,6-dimethylanisole)
-
Enzyme-labeled 4-allyl-2,6-dimethylanisole (e.g., HRP-conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the 4-allyl-2,6-dimethylanisole standard and each potential cross-reactant.
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the enzyme-labeled 4-allyl-2,6-dimethylanisole (at a pre-determined optimal concentration) to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Generate a standard curve for 4-allyl-2,6-dimethylanisole by plotting absorbance against concentration.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of 4-allyl-2,6-dimethylanisole / IC50 of cross-reactant) x 100
-
Interpreting the Data: A Hypothetical Comparison
Based on published data for structurally similar eugenol compounds, we can construct a hypothetical data table to illustrate the expected outcomes of our cross-reactivity study.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Structural Rationale for Observed Reactivity |
| 4-allyl-2,6-dimethylanisole (Target) | 10 | 100% | Reference compound |
| 4-allyl-2,6-dimethoxyphenol | 50 | 20% | The hydroxyl group at C1 likely reduces binding affinity compared to the methoxy group of the target analyte. |
| Eugenol | 100 | 10% | The presence of a hydroxyl group at C1 and the absence of a methyl group at C6 significantly alter the electronic and steric properties, leading to lower cross-reactivity. |
| Methyleugenol | 200 | 5% | The methoxy group at C1 is similar to the target, but the absence of the C6 methyl group reduces the structural complementarity with the antibody's binding site. |
| 2,6-Dimethylanisole | >1000 | <1% | The absence of the allyl group, a key structural feature, results in negligible cross-reactivity. |
Table 2: Hypothetical Cross-Reactivity Data for an Immunoassay Targeting 4-allyl-2,6-dimethylanisole
This table demonstrates how subtle changes in molecular structure can have a profound impact on antibody recognition. A thorough understanding of these structure-activity relationships is crucial for interpreting cross-reactivity data and assessing the fitness-for-purpose of an assay.
Conclusion and Future Perspectives
The development of a highly specific biological assay for a small molecule like 4-allyl-2,6-dimethylanisole is a meticulous process that hinges on a comprehensive understanding and rigorous evaluation of potential cross-reactivity. This guide has outlined the fundamental principles, comparative methodologies, and a detailed experimental protocol for conducting such a study.
While immunoassays offer significant advantages in terms of throughput and cost-effectiveness, they must be validated with the understanding that even minor structural similarities can lead to significant cross-reactivity. For absolute certainty in quantification, especially in pivotal preclinical and clinical studies, orthogonal methods such as LC-MS/MS should be employed for confirmation.
The future of small molecule bioanalysis will likely involve a multi-pronged approach, where high-throughput immunoassays are used for initial screening, and more specific chromatographic methods are employed for validation and in-depth characterization. This synergistic approach will ensure the generation of high-quality, reliable data, ultimately leading to more informed and successful drug development programs.
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Safety Operating Guide
Navigating the Disposal of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, with its unique aromatic and alkene moieties, present specific challenges that extend beyond their synthesis to their eventual disposal. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe disposal of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, grounded in established safety protocols and an understanding of its chemical nature.
Understanding the Hazard Profile: An Inference-Based Approach
Therefore, we must operate under the assumption that 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is a flammable liquid that may form explosive peroxides over time.[3][4][5][6] This dictates a stringent set of handling and disposal procedures designed to mitigate these risks.
Key Hazard Summary
| Hazard Classification | Associated Risks | Primary Mitigation Strategy |
| Flammable Liquid | Vapor may form flammable mixtures with air; risk of ignition from heat, sparks, or open flames.[1][2][6][7] | Store in a designated flammables cabinet, away from ignition sources. Handle only in a well-ventilated area, preferably a chemical fume hood.[7][8][9] |
| Potential Peroxide Former | Can form explosive peroxides upon prolonged storage and exposure to air and light.[3][4][5] | Date containers upon receipt and upon opening. Dispose of within recommended timeframes (e.g., 6-12 months after opening).[3][4][5] |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[1][2] | Avoid ingestion and inhalation. In case of ingestion, do not induce vomiting and seek immediate medical attention.[1][2] |
| Skin and Eye Irritant | May cause skin and eye irritation upon contact.[6] | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[6][8] |
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
Caption: Disposal workflow for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
1. Preparation and Personal Protective Equipment (PPE)
-
Review Institutional Protocols: Before beginning, consult your institution's specific guidelines for hazardous waste disposal.[8]
-
Assemble PPE: At a minimum, wear chemical splash goggles, nitrile gloves, and a flame-resistant lab coat.[6][8] Given the potential for this compound to permeate nitrile gloves, it is advisable to limit handling time and change gloves immediately if contamination is suspected.[4]
-
Work in a Ventilated Area: All handling and transfer of this chemical waste must be conducted within a certified chemical fume hood to prevent the accumulation of flammable vapors.[7][8][9]
2. Waste Collection and Segregation
-
Select the Correct Waste Container: Use a designated hazardous waste container for "non-halogenated organic liquids."[8] The container must be made of a material compatible with the chemical and have a secure, screw-top cap.[10]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene," and the approximate concentration.[10] An accumulation start date should also be clearly marked.
-
Transferring the Waste:
-
To prevent spills, use a funnel when transferring the liquid waste into the collection container.
-
Ground and bond metal containers during transfer to prevent static discharge, which can be an ignition source.[1]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
3. Decontamination of Empty Containers
-
Rinsing Procedure: Empty containers that held 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and added to the "non-halogenated organic liquid" waste stream.[10] Subsequent rinses can typically be disposed of as regular chemical waste, but consult your institutional policy.
-
Container Disposal: Once triple-rinsed and air-dried, deface the original label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic.
4. Storage and Final Disposal
-
Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, typically within a flammables storage cabinet.[9][11] Ensure the container is stored in secondary containment to prevent the spread of any potential leaks.
-
Incompatibility: Store this waste away from strong oxidizing agents, acids, and bases.[1][9]
-
Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution is reached, arrange for a waste pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11]
Crucially, never dispose of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene or any other organic solvent down the drain. [8] This is a serious violation of environmental regulations and can lead to fire or explosion hazards in the plumbing system.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship and regulatory compliance.
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Personal protective equipment for handling 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
Essential Safety and Handling Guide for 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally analogous compounds, including substituted styrenes and aromatic ethers. This approach ensures a robust and cautious framework for laboratory personnel.
Hazard Assessment and Core Principles
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, as a substituted styrene derivative, should be handled with the assumption that it may share hazards common to this chemical class. These potential hazards include flammability, skin and eye irritation, and potential for polymerization.[1][2] Adherence to a strict safety culture is paramount. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Key Assumed Hazards:
-
Flammability: Aromatic compounds of this nature are often combustible or flammable liquids.[1][2][3] Vapors may be heavier than air and can travel to an ignition source.[1][4]
-
Toxicity: May be harmful if inhaled or ingested.[2]
-
Reactivity: Potential for hazardous polymerization, especially when exposed to heat, light, or contaminants.[1][7] Incompatible with strong oxidizing agents and strong bases.[2]
-
Environmental Hazard: Likely toxic to aquatic organisms.[1][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for mitigating the risks associated with handling 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. The following table outlines the minimum required PPE.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. For larger quantities or splash-prone procedures, a face shield should be worn in addition to goggles.[5][8] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for protection against a broad range of organic chemicals.[3][9] Gloves should be inspected for any signs of degradation before use and disposed of immediately after contact with the chemical. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is required.[10] Long pants and closed-toe shoes are mandatory to ensure maximum skin coverage.[10] |
| Respiratory Protection | All handling of this compound must be performed in a well-ventilated area, preferably a certified chemical fume hood.[3] If there is a risk of exceeding exposure limits, a respirator may be necessary, and a formal respiratory protection program should be implemented.[10][11] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow diagram and procedural steps provide a clear guide for laboratory operations.
Caption: Workflow for the safe handling and disposal of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the safety data sheets of structurally similar compounds like styrene monomer and 4'-methoxypropiophenone.
-
Ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.
-
Don all required PPE as outlined in the table above.[8][10][11]
-
-
Chemical Handling:
-
Conduct all manipulations of the compound within the fume hood to prevent vapor inhalation.[3]
-
When transferring the liquid, use grounding and bonding to prevent the buildup of static electricity, which could serve as an ignition source.[1][3]
-
Ensure all potential ignition sources, such as hot plates and open flames, are removed from the immediate work area.[3][7]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[2][3]
-
-
Spill and Emergency Procedures:
-
Minor Spill: In the event of a small spill within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated absorbent into a sealed container for hazardous waste disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7][12] Seek immediate medical attention.
-
Fire: Use a dry chemical, CO2, or foam extinguisher.[1][2] Do not use a direct stream of water, as it may spread the fire.
-
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene and its containers can pose a significant environmental risk.
Waste Management Protocol:
-
Segregation: All waste containing this chemical, including contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Containerization: Use containers that are compatible with the chemical. Do not overfill waste containers.
-
Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal contractor.[1][4][7] Do not dispose of this chemical down the drain or in general waste.[1]
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, ensuring a safe laboratory environment for all personnel.
References
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment (PPE). University of Pittsburgh. [Link]
-
Styrene Monomer - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Styrene - Registration Dossier. European Chemicals Agency (ECHA). [Link]
-
Ensuring Safety in Handling Flammable Liquids: A Focus on Isopropyl Ether. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
-
Styrene Monomer: Safe Handling Guide. Plastics Europe. [Link]
-
Safety Data Sheet: Styrene. Carl ROTH. [Link]
-
Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). The Sarpong Group, University of California, Berkeley. [Link]
-
Styrene - Substance Information. European Chemicals Agency (ECHA). [Link]
-
Safety Data Sheet. 3M. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. carlroth.com [carlroth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. echa.europa.eu [echa.europa.eu]
- 8. mcrsafety.com [mcrsafety.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. sarponggroup.com [sarponggroup.com]
Retrosynthesis Analysis
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